3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Description
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Properties
IUPAC Name |
3-(bromomethyl)-1-ethylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCVCPWGZSICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390655-09-0 | |
| Record name | Pyrrolidine, 3-(bromomethyl)-1-ethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a crucial heterocyclic building block for researchers and professionals in the field of drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its burgeoning role in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as increased solubility and metabolic stability, while also providing a three-dimensional structure that can enhance binding affinity to biological targets.[2] this compound, as a functionalized derivative, offers a reactive handle for medicinal chemists to elaborate complex molecular architectures.
Core Chemical and Physical Properties
This compound is typically encountered as a solid.[3] While detailed experimental data on its physical properties are not extensively published, a summary of its key identifiers and computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br₂N | [4] |
| Molecular Weight | 273.01 g/mol | [3] |
| CAS Number | 1390655-09-0 | [5] |
| MDL Number | MFCD20441432 | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically >97% | [5] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis and Manufacturing Insights
While a specific, published synthetic route for this compound is not widely available, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A common approach to such structures involves the functionalization of a pre-formed pyrrolidine ring.
A likely synthetic pathway would start from 1-ethyl-3-pyrrolidinemethanol. This precursor can be subjected to bromination to convert the hydroxyl group into a bromomethyl group. The final step would involve the formation of the hydrobromide salt.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of this compound, based on standard laboratory procedures.
Step 1: Bromination of 1-Ethyl-3-pyrrolidinemethanol
-
To a solution of 1-ethyl-3-pyrrolidinemethanol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), slowly add a brominating agent such as phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr) at a reduced temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Bromomethyl)-1-ethylpyrrolidine.
Step 2: Formation of the Hydrobromide Salt
-
Dissolve the crude 3-(Bromomethyl)-1-ethylpyrrolidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrobromic acid (e.g., 48% in water or as a solution in acetic acid) to the stirred solution.
-
The hydrobromide salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or cold diethyl ether), and dried under vacuum to afford this compound.
Chemical Reactivity and Mechanistic Considerations
The primary site of reactivity in this compound is the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions (Sₙ2).
Caption: Generalized Sₙ2 reaction pathway involving this compound.
This reactivity allows for the facile introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into a wide range of molecules. Common nucleophiles that can be employed include amines, thiols, alcohols, and carbanions. This versatility makes it a valuable building block in the construction of diverse molecular libraries for drug screening.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and a distinct signal for the bromomethyl protons, likely a doublet or multiplet.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the ethyl group, the pyrrolidine ring, and the bromomethyl group. The carbon attached to the bromine would be expected to appear in the range of 30-40 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups around 2800-3000 cm⁻¹. The presence of the hydrobromide salt may lead to broad N-H stretching bands if the pyrrolidine nitrogen is protonated. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the bromine atom and cleavage of the pyrrolidine ring.
Applications in Drug Discovery and Development
Pyrrolidine-containing compounds have been successfully developed into drugs for a wide range of therapeutic areas, including neurological disorders and infectious diseases.[7][8] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to act as an electrophile allows for its incorporation into lead compounds to modulate their pharmacological properties.
The introduction of the 1-ethylpyrrolidin-3-ylmethyl group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[9] Furthermore, the pyrrolidine nitrogen can act as a basic center, which can be important for receptor binding and formulation development.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its defined structure and predictable reactivity provide a reliable means of introducing the 1-ethylpyrrolidin-3-ylmethyl moiety into novel molecular entities. As the demand for new and effective therapeutics continues to grow, the importance of such well-defined chemical intermediates in the drug development pipeline is undeniable.
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Pharmaffiliates. This compound. [Link]
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Tejraj pharma. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
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Midas Pharma. Intermediates for Pharma. [Link]
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PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a key heterocyclic building block in pharmaceutical and chemical synthesis. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and presenting self-validating protocols to ensure confidence in your results.
Introduction: The Imperative of Structural Verification
This compound (C₇H₁₅Br₂N, Molecular Weight: 273.01 g/mol ) is a bifunctional molecule featuring a reactive bromomethyl group and a tertiary amine within a pyrrolidine ring, supplied as its hydrobromide salt.[1] The precise connectivity and stereochemistry of this compound are critical for its intended downstream applications.[2] Erroneous structural assignment can lead to failed syntheses, inactive biological compounds, and significant project delays.
The elucidation strategy outlined herein employs a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable confirmation of the molecular architecture.
Caption: A high-level overview of the structure elucidation workflow.
Mass Spectrometry: Unveiling the Molecular Formula and Key Fragments
Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a compound.[3] For a halogenated compound like this compound, MS provides highly characteristic information.
Causality of Method Selection: We employ Electrospray Ionization (ESI) in positive ion mode. This "soft" ionization technique is ideal for pre-formed salts, as it readily promotes the formation of the protonated molecular ion of the free base, [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight of the organic cation.
Anticipated Spectroscopic Data:
| Ion | Description | Expected m/z | Rationale |
| [M+H]⁺ | Protonated free base (C₇H₁₄BrN) | 192.03 / 194.03 | The molecular ion of the organic cation. The presence of a single bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br) separated by 2 m/z units.[4][5] |
| [M-Br]⁺ | Loss of the bromine atom from the bromomethyl group | 112.11 | A common fragmentation pathway for alkyl bromides. |
| α-cleavage fragments | Cleavage of the C-C bond adjacent to the nitrogen | Varies | Characteristic fragmentation of amines, leading to resonance-stabilized nitrogen-containing cations.[6] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution.
-
Instrument Parameters:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (low voltage to observe the molecular ion)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Data Analysis: Examine the resulting spectrum for the [M+H]⁺ isotopic pattern. The near 1:1 ratio of the peaks at m/z 192 and 194 is a definitive indicator of a monobrominated compound.[4][5]
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8] For this particular compound, we are looking for evidence of the alkyl halide, the tertiary amine, and the hydrobromide salt.
Causality of Method Selection: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods due to its simplicity, speed, and the minimal sample preparation required.[9] This reduces the potential for sample contamination or degradation.
Anticipated Spectroscopic Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| ~2950-2850 | C-H stretch (aliphatic) | Strong | Characteristic of the ethyl and pyrrolidine alkyl groups. |
| ~2700-2200 | N⁺-H stretch | Broad, Strong | The presence of the hydrobromide salt will lead to the formation of a tertiary ammonium salt, giving a very broad and strong absorption in this region. |
| ~1460 | C-H bend | Medium | Bending vibrations of the CH₂ groups. |
| ~1250–1020 | C-N stretch (aliphatic amine) | Medium-Weak | Confirms the presence of the tertiary amine.[10] |
| ~690-515 | C-Br stretch | Medium-Strong | A key indicator for the bromomethyl group.[11] |
Experimental Protocol: ATR-FTIR
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Data Analysis: Correlate the observed absorption bands with the expected functional groups. The presence of the broad N⁺-H stretch and the C-Br stretch are key diagnostic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H and ¹³C NMR, along with 2D techniques, allows for the complete assignment of the carbon-hydrogen framework.
Causality of Method Selection: A combination of ¹H, ¹³C, and 2D Correlation Spectroscopy (COSY) provides a self-validating dataset. ¹H NMR gives information on the electronic environment and connectivity of protons, ¹³C NMR shows the number and type of carbon atoms, and COSY reveals proton-proton coupling relationships, confirming the connectivity of the pyrrolidine ring and the ethyl group.
¹H NMR Spectroscopy
Anticipated Spectroscopic Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5-3.8 | m | 2H | CH ₂-Br | The methylene protons adjacent to the electronegative bromine atom will be significantly deshielded. |
| ~3.2-3.6 | m | 4H | -N-CH ₂- (ring) | Protons on the carbons adjacent to the positively charged nitrogen will be deshielded. |
| ~3.1-3.3 | q | 2H | -N-CH ₂-CH₃ | The methylene protons of the ethyl group, adjacent to the nitrogen. |
| ~2.0-2.5 | m | 3H | -CH₂-CH (CH₂Br)-CH₂- | The methine and methylene protons of the pyrrolidine ring not directly attached to the nitrogen. |
| ~1.3 | t | 3H | -CH₂-CH ₃ | The methyl protons of the ethyl group, showing a characteristic triplet due to coupling with the adjacent methylene group. |
¹³C NMR Spectroscopy
Anticipated Spectroscopic Data (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55-60 | -C H₂-N- (ring) | Carbons adjacent to the nitrogen are deshielded. |
| ~50-55 | -N-C H₂-CH₃ | The methylene carbon of the ethyl group. |
| ~35-40 | -CH₂-C H(CH₂Br)-CH₂- | The methine carbon of the pyrrolidine ring. |
| ~30-35 | C H₂-Br | The carbon bearing the bromine atom. |
| ~25-30 | -CH₂-C H₂-CH(CH₂Br)- | The remaining methylene carbon of the pyrrolidine ring. |
| ~10-15 | -CH₂-C H₃ | The methyl carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterium oxide (D₂O). The use of D₂O will exchange with the acidic N⁺-H proton, causing its signal to disappear from the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Parameters: Sufficient number of scans for good signal-to-noise, relaxation delay of 1-5 seconds.[12]
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: Corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Parameters: Proton decoupling to simplify the spectrum. A greater number of scans will be required compared to ¹H NMR.[12]
-
-
2D COSY Acquisition: Utilize a standard COSY pulse sequence to acquire the 2D correlation spectrum.
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce adjacent proton relationships.
-
Use the COSY spectrum to confirm these relationships through cross-peaks.
-
Assign each peak in the ¹H and ¹³C spectra to a specific atom in the proposed structure.
-
Caption: The integrated workflow for structural assignment using NMR techniques.
X-ray Crystallography: The Definitive Answer
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and stereochemistry.[13]
Causality of Method Selection: For a crystalline solid like this compound, X-ray crystallography is the gold standard for structural determination.[15][16] It provides an absolute structural proof that is unparalleled by other techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step.[14] Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/diethyl ether) is a common starting point. The goal is to grow a single, well-ordered crystal of sufficient size and quality.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms can be determined and the structure is refined to fit the experimental data.
The resulting crystal structure will not only confirm the connectivity of the atoms but also provide detailed information about the conformation of the pyrrolidine ring and the ionic interaction between the ethylpyrrolidinium cation and the bromide anion.
Conclusion: A Self-Validating, Multi-faceted Approach
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, NMR spectroscopy maps out the detailed carbon-hydrogen framework, and X-ray crystallography provides the definitive three-dimensional structure. By understanding the "why" behind each experimental choice and adhering to robust protocols, researchers can ensure the highest level of scientific integrity in their work.
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Introduction: The Strategic Importance of a Versatile Pyrrolidine Building Block
An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a desirable feature in drug design. The title compound, this compound, is a highly valuable synthetic intermediate that combines this important heterocyclic core with a reactive bromomethyl group. This functional handle allows for the straightforward introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into larger molecules through nucleophilic substitution, making it a key building block for constructing novel chemical entities in drug discovery programs.
This guide provides a comprehensive overview of a robust and reliable method for the synthesis of this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and address critical aspects of characterization and safety.
Synthetic Strategy: A Direct Path via Nucleophilic Substitution
The most direct and efficient strategy for the synthesis of this compound involves the conversion of a precursor alcohol, 3-(hydroxymethyl)-1-ethylpyrrolidine. This transformation is a classic nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom.
Caption: High-level overview of the synthetic transformation.
Hydrobromic acid (HBr) is the reagent of choice for this conversion for several key reasons. It serves as both a strong acid and a source of the bromide nucleophile.[2] The acidic nature of HBr is crucial for converting the poor leaving group (hydroxide, -OH) into an excellent leaving group (water, -H₂O), thereby facilitating the substitution reaction.[3] Furthermore, using an excess of aqueous HBr ensures that the basic pyrrolidine nitrogen is protonated, leading to the formation of the hydrobromide salt, which is often a stable, crystalline solid that is easier to isolate and purify than the corresponding free base.
Mechanistic Insights: The Sₙ2 Pathway
The conversion of the primary alcohol in 3-(hydroxymethyl)-1-ethylpyrrolidine to the corresponding bromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This pathway consists of two principal steps:
-
Protonation of the Hydroxyl Group: The synthesis begins with a rapid and reversible acid-base reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from hydrobromic acid. This protonation event transforms the hydroxyl group into an oxonium ion (-OH₂⁺). This step is critical as it converts the hydroxyl, a poor leaving group, into a water molecule, which is an excellent leaving group.
-
Nucleophilic Attack and Displacement: The bromide ion (Br⁻), a potent nucleophile, then attacks the electrophilic carbon atom bearing the oxonium ion group.[4] This attack occurs from the backside relative to the leaving group, leading to the displacement of a neutral water molecule and the formation of the C-Br bond.
Simultaneously, the tertiary amine of the pyrrolidine ring is also protonated by the excess HBr, ensuring the final product is isolated as the hydrobromide salt.
Caption: The Sₙ2 mechanism for converting a primary alcohol to an alkyl bromide.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound from its corresponding alcohol precursor.
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |
| 3-(Hydroxymethyl)-1-ethylpyrrolidine | C₇H₁₅NO | 129.20 | 50.0 | 1.0 | Liquid, bp: ~195 °C |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 250.0 | 5.0 | Liquid, d: ~1.49 g/mL, Corrosive |
| Toluene | C₇H₈ | 92.14 | ~150 mL | - | Solvent, d: 0.867 g/mL |
| Diethyl Ether | C₄H₁₀O | 74.12 | ~100 mL | - | Solvent for precipitation, d: 0.713 g/mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(hydroxymethyl)-1-ethylpyrrolidine (6.46 g, 50.0 mmol).
-
Reagent Addition: Place the flask in an ice-water bath to manage the exothermic reaction. Slowly add 48% aqueous hydrobromic acid (28.2 mL, ~250 mmol) to the stirred starting material over 15-20 minutes.
-
Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired (e.g., using a 9:1 DCM:MeOH mobile phase and staining with ninhydrin).
-
Azeotropic Water Removal: After the initial reflux period, add toluene (50 mL) to the flask and replace the reflux condenser with a Dean-Stark apparatus. Continue to heat the mixture to reflux, allowing for the azeotropic removal of water. Collect water until no more separates (typically 2-3 hours).
-
Solvent Removal: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Note: A single phase is expected. Remove the solvent and excess HBr under reduced pressure using a rotary evaporator. Add an additional 50 mL of toluene and evaporate again to ensure complete removal of water.
-
Product Isolation: The crude product will be a viscous oil or semi-solid. Add another portion of fresh toluene (~50 mL) and stir. Then, slowly add diethyl ether (~100 mL) with vigorous stirring to precipitate the product.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the white to off-white solid under vacuum at 40-50 °C to a constant weight to yield this compound.
Characterization and Validation
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ppm ~3.6-3.8 (m, 2H, -CH₂Br), ~3.0-3.5 (m, 6H, ring -CH₂- and -N-CH₂-CH₃), ~2.5-2.8 (m, 1H, ring -CH-), ~1.9-2.2 (m, 2H, ring -CH₂-), ~1.2 (t, 3H, -CH₃). A broad singlet for the N-H proton may also be visible. |
| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ppm ~55-60 (ring -CH₂-N), ~50-55 (-N-CH₂-CH₃), ~40-45 (ring -CH-), ~35-40 (-CH₂Br), ~28-32 (ring -CH₂-), ~10-15 (-CH₃). |
| Mass Spec (ESI+) | Calculated for C₇H₁₅BrN⁺ [M+H]⁺ (free base): 192.04. Found: m/z ≈ 192.0. |
| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. |
Note: The chemical shifts provided are estimates based on the structure and data for analogous compounds.[5] Actual values must be confirmed experimentally.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Hydrobromic Acid (HBr): HBr is extremely corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled, potentially leading to respiratory damage.[6][7] Always handle 48% HBr in a well-ventilated chemical fume hood.[8]
-
Brominated Compounds: 3-(Bromomethyl)-1-ethylpyrrolidine is an alkylating agent and should be handled with care. Alkyl bromides can be irritants and lachrymators.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or Barrier®), safety goggles or a face shield, and a lab coat.[8][9]
-
Emergency Measures: An emergency eyewash station and safety shower must be readily accessible.[7] In case of skin contact, immediately flush the affected area with copious amounts of water.[8] For inhalation, move to fresh air and seek immediate medical attention.
Conclusion
The synthesis of this compound via the Sₙ2 bromination of its alcohol precursor with hydrobromic acid is an efficient, reliable, and scalable method. The procedure leverages fundamental principles of organic chemistry to produce a valuable building block for pharmaceutical research and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently prepare this key intermediate for their discovery programs.
References
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Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]
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BYJU'S. (n.d.). HBr Reaction. Retrieved from [Link]
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Kishan's Classes. (2023). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved from [Link]
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Grunwald, E., & Winstein, S. (1948). Kinetics and Mechanism of the Reaction of Hydrogen Bromide with Ethanol. Journal of the American Chemical Society, 70(2), 846–854. Retrieved from [Link]
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Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide. Retrieved from [Link]
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Interscan Corporation. (2024). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
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Electronic Fluorocarbons. (n.d.). Safety Data Sheet: Hydrogen Bromide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-diethylcarbamyl-3-hydroxy pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 3-(bromomethyl)-1-methylpyrrolidine hydrobromide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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A Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS No. 1390655-09-0), a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutics. While direct literature on this specific hydrobromide salt is nascent, its core structure, the N-ethylpyrrolidine moiety, is a well-established pharmacophore found in a variety of biologically active molecules. This document will, therefore, synthesize information from related compounds and general organic chemistry principles to offer a comprehensive perspective on its synthesis, reactivity, and potential applications, empowering researchers to leverage its unique chemical attributes in their drug discovery programs.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatility as a scaffold that can confer desirable pharmacokinetic and pharmacodynamic properties.[1][2] Pyrrolidine-containing compounds exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and antihypertensive effects.[1] The conformational flexibility of the pyrrolidine ring, coupled with the ability to introduce stereocenters, allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.
This compound presents itself as a valuable building block for several reasons:
-
The N-ethyl Group: The ethyl group on the pyrrolidine nitrogen can influence the compound's basicity, lipophilicity, and metabolic stability. N-alkylation of pyrrolidines is a common strategy in drug design to modulate these properties and to fine-tune the molecule's interaction with its target.[3]
-
The Bromomethyl Group: The bromomethyl substituent at the 3-position is a reactive handle, making it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.
-
The Hydrobromide Salt: The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating its storage, handling, and accurate weighing for reactions.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for the analytical characterization of the compound and its derivatives.
| Property | Value | Source |
| CAS Number | 1390655-09-0 | [4] |
| Molecular Formula | C₇H₁₅Br₂N | [4] |
| Molecular Weight | 273.01 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General knowledge |
| Storage | 2-8°C, protected from light and moisture | [4] |
Analytical Characterization:
The identity and purity of this compound can be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the pyrrolidine ring protons, and the diastereotopic protons of the bromomethyl group.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base and to analyze its fragmentation pattern, which can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-H, C-N, and C-Br bonds.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be used to confirm the empirical formula.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic pathway for this compound.
Step-by-Step Methodology (Representative Protocol):
Part 1: Synthesis of (S)-1-Ethylpyrrolidin-3-ol
-
N-Ethylation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. After the evolution of hydrogen gas ceases, add ethyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Boc Deprotection: The crude N-ethylated intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group, yielding (S)-1-Ethylpyrrolidin-3-ol.
Part 2: Bromination and Salt Formation
-
Conversion of the Hydroxyl Group to a Bromide: The resulting alcohol can be converted to the corresponding bromide using a variety of brominating agents. Common methods include treatment with phosphorus tribromide (PBr₃) or using an Appel-type reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[6]
-
Hydrobromide Salt Formation: The crude 3-(Bromomethyl)-1-ethylpyrrolidine is then dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen bromide in acetic acid or ethereal HCl to precipitate the hydrobromide salt. The salt can then be collected by filtration and purified by recrystallization.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery lies in the reactivity of its bromomethyl group. This electrophilic center is susceptible to nucleophilic attack by a wide range of nucleophiles, allowing for the construction of diverse molecular scaffolds.
Caption: Reactivity of this compound with various nucleophiles.
Key Synthetic Transformations:
-
Alkylation of Amines, Thiols, and Alcohols: The bromomethyl group can readily alkylate primary and secondary amines, thiols, and alcohols to form the corresponding secondary/tertiary amines, thioethers, and ethers. This is a fundamental transformation for linking the pyrrolidine core to other pharmacophoric elements.
-
Formation of Esters: Reaction with carboxylate salts will yield the corresponding esters.
-
Carbon-Carbon Bond Formation: While less common, carbon nucleophiles such as Grignard reagents or organocuprates can displace the bromide to form a new carbon-carbon bond, allowing for the extension of the carbon skeleton.
Potential Applications in Drug Discovery
The 1-ethylpyrrolidine-3-yl-methyl moiety is a structural motif with the potential to be incorporated into a variety of therapeutic agents. Based on the known biological activities of related pyrrolidine derivatives, several promising areas of application can be envisioned.
Central Nervous System (CNS) Agents:
N-substituted pyrrolidines are prevalent in CNS-active drugs. The 1-ethylpyrrolidine moiety, in particular, is a key component of certain antipsychotic agents that target dopamine receptors.[7] The specific stereochemistry and substitution pattern on the pyrrolidine ring are crucial for achieving receptor subtype selectivity and minimizing off-target effects.[7] this compound could serve as a precursor for the synthesis of novel dopamine receptor modulators for the treatment of schizophrenia and other psychiatric disorders.[7]
Kinase Inhibitors:
The pyrrolidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[8] For example, derivatives of 3-aminopyrrolidine have been explored as inhibitors of extracellular signal-regulated kinase (ERK) for oncology applications.[8] The bromomethyl group of the title compound can be used to introduce functionalities that can interact with specific residues in the ATP-binding pocket of kinases, leading to the development of novel anti-cancer agents.
Antiviral and Antibacterial Agents:
The pyrrolidine ring is a common feature in many antiviral and antibacterial drugs.[1] The ability to functionalize the 3-position of the pyrrolidine ring via the bromomethyl group allows for the exploration of a wide chemical space in the search for new antimicrobial agents with novel mechanisms of action.
Experimental Protocols: A Representative Application
The following is a representative, hypothetical protocol for the use of this compound in the synthesis of a potential dopamine D2 receptor ligand, illustrating a key application in medicinal chemistry.
Synthesis of N-((1-ethylpyrrolidin-3-yl)methyl)-4-phenylpiperazine
-
Materials:
-
This compound
-
1-Phenylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-phenylpiperazine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
-
Self-Validation:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
The purity should be further assessed by high-performance liquid chromatography (HPLC).
-
Conclusion: A Promising Tool for Chemical Innovation
This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its N-ethylpyrrolidine core provides a privileged scaffold, while the reactive bromomethyl group allows for facile diversification. Although specific applications are still emerging, the known importance of the pyrrolidine motif in medicinal chemistry strongly suggests that this compound will find utility in the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to inspire and facilitate its use in innovative drug discovery research.
References
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Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. Available at: [Link]
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Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC - NIH. Available at: [Link]
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Pyrrolidine-based marketed drugs. | Download Scientific Diagram. ResearchGate. Available at: [Link]
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1390655-09-0| Chemical Name : this compound. Pharmaffiliates. Available at: [Link]
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1390655-09-0 | this compound | Tetrahedron. Tetrahedron. Available at: [Link]
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Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. PubMed. Available at: [Link]
-
3-thenyl bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
-
Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. ResearchGate. Available at: [Link]
-
Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available at: [Link]
- Manufacture of ethyl bromide. Google Patents.
- Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts. Google Patents.
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Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. Available at: [Link]
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alkyl and alkylene bromides. Organic Syntheses Procedure. Available at: [Link]
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Ethyl Bromide Synthesis. YouTube. Available at: [Link]
-
Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. ScienceDirect. Available at: [Link]
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- 5. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a "privileged scaffold," a foundational structure renowned for its frequent appearance in both natural products and FDA-approved pharmaceuticals.[1] Unlike flat, aromatic systems, the five-membered, saturated pyrrolidine ring possesses sp³-hybridized carbon atoms, conferring a distinct three-dimensional geometry.[1][2] This structural complexity is crucial for creating molecules that can navigate and bind to the intricate topographies of biological targets, thereby enhancing potency and selectivity.[2][3] The pyrrolidine scaffold allows for a more efficient exploration of pharmacophore space and can significantly improve a drug candidate's pharmacokinetic profile.[1][2]
This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a versatile synthetic intermediate. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its application in the synthesis of novel compounds, and discuss the broader significance of this structural motif for professionals in drug discovery and development.
PART 1: Core Physicochemical and Structural Characteristics
This compound is a bifunctional reagent, featuring a reactive bromomethyl group and a tertiary amine which is protonated as a hydrobromide salt. This salt form typically enhances stability and improves handling characteristics compared to the free base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 273.01 g/mol | |
| Molecular Formula | C₇H₁₅Br₂N | |
| CAS Number | 1390655-09-0 | |
| Physical Form | Solid | |
| Storage | 2-8°C, Refrigerator | |
| InChI Key | DDQCVCPWGZSICV-UHFFFAOYSA-N | |
| SMILES | Br.CCN1CCC(CBr)C1 |
Molecular Structure Diagram
The diagram below illustrates the chemical structure of this compound, highlighting the ethyl group on the nitrogen, the bromomethyl substituent at the 3-position, and the associated hydrobromide salt.
Caption: Structure of 3-(Bromomethyl)-1-ethylpyrrolidine HBr.
PART 2: Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound can be approached through a logical, multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established chemical transformations.
Proposed Synthetic Workflow
The workflow begins with the N-ethylation of a suitable pyrrolidine precursor, followed by the conversion of a hydroxymethyl group to the target bromomethyl group.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-Ethylpyrrolidin-3-yl)methanol
-
Rationale: Reductive amination is a highly efficient and common method for N-alkylation of secondary amines.[4] Using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is advantageous as it is mild, selective for iminium ions over ketones or aldehydes, and does not reduce other functional groups.
-
Procedure:
-
To a stirred solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes), add acetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Cool the reaction to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine (Appel Reaction)
-
Rationale: The Appel reaction provides a reliable method for converting primary alcohols to the corresponding alkyl bromides under mild conditions. It utilizes a combination of carbon tetrabromide (CBr₄) as the bromine source and triphenylphosphine (PPh₃) as the oxygen scavenger.
-
Procedure:
-
Dissolve (1-Ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM (15 volumes) under an inert nitrogen atmosphere.
-
Add triphenylphosphine (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude oil via column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the free base of the product.
-
Step 3: Formation of this compound
-
Rationale: The final step involves converting the purified free base into its hydrobromide salt. This increases the compound's stability, makes it a crystalline solid that is easier to handle and weigh, and prevents potential self-alkylation of the tertiary amine.
-
Procedure:
-
Dissolve the purified 3-(Bromomethyl)-1-ethylpyrrolidine free base (1.0 eq) in anhydrous diethyl ether (10 volumes).
-
Cool the solution to 0°C.
-
Slowly add a solution of hydrogen bromide in diethyl ether (1.1 eq, e.g., 2.0 M) dropwise with vigorous stirring.
-
A precipitate will form immediately. Continue stirring at 0°C for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.
-
PART 3: Core Application in Synthetic & Medicinal Chemistry
The primary utility of this compound is as an electrophilic building block. It is designed to introduce the "(1-ethylpyrrolidin-3-yl)methyl" moiety into a target molecule. This is a common strategy in drug discovery to append a basic, nitrogen-containing group that can improve solubility, modulate pKa, and form key interactions with biological targets.
Workflow: O-Alkylation of a Phenolic Substrate
A classic application for this reagent is the Williamson ether synthesis, specifically the alkylation of a phenol.
Caption: Workflow for phenol alkylation using the title reagent.
Self-Validating Protocol: Synthesis of a Hypothetical Phenolic Ether
-
Rationale: This protocol describes a standard O-alkylation. The choice of a moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions.[5] Acetone is a common polar aprotic solvent for this transformation. The reaction is heated to reflux to provide the necessary activation energy for the Sₙ2 reaction.
-
Procedure:
-
System Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the phenolic starting material (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (20 volumes).
-
Causality: Using excess K₂CO₃ ensures complete deprotonation of the phenol and also neutralizes the HBr released from the hydrobromide salt, driving the reaction to completion.
-
-
Reagent Addition: Add this compound (1.2 eq) to the suspension.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenolic starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-18 hours.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the disappearance of the phenol and the appearance of the less polar ether product.
-
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
-
PART 4: Conclusion for the Drug Development Professional
This compound is more than a simple chemical; it is a strategic tool for molecular design. The pyrrolidine scaffold it provides is a proven component in a wide range of biologically active compounds, including agents targeting the central nervous system, inflammation, and infectious diseases.[6] By incorporating this moiety, researchers can:
-
Introduce a Basic Center: The tertiary amine (pKa typically ~9-10) can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation.
-
Increase 3D Complexity: Moving away from "flatland" aromatic structures, the non-planar pyrrolidine ring can improve binding affinity by accessing deeper or more complex pockets in a protein target.[1][2]
-
Modulate Lipophilicity: The ethylpyrrolidine group adds a defined lipophilic and polar component, allowing for fine-tuning of a molecule's overall LogP for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Understanding the properties, synthesis, and reactivity of key building blocks like this compound is fundamental to the efficient design and execution of discovery campaigns aimed at developing the next generation of therapeutics.
References
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Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. Available at: [Link]
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Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]
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Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
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Toumi, A.F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. Available at: [Link]
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A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Solubility Determination of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Abstract
This technical guide provides a comprehensive framework for determining the aqueous and organic solubility of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS No. 1390655-09-0), a heterocyclic building block relevant to pharmaceutical synthesis and drug discovery. Recognizing the limited availability of public solubility data for this specific compound, this document emphasizes robust, validated methodology over pre-existing datasets.[1] It is designed for researchers, chemists, and drug development professionals, offering a first-principles approach to generating reliable solubility profiles. The guide details the gold-standard Shake-Flask method for thermodynamic solubility, outlines a systematic process for developing a quantitative High-Performance Liquid Chromatography (HPLC) analytical method, and discusses critical factors influencing solubility. All protocols are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure data is accurate and reproducible.
Introduction: The Critical Role of Solubility
This compound is a substituted pyrrolidine, a structural motif found in numerous biologically active molecules.[2][3] The pyrrolidine scaffold can enhance aqueous solubility and influence other physicochemical properties crucial for a compound's pharmacokinetic profile.[4] As a brominated hydrobromide salt, this compound presents unique characteristics that necessitate empirical solubility determination.
Foundational Concepts in Solubility
A compound's solubility is governed by a variety of factors, including its intrinsic properties and the external environment.[7] Key considerations include:
-
pH: As a hydrobromide salt of a tertiary amine, the compound's ionization state is highly pH-dependent. The pyrrolidine nitrogen is basic, and its protonation state will significantly affect its interaction with polar solvents like water.[6][8]
-
Temperature: Most solid dissolutions are endothermic, meaning solubility tends to increase with temperature.[6] All experiments should be conducted at a controlled temperature, typically 37±1°C for biological relevance.[9][10][11]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent must be matched with the solute to achieve significant solubility.[8]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[12] Characterizing the solid form of the test article is a critical, though often overlooked, step.
This guide focuses on determining thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility due to the formation of supersaturated solutions.[13][14] The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[14][15][16][17]
Experimental Design: A Validated Approach
Generating a reliable solubility profile requires a multi-stage process encompassing protocol selection, analytical method development, and rigorous execution.
Part A: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol is designed to meet standards outlined by major regulatory bodies like the International Council for Harmonisation (ICH).[9][11]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium.[14] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Diagram of the Shake-Flask Workflow:
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Protocol:
-
Solvent Selection:
-
Rationale: The choice of solvents should reflect the intended application. For drug development, aqueous buffers are critical.
-
Aqueous Media: Prepare a minimum of three buffers covering the physiological pH range: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[9][10][11] Use pharmacopoeial buffer recipes.[17]
-
Organic Media: Select a panel of common laboratory solvents with varying polarities (e.g., Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate).
-
-
Sample Preparation:
-
Rationale: Adding a clear excess of solid is crucial to ensure saturation is achieved and maintained.[14]
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of the chosen solvent.[14] Prepare each condition in triplicate to ensure statistical validity.[9][16]
-
-
Equilibration:
-
Rationale: Sufficient time and consistent agitation are required for the system to reach a true thermodynamic equilibrium.
-
Seal the vials securely.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (37 ± 1°C for aqueous media, 25°C for organic).[16][17]
-
Agitate for a minimum of 24 hours.[13][15] A preliminary time-to-equilibrium study can be run to confirm this duration is sufficient.
-
-
Phase Separation:
-
Rationale: Undissolved solid particles must be completely removed, as they will artificially inflate the measured concentration and lead to erroneous results.
-
After incubation, allow the vials to stand briefly for heavy particles to settle.
-
Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) into a clean analysis vial.
-
-
Sample Analysis:
-
Rationale: The concentration of the dissolved compound in the filtrate must be accurately measured using a validated analytical technique.
-
Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the analytical method (see Part B).
-
Analyze the samples using the validated HPLC method.
-
Part B: Quantitative Analysis via HPLC Method Development
Objective: To develop a simple, robust, and accurate Reverse-Phase HPLC (RP-HPLC) method for quantifying this compound.
Core Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[18] For quantification, a detector measures the analyte's response (e.g., UV absorbance), which is proportional to its concentration.
Diagram of HPLC Method Development Logic:
Caption: Systematic workflow for HPLC method development and validation.
Step-by-Step Protocol:
-
Analyte Characterization & Initial Conditions:
-
UV Spectrum: Dissolve the compound in a suitable solvent (e.g., methanol/water) and run a UV-Vis scan (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). While the pyrrolidine ring itself lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is often feasible, though higher wavelengths provide greater selectivity if a chromophore is present.[19][20]
-
Column Selection: Start with a common, robust column. A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and a suitable starting point.[20]
-
Mobile Phase Selection: A simple mobile phase of Acetonitrile (ACN) and water (with an acidic modifier) is a standard choice. The hydrobromide salt suggests the compound is cationic; adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases will improve peak shape by suppressing silanol interactions and ensuring consistent ionization.
-
Detector: Use a UV detector set at the determined λmax or a low wavelength like 210 nm if no distinct peak is observed.[20] A Photodiode Array (PDA) detector is highly recommended as it can confirm peak purity.[21]
-
-
Method Optimization:
-
Rationale: The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 2-10 minutes).
-
Gradient vs. Isocratic: Start with a fast gradient run (e.g., 5% to 95% ACN over 10 minutes) to determine the approximate elution conditions.[19][20] Based on this, an efficient isocratic method (constant mobile phase composition) can be developed for faster sample throughput.
-
Selectivity Tuning: Adjust the ratio of ACN to water. Increasing ACN will decrease the retention time, while decreasing it will increase retention.
-
System Tuning: Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to fine-tune peak shape and retention time.[22]
-
-
Method Validation:
-
Rationale: Validation ensures the method is fit for its intended purpose, providing reliable and accurate data.[18]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 6-8 points) and inject them to create a calibration curve. Plot the peak area versus concentration.
-
Linearity: The curve should demonstrate linearity with a correlation coefficient (R²) of >0.995.
-
Accuracy & Precision: Analyze samples of known concentration (quality controls) to ensure the measured values are close to the true values (accuracy) and that repeated measurements are consistent (precision).
-
Data Analysis and Reporting
Once the saturated filtrate samples are analyzed, the solubility can be calculated.
-
Concentration Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted filtrate sample.
-
Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration in the original, undiluted filtrate. This value is the thermodynamic solubility.
-
Data Presentation: Summarize the results in a clear, structured table.
Table 1: Example Solubility Data Reporting Template for this compound
| Solvent/Medium | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Replicates (n) |
| 0.1 M HCl Buffer | 1.2 | 37 | Result | Result | 3 |
| Acetate Buffer | 4.5 | 37 | Result | Result | 3 |
| Phosphate Buffer | 6.8 | 37 | Result | Result | 3 |
| Deionized Water | ~5.5 | 25 | Result | Result | 3 |
| Methanol | N/A | 25 | Result | Result | 3 |
| Acetonitrile | N/A | 25 | Result | Result | 3 |
Note: The molecular weight of this compound is 273.01 g/mol .[23]
Safety and Handling Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a brominated organic compound and should be handled with care.
-
Hazard Profile: Brominated organic compounds can be irritants and are reactive.[24] The hydrobromide salt indicates it is acidic. A full review of the Safety Data Sheet (SDS) is mandatory before beginning any work.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[25][26]
-
Engineering Controls: All handling of the solid compound and preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[26]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Take care not to mix incompatible waste streams.
Conclusion
This guide provides a comprehensive and scientifically grounded methodology for determining the solubility of this compound. While pre-existing data for this specific molecule is limited, the protocols detailed herein—from the gold-standard Shake-Flask method to the development of a robust HPLC analytical assay—empower researchers to generate high-quality, reliable, and defensible solubility profiles. By understanding the causality behind each experimental step and adhering to principles of analytical validation, scientists can produce the critical data needed to advance their research, whether in synthetic chemistry or the early stages of drug discovery.
References
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved from [Link]
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Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
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FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. Retrieved from [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. Retrieved from [Link]
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4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. Retrieved from [Link]
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A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. Retrieved from [Link]
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Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
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Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]
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Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). International Journal of Novel Research and Development. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. Retrieved from [Link]
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Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
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HPLC Method Development and Validation in Pharmaceutical Analysis, Handbook for Analytical Scientists. (2015). ResearchGate. Retrieved from [Link]
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LCSS: BROMINE. (n.d.). National Academies. Retrieved from [Link]
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ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. Retrieved from [Link]
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N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). Assay Finder. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Update on analytical methods for toxic pyrrolizidine alkaloids. (2025). ResearchGate. Retrieved from [Link]
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ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. Retrieved from [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Retrieved from [Link]
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ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. Retrieved from [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Retrieved from [Link]
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Bromination safety. (2024). YouTube. Retrieved from [Link]
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ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (n.d.). ResearchGate. Retrieved from [Link]
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Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of essential medicines immediate-release, solid oral dosage forms. (n.d.). World Health Organization. Retrieved from [Link]
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Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food and Drug Administration. Retrieved from [Link]
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BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). International Council for Harmonisation. Retrieved from [Link]
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Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2025). National Institutes of Health. Retrieved from [Link]
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Spectroscopic Characterization of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Technical Guide
Introduction
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a substituted pyrrolidine derivative, a class of compounds that holds significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in a wide array of natural products and synthetic pharmaceuticals. The presence of a reactive bromomethyl group and a chiral center makes it a valuable building block for synthesizing novel therapeutic agents.
Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development workflow. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, serving as a benchmark for researchers engaged in its synthesis or application. Given the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and first principles of spectroscopic theory to present a detailed, predictive analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the expected spectral features and outlining robust experimental protocols.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrobromide salt, the choice of solvent is critical to ensure solubility and minimize exchange broadening of labile protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with the acidic N⁺-H proton, leading to its disappearance from the spectrum and simplifying the remaining signals.
-
Internal Standard: Add a small amount of a suitable internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For DMSO-d₆, tetramethylsilane (TMS) can be used, or the residual solvent peak at ~2.50 ppm can serve as a reference.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Spectrum Analysis (in D₂O)
The protonation of the tertiary amine by HBr will cause a significant downfield shift for protons on the carbons adjacent to the nitrogen (α-protons) due to the inductive effect of the positive charge.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂- (Ethyl, on N) | ~3.4 - 3.6 | Quartet (q) | 2H | Adjacent to the positively charged nitrogen (deshielded) and coupled to the ethyl -CH₃ group. |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet (t) | 3H | Coupled to the ethyl -CH₂- group. |
| -CH₂-Br | ~3.5 - 3.7 | Doublet (d) | 2H | Adjacent to an electronegative bromine atom and coupled to the C3-H proton. |
| Pyrrolidine C2-H₂, C5-H₂ | ~3.2 - 3.8 | Multiplet (m) | 4H | Protons on carbons α to the nitrogen are deshielded. Complex splitting due to coupling with each other and adjacent protons. |
| Pyrrolidine C3-H | ~2.8 - 3.1 | Multiplet (m) | 1H | Methine proton coupled to adjacent CH₂ groups on the ring and the bromomethyl group. |
| Pyrrolidine C4-H₂ | ~2.0 - 2.4 | Multiplet (m) | 2H | Protons on the carbon β to the nitrogen are less deshielded. |
| N⁺-H | N/A (in D₂O) | - | - | Exchanges with deuterium from the solvent and will not be observed. In DMSO-d₆, it would appear as a broad singlet at a high chemical shift (>10 ppm). |
Predicted ¹³C NMR Spectrum Analysis
Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (Ethyl) | ~10 - 15 | Standard aliphatic methyl carbon. |
| -C H₂- (Ethyl, on N) | ~50 - 55 | Carbon α to the positively charged nitrogen is deshielded. |
| Pyrrolidine C2, C5 | ~55 - 60 | Carbons α to the positively charged nitrogen are significantly deshielded. |
| Pyrrolidine C4 | ~25 - 30 | Aliphatic carbon β to the nitrogen. |
| Pyrrolidine C3 | ~38 - 43 | Methine carbon bearing the bromomethyl substituent. |
| -C H₂-Br | ~33 - 38 | Carbon attached to the electronegative bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: KBr Pellet Method
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[1]
-
Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder to reduce scattering of the IR beam.
-
Pressing: Transfer the powder to a pellet press die. Apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Functionalized Scaffold for Targeted Covalent Inhibition
This guide provides a detailed exploration of the potential mechanisms of action for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. As a functionalized heterocyclic compound, its therapeutic potential is intrinsically linked to the chemical reactivity of the bromomethyl group and the established pharmacological significance of the pyrrolidine core. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for investigating its biological activity.
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery. Its prevalence in numerous FDA-approved drugs underscores its utility as a versatile scaffold.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for establishing specific and high-affinity interactions with biological targets.[1][2][3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.[4][5] Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][6]
Chemical Profile of this compound
Understanding the chemical characteristics of this compound is fundamental to postulating its mechanism of action.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br₂N | [7] |
| Molecular Weight | 273.01 g/mol | [7] |
| CAS Number | 1390655-09-0 | [7] |
| Structure | A pyrrolidine ring with an ethyl group on the nitrogen and a bromomethyl substituent at the 3-position. | Inferred from name |
The key feature of this molecule is the bromomethyl group, which renders it an electrophilic agent. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This inherent reactivity is the basis for its potential as a targeted covalent inhibitor.
Proposed Reactivity: Covalent Modification of Biological Targets
The primary putative mechanism of action for this compound is through the covalent modification of nucleophilic residues on protein targets. This process, known as covalent inhibition, can lead to irreversible or long-lasting modulation of protein function.
Caption: Proposed mechanism of covalent modification by 3-(Bromomethyl)-1-ethylpyrrolidine.
Postulated Biological Targets and Therapeutic Applications
Given the broad therapeutic landscape of pyrrolidine derivatives, this compound could be investigated for a variety of applications. The specificity of its action would be determined by the binding affinity of the 1-ethylpyrrolidine core to a particular protein, which then positions the reactive bromomethyl group for covalent bond formation.
Oncology
Many anticancer agents function by covalently modifying key proteins involved in cell proliferation and survival. The pyrrolidine scaffold is present in numerous compounds with antiproliferative effects.[6]
-
Potential Targets: Kinases, histone deacetylases (HDACs), and enzymes involved in nucleotide metabolism often have nucleophilic residues in their active sites.
-
Rationale: Covalent inhibition of these targets can lead to sustained blockade of signaling pathways that drive cancer cell growth.
Neuroscience
Pyrrolidine derivatives are well-represented in drugs targeting the central nervous system.[1][3]
-
Potential Targets: G-protein coupled receptors (GPCRs), ion channels, and enzymes such as acetylcholinesterase are potential targets.[6] For instance, certain pyrrolidine derivatives have shown activity as histamine H3 receptor antagonists.[8]
-
Rationale: The 1-ethylpyrrolidine moiety may mimic endogenous ligands, allowing the compound to bind to the active site of a receptor or enzyme. The subsequent covalent modification could lead to prolonged agonism or antagonism.
Infectious Diseases
The pyrrolidine ring is a structural component of various antimicrobial agents.
-
Potential Targets: Bacterial enzymes essential for cell wall synthesis, protein synthesis, or DNA replication are attractive targets.
-
Rationale: Covalent inhibition of these vital bacterial enzymes would lead to bactericidal or bacteriostatic effects.
Experimental Workflow for Elucidating the Mechanism of Action
A systematic approach is required to identify the biological targets and elucidate the mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action studies.
Step-by-Step Protocol: In Vitro Target Identification using Affinity Chromatography
This protocol outlines a general method to enrich and identify potential protein targets that covalently bind to this compound.
-
Immobilization of a Non-reactive Analog:
-
Synthesize an analog of the compound where the bromine is replaced with a less reactive group (e.g., a hydroxyl group) and which contains a linker for attachment to a solid support.
-
Couple the analog to activated chromatography beads (e.g., NHS-activated sepharose).
-
Block any remaining active sites on the beads.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the immobilized ligand beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Identification of Bound Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.
-
Step-by-Step Protocol: Confirmation of Covalent Modification by Mass Spectrometry
This protocol is designed to confirm the covalent binding of the compound to a purified target protein and to identify the site of modification.
-
Incubation of Protein with Compound:
-
Incubate the purified protein of interest with a molar excess of this compound for a defined period.
-
Include a control sample with the protein and vehicle (e.g., DMSO).
-
-
Removal of Excess Compound:
-
Remove the unreacted compound by dialysis, gel filtration, or using a centrifugal filter unit.
-
-
Proteolytic Digestion:
-
Denature the protein and digest it with a specific protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass shift corresponding to the addition of the C₇H₁₄N fragment (the compound minus HBr).
-
The MS/MS fragmentation pattern will confirm the sequence of the modified peptide and pinpoint the modified amino acid residue.
-
Conclusion and Future Directions
While the specific mechanism of action for this compound is not yet elucidated in the public domain, its chemical structure strongly suggests a role as a targeted covalent inhibitor. The pyrrolidine core likely serves as a recognition element, guiding the compound to the binding pockets of specific protein targets, where the reactive bromomethyl group can form a covalent bond with a nearby nucleophilic residue. This mode of action can offer advantages in terms of potency and duration of effect.
Future research should focus on a systematic screening of this compound against various disease models and protein target classes. The experimental workflows outlined in this guide provide a robust framework for identifying its biological targets, validating its mechanism of action, and ultimately unlocking its therapeutic potential. The versatility of the pyrrolidine scaffold, combined with the potential for covalent inhibition, makes this compound an intriguing candidate for further investigation in drug discovery.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
- Google Patents. (n.d.). EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
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National Center for Biotechnology Information. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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PubMed. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. [Link]
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PubChem. (n.d.). Dextromethorphan Hydrobromide. [Link]
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A Comprehensive Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure combines a reactive primary alkyl bromide with a pyrrolidine scaffold, a motif frequently found in biologically active compounds.[1] This guide provides a detailed examination of its chemical properties, a proposed synthetic route in the absence of published procedures, predicted analytical data for characterization, and a discussion of its reactivity and applications. The insights are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound supplied as a hydrobromide salt. The protonated tertiary amine enhances stability and crystallinity, facilitating easier handling and storage compared to the free base. Its core utility stems from the C-Br bond, which serves as a key electrophilic site for introducing the N-ethylpyrrolidin-3-ylmethyl moiety into target molecules.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Bromomethyl)-1-ethylpyrrolidinium bromide | N/A |
| CAS Number | 1390655-09-0 | [2][3] |
| Molecular Formula | C₇H₁₅Br₂N | [3][4] |
| Molecular Weight | 273.01 g/mol | [3][4] |
| Physical Form | Solid | |
| InChI Key | DDQCVCPWGZSICV-UHFFFAOYSA-N | [4] |
| Canonical SMILES | Br.CCN1CCC(CBr)C1 | [4] |
Proposed Synthesis and Purification
While this compound is commercially available for research purposes, detailed synthetic procedures are not readily found in peer-reviewed literature. Therefore, a robust and logical synthetic pathway is proposed here, starting from the commercially available (1-ethylpyrrolidin-3-yl)methanol. This route is based on well-established principles of converting primary alcohols to alkyl bromides.
Proposed Synthetic Pathway
The conversion involves the substitution of the primary hydroxyl group with a bromide atom. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). The subsequent workup and isolation would yield the target compound as its hydrobromide salt.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Causality and Trustworthiness: This protocol is designed as a self-validating system. The choice of PBr₃ is based on its high efficiency for converting primary alcohols to bromides with minimal rearrangement. The low-temperature addition is critical to control the exothermic reaction. The aqueous basic wash (Step 4) is essential to quench any remaining acidic phosphorus byproducts and to deprotonate the pyrrolidinium intermediate, allowing for extraction into an organic solvent. The final acidification with HBr not only provides the desired salt form but also aids in purification via crystallization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Bromomethyl)-1-ethylpyrrolidine free base.
-
Salt Formation and Purification: Dissolve the crude product in a minimal amount of diethyl ether. Add a 48% aqueous solution of hydrobromic acid (HBr, 1.1 eq) dropwise with vigorous stirring. The hydrobromide salt should precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
Structural Elucidation and Characterization
Vendors note that analytical data is not routinely collected for this product.[5] The following data is therefore predicted based on standard spectroscopic principles and computational models to serve as a guide for researchers in verifying the compound's identity.
Predicted ¹H NMR Spectroscopy
| Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 - 3.7 | Multiplet | 2H | -CH₂Br | Protons adjacent to the electronegative bromine atom are significantly deshielded. |
| ~2.8 - 3.2 | Multiplet | 5H | Pyrrolidine Ring Protons | Complex overlapping signals from the five protons on the pyrrolidine ring adjacent to the nitrogen. |
| ~2.5 - 2.7 | Quartet | 2H | -N-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~1.8 - 2.2 | Multiplet | 2H | Pyrrolidine Ring Protons | Remaining protons on the pyrrolidine ring. |
| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectroscopy
| Chemical Shift (ppm, CDCl₃) | Assignment | Rationale |
| ~55 - 60 | -N-CH₂ (Ring) | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |
| ~52 - 55 | -N-CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~35 - 40 | -CH₂Br | Carbon bearing the bromine, shifted downfield. |
| ~30 - 35 | -CH (Ring) | Methine carbon of the pyrrolidine ring. |
| ~25 - 30 | -CH₂ (Ring) | Remaining methylene carbon of the pyrrolidine ring. |
| ~12 - 15 | -CH₃ | Methyl carbon of the ethyl group. |
Expected Infrared (IR) and Mass Spectrometry (MS) Data
-
IR Spectroscopy: Key expected absorption bands include C-H stretching (alkane) around 2850-3000 cm⁻¹, C-N stretching around 1100-1200 cm⁻¹, and the C-Br stretching band in the fingerprint region, typically around 500-650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum is expected to display a characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ of the free base (C₇H₁₄BrN) would be observed, but the most telling feature for the full hydrobromide salt would be the isotopic pattern of fragments containing bromine.[6]
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its function as an alkylating agent. The bromomethyl group is an excellent electrophilic handle for forming new carbon-heteroatom or carbon-carbon bonds.
Mechanism of Action: Sₙ2 Reactivity
The compound is a primary alkyl bromide, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway is favored due to the low steric hindrance at the electrophilic carbon. A wide range of nucleophiles can be employed to displace the bromide, effectively "installing" the 1-ethylpyrrolidin-3-ylmethyl group onto a molecule of interest. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrobromide salt and deprotonate the nucleophile if necessary.
Sources
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Methodological & Application
Application Notes: 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide in Organic Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a key heterocyclic building block valued in synthetic and medicinal chemistry. Its structure incorporates a reactive primary alkyl bromide and a tertiary amine in the form of an N-ethylpyrrolidine ring. This combination makes it an excellent reagent for introducing the (1-ethylpyrrolidin-3-yl)methyl moiety onto a wide range of molecular scaffolds. The pyrrolidine ring is a prevalent feature in numerous biologically active compounds and approved drugs, prized for its ability to increase aqueous solubility, introduce a basic center for salt formation, and provide a rigid, three-dimensional structure that can optimize interactions with biological targets.[1][2]
This reagent is supplied as a stable hydrobromide salt, which requires careful consideration of reaction conditions, particularly the choice and stoichiometry of the base, to achieve successful alkylation. This guide provides an in-depth analysis of its primary application in N-alkylation reactions, a detailed protocol for a specific application in the synthesis of a pharmaceutical precursor, and expert insights to ensure procedural success.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1390655-09-0 | [3] |
| Molecular Formula | C₇H₁₅Br₂N | [4] |
| Molecular Weight | 273.01 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage | Store at 2-8°C | [3] |
Core Application: N-Alkylation via Sₙ2 Substitution
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions (Sₙ2). It is particularly effective for the alkylation of nitrogen nucleophiles, such as primary and secondary amines, anilines, and the nitrogen atoms within heterocyclic systems (e.g., indoles, imidazoles, pyrroles). This reaction is a cornerstone of drug discovery, enabling the systematic modification of lead compounds to enhance their pharmacological profiles.[5][6]
Mechanistic Considerations
The reaction proceeds via a classical Sₙ2 mechanism. The nucleophile (e.g., a secondary amine) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion as the leaving group.
A critical aspect of using this reagent is its formulation as a hydrobromide salt. This necessitates the use of a base for two key purposes:
-
Neutralization: To neutralize the hydrobromide salt of the reagent itself, freeing the tertiary pyrrolidine nitrogen.
-
Deprotonation: To deprotonate the nucleophilic starting material (e.g., the N-H of an amine or heterocycle), thereby increasing its nucleophilicity and facilitating the attack on the electrophile.
Therefore, at least two equivalents of a base are typically required, and often a slight excess is used to drive the reaction to completion. The choice of base is crucial; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
Featured Application: Synthesis of a Histamine H₄ Receptor Antagonist Precursor
The histamine H₄ receptor (H₄R) is a significant therapeutic target for inflammatory disorders and pruritus, such as atopic dermatitis.[2][3][7] A key strategy in the development of H₄R antagonists involves the incorporation of a basic, solubilizing moiety. The (1-ethylpyrrolidin-3-yl)methyl group is ideal for this purpose.
In a notable example, this compound is used to alkylate the secondary amine of a bicyclic octahydropyrrolo[3,4-c]pyrrole core, forming a key intermediate in the synthesis of potent H₄R antagonists.[4][5]
Detailed Experimental Protocol
This protocol describes the N-alkylation of a protected octahydropyrrolo[3,4-c]pyrrole with this compound.
Materials and Reagents
-
(rac)-tert-butyl 5-methyloctahydropyrrolo[3,4-c]pyrrole-2-carboxylate (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (rac)-tert-butyl 5-methyloctahydropyrrolo[3,4-c]pyrrole-2-carboxylate (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting amine.
-
Reagent Addition: Add this compound (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is observed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Table 2: Representative Reaction Data
| Substrate | Reagent | Base (eq.) | Solvent | Temp. | Time (h) | Yield |
| (rac)-tert-butyl 5-methyloctahydropyrrolo[3,4-c]pyrrole-2-carboxylate | 3-(Bromomethyl)-1-ethylpyrrolidine HBr (1.2 eq.) | K₂CO₃ (3.0) | MeCN | Reflux | 16 | ~70-85% (Estimated based on similar literature) |
Note: Yields are illustrative and may vary based on specific reaction scale and purification efficiency.
Expert Insights & Troubleshooting
-
Choice of Base: Cesium carbonate (Cs₂CO₃) can be used as an alternative to K₂CO₃ and is sometimes more effective due to its higher solubility in organic solvents.
-
Reaction Rate: For less reactive nucleophiles or to reduce reaction times, the addition of a catalytic amount of sodium iodide or potassium iodide (0.1 eq.) can be beneficial. The iodide, formed in situ via the Finkelstein reaction, is a better leaving group than bromide, accelerating the Sₙ2 reaction.[8]
-
Over-alkylation: While not an issue for secondary amine substrates, when alkylating primary amines with this reagent, over-alkylation to the tertiary amine can occur. Using a large excess of the primary amine can favor mono-alkylation.
-
Solvent Choice: DMF is an excellent alternative to acetonitrile and its higher boiling point (153°C) allows for higher reaction temperatures, which can be necessary for less reactive substrates.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
This guide provides a comprehensive framework for the effective use of this compound in organic synthesis. By understanding the mechanistic principles and following the detailed protocols, researchers can confidently employ this valuable reagent in the development of novel molecules for drug discovery and beyond.
References
- Patents Google. US20110269964A1 - N-Alkylation of Opiates.
-
MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules 2017, 22(10), 1648. Available from: [Link]
-
PubMed. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. J Med Chem. 2018 Apr 12;61(7):3037-3051. Available from: [Link]
-
Reddit. r/Chempros - Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]
-
Arkivoc. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. 2018, part v, 1-14. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules 2022, 27(19), 6296. Available from: [Link]
-
PubMed. Clinical Development of Histamine H4 Receptor Antagonists. Handb Exp Pharmacol. 2017;241:303-319. Available from: [Link]
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Pharmaffiliates. This compound Product Page. Available from: [Link]
-
Smits, R. A. et al. Synthesis of novel histamine H4 receptor antagonists. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1156-9. Available from: [Link]
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PubMed. Histamine H4 receptor antagonists for the treatment of inflammatory disorders. Drug Discov Today. 2014 Aug;19(8):1222-5. Available from: [Link]
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Application Notes and Protocols for 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Precursor for Drug Discovery
Introduction: The Strategic Importance of the N-Alkylpyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a privileged scaffold, frequently incorporated into the architecture of clinically successful pharmaceuticals.[1] This five-membered saturated nitrogen heterocycle is a cornerstone in medicinal chemistry, offering a three-dimensional structure that can effectively probe the binding pockets of biological targets.[2] The strategic introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
Among the vast array of pyrrolidine-containing drugs, those bearing an N-alkyl group are particularly significant. The N-ethylpyrrolidine moiety, specifically, is a key structural feature in a number of bioactive molecules, including potent antagonists for muscarinic acetylcholine receptors (mAChRs) and modulators of opioid receptors.[4][5] 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide emerges as a critical and highly valuable precursor for introducing this pharmacophoric fragment, enabling the synthesis of novel chemical entities with therapeutic potential.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.
Physicochemical Properties and Handling
This compound is a reactive alkylating agent, supplied as a hydrobromide salt to enhance its stability and ease of handling.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 1390655-09-0 | [6] |
| Molecular Formula | C₇H₁₅Br₂N | [6] |
| Molecular Weight | 273.01 g/mol | [7] |
| Form | Typically a solid | N/A |
| Storage | 2-8°C, under inert atmosphere | [6] |
Safety and Handling Precautions:
As an alkyl bromide, this reagent is a potent alkylating agent and should be handled with appropriate safety measures.[5]
-
Exposure: Alkyl bromides can be irritating to the skin, eyes, and respiratory system.[5] Inhalation is a primary exposure risk.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear impervious gloves, safety goggles, and a lab coat.
-
In case of contact: In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water. Seek medical attention if irritation persists.
Core Application: N-Alkylation in the Synthesis of Bioactive Amines
The primary utility of this compound lies in its function as an electrophile in nucleophilic substitution reactions, most notably the N-alkylation of primary and secondary amines. This reaction is a cornerstone for constructing the tertiary amine linkages prevalent in many drug molecules.
Mechanistic Rationale:
The reaction proceeds via a standard SN2 mechanism. The nucleophilic amine attacks the electrophilic methylene carbon bearing the bromine atom, displacing the bromide ion. The presence of a base is crucial for two reasons:
-
To neutralize the hydrobromide salt of the starting material, liberating the free, more reactive 1-ethyl-3-(bromomethyl)pyrrolidine.
-
To scavenge the hydrobromic acid (HBr) that is generated as a byproduct of the alkylation reaction, driving the equilibrium towards product formation.
The choice of base and solvent is critical to avoid side reactions, such as elimination or over-alkylation, a common challenge in amine alkylations.[8] Using a non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the ions involved without interfering with the reaction.
Application Focus 1: Synthesis of Muscarinic M3 Receptor Antagonist Analogs
Muscarinic M3 receptors are critical targets for the treatment of conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[4][9] Many potent M3 antagonists feature a tertiary amine, often incorporating a pyrrolidine ring. A prime example is Darifenacin, which contains a substituted pyrrolidine core.[10]
While Darifenacin itself is synthesized via a different alkylating agent, this compound is an ideal precursor for creating novel analogs to explore structure-activity relationships (SAR) and develop new intellectual property. The following protocol details the N-alkylation of a secondary amine precursor, analogous to intermediates used in the synthesis of M3 antagonists.
Workflow for M3 Antagonist Analog Synthesis
Caption: General workflow for synthesizing M3 antagonist analogs.
Detailed Protocol: N-Alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide
This protocol describes the synthesis of a novel Darifenacin analog, demonstrating the utility of this compound.
Materials:
-
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Nucleophile, 1.0 eq)[6]
-
This compound (Electrophile, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.1 M concentration of the limiting reagent).
-
Stir the suspension at room temperature for 15 minutes to ensure the base is well-dispersed.
-
Add this compound (1.2 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine. This step removes the DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure tertiary amine product.
Application Focus 2: Building Blocks for Opioid Receptor Modulators
The N-alkylpyrrolidine motif is also present in various ligands targeting opioid receptors.[11] The synthesis of novel opioid receptor antagonists and agonists often involves the alkylation of a core amine structure.[12] The N-demethylation of natural opiates followed by re-alkylation with different groups is a common strategy to generate new therapeutic agents with altered receptor binding profiles or pharmacokinetic properties.
This compound can be employed to introduce the 1-ethylpyrrolidin-3-ylmethyl group onto a nor-opiate scaffold (e.g., noroxymorphone) to create novel opioid modulators.
Reaction Scheme: Synthesis of a Novel Opioid Analog
Caption: N-alkylation of a nor-opiate scaffold.
Protocol Considerations for Opiate Scaffolds:
The general N-alkylation protocol described above is applicable. However, researchers must consider the following:
-
Solubility: Opiate alkaloids can have limited solubility. A solvent system such as DMF or a mixture of DMF and Tetrahydrofuran (THF) may be required.
-
Protecting Groups: Depending on the opiate scaffold, other functional groups (e.g., phenols) may require protection prior to N-alkylation to prevent O-alkylation.
-
Stereochemistry: Care must be taken to use reaction conditions that do not epimerize any chiral centers present in the opiate backbone. Mild basic conditions and moderate temperatures are generally preferred.
Summary of Reaction Parameters
The following table provides general guidelines for N-alkylation reactions using this compound.
| Parameter | Recommended Conditions | Rationale / Comments |
| Nucleophile | Primary or Secondary Amines, Amides, Phenols, Thiols | The reactivity will vary depending on the nucleophilicity of the substrate. |
| Stoichiometry | 1.1 - 1.5 equivalents of the alkylating agent | A slight excess ensures complete consumption of the more valuable nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, NaH (for phenols/thiols) | Inorganic bases are preferred to avoid competing N-alkylation of the base itself. 2-3 equivalents are typically used. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are ideal for SN2 reactions. Ensure the solvent is anhydrous. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive nucleophiles but can increase the risk of side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Workup | Aqueous quench followed by extraction | To remove the solvent (if DMF) and inorganic byproducts. |
| Purification | Flash Column Chromatography | Typically required to isolate the pure product from unreacted starting material and any byproducts. |
Conclusion
This compound is a versatile and valuable building block for modern drug discovery. Its primary application in the N-alkylation of various nucleophiles provides a direct and efficient route to incorporate the N-ethylpyrrolidin-3-ylmethyl moiety, a key pharmacophore in several classes of therapeutic agents, particularly muscarinic M3 antagonists and opioid receptor modulators. The protocols and guidelines presented herein are designed to empower researchers to effectively utilize this precursor in the synthesis of novel compounds, accelerating the journey from lead identification to the development of next-generation medicines.
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Srinivas, K., Reddy, S. R., Reddy, G. M., Dubey, P. K., Chakravarthy, A. K., & Reddy, P. P. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Retrieved from [Link]
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Bobko, A. A., Kirilyuk, I. A., Grigor'ev, I. A., & Khramtsov, V. V. (2014). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 19(9), 13636–13651. Retrieved from [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Retrieved from [Link]
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Xu, J., Wu, H., Vuckovic, Z., Bubser, M., G-Day, P., Wess, J., ... & Lindsley, C. W. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11039-E11048. Retrieved from [Link]
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Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British journal of pain, 6(1), 11–16. Retrieved from [Link]
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Tarselli, M. A., Rae, M. L., & Spino, C. (2010). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Organic letters, 12(15), 3428–3431. Retrieved from [Link]
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Caulfield, W. L. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(1), 142-153. Retrieved from [Link]
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Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][10]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]
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New Drug Approvals. (2017). Darifenacin Hydrobromide. Retrieved from [Link]
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Ishizuka, N., Takahashi, M., Nagahara, T., Naito, Y., & Iwata, M. (2000). Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. Tetrahedron: Asymmetry, 11(21), 4281-4292. Retrieved from [Link]
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Sipos, A., & Perdi, P. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Retrieved from [Link]
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Sen, S., Selley, D. E., & Gewirtz, D. A. (2021). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. RSC medicinal chemistry, 12(10), 1734–1740. Retrieved from [Link]
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Xia, G. M., Liu, J., Li, Z., Ji, M. W., & Sun, G. X. (2010). Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. Retrieved from [Link]
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Amori, G., & Patacchini, R. (2008). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current medicinal chemistry, 15(28), 2994-3015. Retrieved from [Link]
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Wang, G., Zhang, Y., & Yang, L. (2015). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Chinese Journal of Chemistry, 33(11), 1279-1282. Retrieved from [Link]
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Li, H., Wang, D., & Zhu, J. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. Organic & Biomolecular Chemistry, 19(15), 3389-3393. Retrieved from [Link]
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Iovine, C., D'Auria, M. V., & D'Auria, M. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(16), 3636. Retrieved from [Link]
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alkylation reactions with 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
An Application Guide to Strategic Alkylation Reactions Using 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a key building block in synthetic chemistry. We will delve into the mechanistic principles, provide validated, step-by-step protocols for various alkylation reactions, and offer expert insights into optimizing reaction conditions to achieve desired synthetic outcomes.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its prevalence is attributed to several key features:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for efficient exploration of pharmacophore space, often leading to improved binding affinity and selectivity.[2][3]
-
Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate other critical ADME (absorption, distribution, metabolism, and excretion) properties.[4][5]
-
Synthetic Versatility: The ring can be readily functionalized, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
This compound is a valuable reagent that enables the direct installation of a functionalized N-ethylpyrrolidine moiety onto a wide range of molecular scaffolds. This guide provides the necessary protocols and theoretical background to leverage this reagent in N-, O-, and S-alkylation reactions.
Reagent Profile and Safety Considerations
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1390655-09-0 | [6] |
| Molecular Formula | C₇H₁₅Br₂N | |
| Molecular Weight | 273.01 g/mol | [7] |
| Appearance | Solid | |
| Storage | Store at 2-8°C, keep container tightly closed in a dry, well-ventilated place.[6] |
Safety and Handling
This compound and related alkyl bromides are hazardous materials that require careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and neoprene or latex gloves.[8] All manipulations should be performed within a certified chemical fume hood.[8]
-
Hazard Statements: Alkylating agents are often irritants and may be harmful if inhaled or come into contact with skin.[8] Avoid breathing dust, mist, or vapors.[8]
-
In Case of Exposure: In case of eye contact, immediately flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
The Chemistry of Alkylation: Mechanism and Key Principles
The primary utility of this compound lies in its capacity to act as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. The carbon of the bromomethyl (-CH₂Br) group is electron-deficient and highly susceptible to attack by a wide range of nucleophiles.
The Sₙ2 Mechanism
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Caption: General Sₙ2 mechanism for alkylation.
The Role of the Base: A Critical Choice
Since the reagent is a hydrobromide salt, the tertiary amine of the pyrrolidine ring is protonated. This is an important consideration. A base is required for two reasons:
-
To neutralize the hydrobromide salt of the reagent, although this is often not strictly necessary for the reaction to proceed.
-
To deprotonate the nucleophile (e.g., a phenol, thiol, or secondary amine), generating the more reactive anionic form (phenoxide, thiolate, or amide).
Therefore, a minimum of two equivalents of base is typically required for nucleophiles that need deprotonation. For nucleophiles that are already sufficiently reactive (like some neutral amines), one equivalent may suffice.
| Base | Type | Common Solvents | Rationale and Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic, Mild | DMF, Acetonitrile, Acetone | A cost-effective and widely used base, particularly for O-alkylation of phenols and N-alkylation of less basic amines.[9][10] Its heterogeneity can sometimes lead to slower reaction rates. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic, Stronger | DMF, Acetonitrile, THF | More soluble and basic than K₂CO₃, often leading to faster reactions and higher yields, especially with less reactive nucleophiles.[11] |
| Triethylamine (Et₃N) | Organic, Amine | DCM, THF, Acetonitrile | A soluble organic base often used for N-alkylation to scavenge the HBr byproduct. Can sometimes lead to quaternization side products if used as a solvent. |
| DIPEA (Hünig's Base) | Organic, Hindered | DCM, THF, DMF | A non-nucleophilic organic base. Its steric bulk prevents it from participating in the alkylation reaction itself, making it an excellent choice for sensitive substrates. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | THF, DMF | A powerful base used for deprotonating alcohols and thiols. Reacts with protic solvents; requires anhydrous conditions. Generates H₂ gas, requiring caution. |
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Caption: Standard experimental workflow for alkylation.
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol describes the synthesis of an aryl ether via a Williamson ether synthesis.
-
Reaction Scheme: Ar-OH + 3-(Bromomethyl)-1-ethylpyrrolidine HBr → Ar-O-CH₂-(1-ethylpyrrolidin-3-yl)
-
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous DMF (to make a ~0.2 M solution with respect to the phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) in one portion.
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
-
Protocol 2: N-Alkylation of a Secondary Amine
This protocol is suitable for the synthesis of tertiary amines.
-
Reaction Scheme: R₂NH + 3-(Bromomethyl)-1-ethylpyrrolidine HBr → R₂N-CH₂-(1-ethylpyrrolidin-3-yl)
-
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
In a sealed vial, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile.
-
Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq).
-
Seal the vial and heat the mixture to 50-70 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography (often with a gradient containing a small percentage of triethylamine in the eluent to prevent streaking of the amine product on the silica gel).
-
Protocol 3: S-Alkylation of a Thiol
This protocol details the synthesis of a thioether (sulfide).
-
Reaction Scheme: R-SH + 3-(Bromomethyl)-1-ethylpyrrolidine HBr → R-S-CH₂-(1-ethylpyrrolidin-3-yl)
-
Materials:
-
Thiol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask, add the thiol (1.0 eq) and cesium carbonate (2.2 eq).
-
Add anhydrous DMF to dissolve/suspend the reagents.
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate.
-
Add this compound (1.2 eq).
-
Stir the reaction at room temperature. S-alkylation is often rapid and exothermic. Monitor the temperature and cool with an ice bath if necessary.
-
Check for completion by TLC or LC-MS after 1-3 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base; Low reaction temperature; Sterically hindered nucleophile. | Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). Increase the reaction temperature. Increase reaction time. |
| Formation of Side Products | Over-alkylation (for primary amines); Elimination (E2) reaction. | For N-alkylation, use a larger excess of the amine starting material. For elimination, use a less hindered base and lower the reaction temperature. |
| Difficult Purification | Residual DMF or organic base in the final product. | During workup, wash thoroughly with water or brine to remove DMF. An acidic wash (e.g., dilute HCl) can remove basic impurities, followed by re-basification and extraction of the product. |
Conclusion
This compound is a powerful and versatile building block for introducing the N-ethylpyrrolidine motif into a variety of molecular frameworks. By understanding the underlying Sₙ2 mechanism and carefully selecting the appropriate base and solvent system, researchers can reliably perform N-, O-, and S-alkylation reactions. The protocols provided herein offer a solid foundation for synthetic exploration, enabling the development of novel compounds for pharmaceutical and scientific research.
References
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D'Andrea, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2]
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National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link][3]
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Hill Brothers Chemical Company. (2014). Safety Data Sheet. [Link]
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Zarent, A., et al. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 26(23), 7179. [Link][9]
-
da Silva, W., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Molecules, 27(15), 4780. [Link][10]
-
Fojtíková, P., et al. (2006). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 11(12), 1000-1011. [Link][11]
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Harnessing 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide in the Synthesis of Novel Heterocyclic Compounds
An Application Guide for Researchers
Introduction:
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its saturated, non-planar structure provides access to three-dimensional chemical space, a critical attribute for enhancing target binding affinity, selectivity, and pharmacokinetic properties.[1] 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a highly valuable synthetic building block that enables the direct introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety. This sidechain is a key structural feature in several pharmacologically active agents, making this reagent particularly relevant for researchers in drug discovery and development. This guide provides an in-depth look at the reactivity of this reagent, complete with detailed protocols and mechanistic insights for its application in constructing complex heterocyclic systems.
Reagent Profile and Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is typically a solid at room temperature and should be handled with appropriate personal protective equipment (PPE), as it is classified as a skin and eye irritant.[4]
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Formula | C₇H₁₅Br₂N | [5] |
| Molecular Weight | 273.01 g/mol | [5] |
| Appearance | Solid | [5] |
| MDL Number | MFCD20441432 | [5] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [6] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. | [4] |
| Precautionary Measures | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling. | [4][6] |
Core Application: N-Alkylation of Heterocycles and Amines
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. Its terminal bromomethyl group is an excellent site for SN2 (Substitution Nucleophilic Bimolecular) attack by nitrogen nucleophiles, such as those found in secondary amines, indoles, pyrazoles, and other N-H containing heterocycles.[7][8]
Mechanistic Rationale: The SN2 Pathway
The N-alkylation reaction proceeds via a concerted SN2 mechanism.[9] The lone pair of electrons on the nucleophilic nitrogen atom attacks the electrophilic methylene carbon (CH₂-Br), simultaneously displacing the bromide leaving group. This single-step process results in the formation of a new carbon-nitrogen bond with an inversion of configuration at the electrophilic carbon, although this is not relevant for an achiral CH₂ group.
Causality in Protocol Design:
-
Base: A base is required to deprotonate the N-H group of the starting material, generating a more potent nucleophilic anion. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions.[8] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, safer to handle, and can be used in polar aprotic solvents like DMF or acetonitrile.[10]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal for SN2 reactions. They can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.[9]
-
Temperature: Reactions are often started at 0 °C during the deprotonation step to control reactivity and then warmed to room temperature or gently heated to drive the substitution to completion.[8]
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol provides a robust method for the N-alkylation of a generic secondary amine or N-H heterocycle.
Materials and Reagents:
-
Secondary amine or heterocycle (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the amine).
-
Reagent Addition: Add this compound (1.1 equiv) to the suspension at room temperature. Note: The hydrobromide salt will be neutralized by the excess base.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat to 50-60 °C to accelerate the reaction. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Advanced Application: Synthesis of Key Pharmaceutical Intermediates
The 1-ethylpyrrolidin-3-ylmethyl moiety is present in various drug candidates. This reagent is particularly useful for synthesizing precursors or analogues of complex molecules, such as Solifenacin, a muscarinic antagonist used to treat overactive bladder.[11][12] While Solifenacin itself is an ester, this building block can be used to create potent analogues with more stable ether or amine linkages.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol details the synthesis of a phenyl ether, a common structural motif in pharmaceuticals, by reacting a phenolic compound with the title reagent.
Materials and Reagents:
-
Phenolic starting material (e.g., 4-hydroxydiphenylmethane) (1.0 equiv)
-
This compound (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Diatomaceous earth for filtration
-
Standard work-up and purification reagents as in Protocol 1
Step-by-Step Methodology:
-
Setup: In an oven-dried flask under an inert atmosphere, combine the phenol (1.0 equiv) and cesium carbonate (2.0 equiv). Causality: Cs₂CO₃ is highly effective in O-alkylation due to the high solubility of cesium phenolates and the "cesium effect," which promotes faster reaction rates.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by this compound (1.2 equiv).
-
Reaction: Heat the mixture to reflux (approx. 82 °C for ACN) and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the phenol.
-
Work-up: After cooling, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts, washing the pad with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with dilute aqueous NaOH to remove any unreacted phenol, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product via flash chromatography.
Field-Proven Insights & Troubleshooting
Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | 1. Ineffective deprotonation. 2. Low reactivity of the bromide. | 1. Switch to a stronger base (e.g., NaH in anhydrous THF/DMF). Ensure all reagents and solvents are strictly anhydrous. 2. Add a catalytic amount (0.1 equiv) of sodium iodide (NaI) or potassium iodide (KI). This initiates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which accelerates the SN2 reaction.[13] |
| Formation of Side Products | 1. Over-alkylation (for primary amines). 2. Elimination reaction (E2). | 1. Use a larger excess of the starting amine or add the alkylating agent slowly at a lower temperature. 2. While less common for primary bromides, strong, sterically hindered bases at high temperatures can promote elimination. Use a milder base (K₂CO₃) and avoid excessive heat. |
| Difficult Purification | The basic nitrogen atom in the product can cause streaking on silica gel columns. | 1. Neutralize the crude product with a small amount of acid (e.g., HCl in ether) and purify the salt, then free-base if necessary. 2. Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the chromatography eluent to suppress tailing. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex heterocyclic molecules. Its primary utility lies in facile N- and O-alkylation reactions via an SN2 mechanism, providing reliable access to the 1-ethylpyrrolidin-3-ylmethyl pharmacophore. By understanding the underlying reaction mechanisms and carefully selecting reaction conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
-
SAFETY DATA SHEET. Hach. [Link]
-
Solifenacin. New Drug Approvals. [Link]
-
Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. National Institutes of Health. [Link]
-
The preparation method of solifenacin intermediate. PubChem. [Link]
- Process for the synthesis of solifenacin.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
- Intermediates for preparing solifenacin.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Mechanisms for Substitution Reactions. Sathyabama Institute of Science and Technology. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health. [Link]
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- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide: A Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking the Potential of a Key Heterocyclic Intermediate
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a valuable heterocyclic building block, particularly prominent in the field of drug discovery and development. Its structure, featuring a reactive bromomethyl group appended to an N-ethylpyrrolidine core, renders it an excellent electrophile for the introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into a diverse range of molecular scaffolds. This functional group is a key pharmacophoric element in a number of biologically active compounds, most notably in the development of muscarinic receptor antagonists.[1] The pyrrolidine ring system is a prevalent motif in many natural products and pharmaceuticals, valued for its conformational rigidity and its ability to engage in specific interactions with biological targets.[2]
This guide provides a comprehensive overview of the experimental procedures for utilizing this compound, with a focus on its application in C-alkylation reactions. The protocols detailed herein are designed for researchers and scientists in organic and medicinal chemistry, offering not only step-by-step instructions but also the scientific rationale behind the experimental design.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Br₂N | [1] |
| Molecular Weight | 273.01 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Storage | Store in a cool, dry, well-ventilated area. | [4] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]
Core Application: Alkylation of Carbon Nucleophiles
The primary utility of this compound lies in its ability to act as an alkylating agent in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.
Causality of Experimental Design: Key Considerations for Successful Alkylation
The success of an alkylation reaction using this compound hinges on several key factors:
-
Choice of Base: The hydrobromide salt of the reagent is acidic. Therefore, a base is required to neutralize the hydrobromide and, more importantly, to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions, such as elimination of HBr from the alkylating agent. Common bases for C-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are often preferred. These solvents can dissolve both the organic substrate and the inorganic base, facilitating a homogeneous reaction environment.
-
Reaction Temperature: The reaction temperature is a key parameter to control the reaction rate. Many alkylation reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier. The optimal temperature should be determined empirically for each specific reaction.
-
Stoichiometry: The molar ratio of the reactants is another important consideration. Typically, a slight excess of the alkylating agent or the nucleophile may be used to drive the reaction to completion.
Detailed Protocol: Synthesis of 2,2-diphenyl-5-(1-ethylpyrrolidin-3-yl)pentanenitrile
This protocol provides a detailed procedure for the C-alkylation of diphenylacetonitrile with this compound. This reaction is analogous to a key step in the synthesis of muscarinic antagonists like Darifenacin, where a similar pyrrolidine-containing electrophile is used to alkylate a diphenylacetamide derivative.[4][6][7]
Reaction Scheme
Caption: C-alkylation of diphenylacetonitrile.
Materials
-
Diphenylacetonitrile
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of the Nucleophile:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
In a separate flask, dissolve diphenylacetonitrile (1.0 equivalent) in anhydrous DMF.
-
Slowly add the diphenylacetonitrile solution to the sodium hydride slurry via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This ensures complete deprotonation of the diphenylacetonitrile to form the nucleophilic anion.
-
-
Alkylation Reaction:
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. Note: As this is a hydrobromide salt, it will react with the sodium hydride. The excess NaH is intended to neutralize the HBr and deprotonate the diphenylacetonitrile.
-
Slowly add the solution of the alkylating agent to the solution of the deprotonated diphenylacetonitrile at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,2-diphenyl-5-(1-ethylpyrrolidin-3-yl)pentanenitrile.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and the successful incorporation of the 1-ethylpyrrolidin-3-ylmethyl moiety.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared Spectroscopy: To identify the characteristic functional groups, such as the nitrile group.
Troubleshooting and Mechanistic Insights
Potential Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the nucleophile. | Ensure the sodium hydride is fresh and properly washed. Allow sufficient time for the deprotonation step. |
| Inactive alkylating agent. | Check the purity of the this compound. | |
| Side reactions (e.g., elimination). | Use a less hindered, non-nucleophilic base if elimination is a problem. Control the reaction temperature carefully. | |
| Formation of Byproducts | Over-alkylation or side reactions. | Optimize the stoichiometry of the reactants. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Mechanistic Pathway:
The reaction proceeds via a classical Sₙ2 mechanism. The deprotonated diphenylacetonitrile acts as a potent carbon nucleophile, attacking the electrophilic methylene carbon of the 3-(bromomethyl)-1-ethylpyrrolidine. This results in the displacement of the bromide leaving group and the formation of a new carbon-carbon bond.
Caption: Sₙ2 Alkylation Workflow.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The protocol detailed above for the C-alkylation of diphenylacetonitrile serves as a representative example of its utility. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively employ this building block to construct novel compounds with potential therapeutic applications. The continued exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of new and innovative chemical entities.
References
-
Zentiva, k.s. (2011). A method for the preparation of darifenacin hydrogen bromide. European Patent EP 2238129B1. [Link]
-
New Drug Approvals. (2017). Darifenacin Hydrobromide. [Link]
- Zentiva, k.s. (2009). A method for the preparation of darifenacin hydrogen bromide.
- Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
-
Organic Syntheses. Diphenylacetonitrile. [Link]
- Teva Pharmaceutical Industries Ltd. (2007). Processes for preparing darifenacin hydrobromide.
- Cipla Limited. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. U.S.
- Cadila Healthcare Limited. (2011). An improved process for the preparation of darifenacin hydrobromide.
-
ResearchGate. (2011). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one - A new cyclization product in acetone co-solvent. [Link]
- Goti, A., et al. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 19(1), 765-837.
-
ResearchGate. (2011). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. [Link]
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- 7. WO2009094957A1 - A method for the preparation of darifenacin hydrogen bromide - Google Patents [patents.google.com]
Application Notes and Protocols for Radiolabeling with 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrrolidine-Based Radiotracers
The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active compounds, including numerous drugs and natural products.[1] Its presence is critical to the function of many molecules that interact with the central nervous system (CNS). In the realm of molecular imaging, particularly Positron Emission Tomography (PET), the incorporation of a positron-emitting radionuclide into such molecules allows for the non-invasive, in vivo visualization and quantification of physiological and pathological processes at the molecular level.[2][3] This capability is invaluable for understanding disease mechanisms, diagnosing diseases earlier and more accurately, and accelerating the development of new therapeutics.
Derivatives of 3-(bromomethyl)-1-ethylpyrrolidine hydrobromide serve as crucial precursors for the synthesis of a variety of PET radiotracers. The bromoethyl group provides a reactive site for the introduction of a radiolabel, such as carbon-11 ([¹¹C]), a positron-emitting isotope with a half-life of 20.4 minutes.[3] This short half-life is advantageous for patient studies as it minimizes the radiation dose and allows for repeat scans on the same day.[3] This document provides a detailed guide to the radiolabeling of molecules using this compound derivatives, with a focus on producing tracers for neurological applications.
The Precursor: this compound
Chemical Properties and Suitability for Radiolabeling
This compound is a salt, which enhances its stability and handling properties compared to the free base. The key to its utility in radiosynthesis is the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This chemical feature is exploited in the radiolabeling process, where a radioactive nucleophile, such as [¹¹C]methyl iodide, displaces the bromide to form a new carbon-carbon or carbon-heteroatom bond, thereby incorporating the radiolabel into the target molecule. The ethyl group on the pyrrolidine nitrogen can be varied to modulate the lipophilicity and pharmacokinetic properties of the final radiotracer, influencing its ability to cross the blood-brain barrier and its distribution in the body.
Materials and Methods
Reagents
-
This compound or a suitable derivative
-
Precursor molecule for labeling (e.g., a desmethyl precursor for [¹¹C]methylation)
-
[¹¹C]Carbon Dioxide ([¹¹C]CO₂) or [¹¹C]Methane ([¹¹C]CH₄) from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or other appropriate reducing agent
-
Hydriodic acid (HI) or Triflic anhydride
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol (EtOH), Water (for HPLC)
-
HPLC columns (preparative and analytical)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection, USP
-
Saline for injection, USP
-
0.22 µm sterile filters
Equipment
-
Automated radiosynthesis module
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Gamma counter or dose calibrator
-
pH meter
-
Rotary evaporator
-
Analytical balance
-
Hot cell with manipulators
-
Vials and syringes
Radiolabeling Protocol: [¹¹C]Methylation
This protocol describes a general procedure for the [¹¹C]methylation of a precursor molecule using [¹¹C]methyl iodide generated from cyclotron-produced [¹¹C]CO₂.
Step 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
[¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
The [¹¹C]CO₂ is trapped and reduced to [¹¹C]methane ([¹¹C]CH₄) using a nickel catalyst and hydrogen gas.
-
[¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) by reaction with iodine vapor at high temperature.
-
Alternatively, [¹¹C]CO₂ can be reduced to [¹¹C]methanol with LiAlH₄, which is then converted to [¹¹C]CH₃I using hydriodic acid.[3] The resulting [¹¹C]CH₃I is trapped and purified for the subsequent labeling reaction.
Step 2: Radiosynthesis of the [¹¹C]-labeled Pyrrolidine Derivative
-
Dissolve the precursor molecule (containing a nucleophilic site like a phenol or amine) and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) within the automated synthesis module.
-
Add a suitable base (e.g., NaOH or a non-nucleophilic organic base) to deprotonate the nucleophile on the precursor and to neutralize the hydrobromide salt.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic substitution reaction. Reaction times and temperatures must be optimized for each specific tracer but are typically in the range of 5-15 minutes at 80-120°C.
Step 3: Purification of the Radiotracer
-
Following the reaction, the crude mixture is diluted with a mobile phase and injected onto a preparative HPLC column.
-
The HPLC system separates the desired radiolabeled product from unreacted precursors, byproducts, and [¹¹C]CH₃I. The radioactivity detector identifies the peak corresponding to the radiotracer.
-
The fraction containing the purified radiotracer is collected.
Step 4: Formulation and Quality Control
-
The collected HPLC fraction, typically in an organic solvent/water mixture, is passed through a C18 SPE cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove residual organic solvents.
-
The final radiotracer is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired concentration and a physiologically acceptable ethanol concentration (typically <10%).[4]
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control (QC): A small aliquot of the final product is subjected to a series of QC tests to ensure its identity, purity, and safety for human administration.[5] These tests are crucial for patient safety and the reliability of the PET imaging results.[6][7]
Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal photon energy at 511 keV.[4] |
| Radionuclidic Purity | Gamma-ray spectroscopy after decay | No gamma emissions other than 511 keV and 1022 keV.[4][8] |
| Radiochemical Purity | Analytical HPLC or TLC | >95% of total radioactivity co-elutes with the non-radioactive standard.[4] |
| Chemical Purity | Analytical HPLC (UV detector) | Concentration of non-radioactive impurities within specified limits. |
| Specific Activity | Calculated from radioactivity and mass | High specific activity is crucial to avoid pharmacological effects. |
| pH | pH meter or pH strips | Typically between 4.5 and 7.5.[6] |
| Visual Inspection | Direct observation | Clear, colorless, and free of particulate matter.[4] |
| Sterility | USP <71> Sterility Tests | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits (e.g., <175 EU/V). |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol <0.5%).[4] |
Mechanism of Radiolabeling
The core of the radiolabeling reaction is a nucleophilic substitution, specifically an Sₙ2 reaction. The base deprotonates the nucleophilic group (e.g., a hydroxyl or amino group) on the precursor molecule, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the [¹¹C]methyl group in [¹¹C]methyl iodide. Simultaneously, the iodide ion, a good leaving group, departs. The result is the formation of a new covalent bond between the precursor molecule and the [¹¹C]methyl group.
Experimental Workflow and Chemical Reaction Diagrams
Caption: Experimental workflow for the synthesis, purification, and formulation of a [¹¹C]-labeled pyrrolidine derivative.
Caption: General reaction scheme for [¹¹C]methylation via nucleophilic substitution.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield | - Inefficient trapping of [¹¹C]CH₃I- Insufficient base- Impure precursor- Reaction temperature too low/high- Reaction time too short/long | - Check trapping efficiency of the synthesis module.- Optimize the amount and type of base.- Ensure high purity of the precursor.- Perform temperature and time course studies to optimize reaction conditions. |
| Low Radiochemical Purity | - Incomplete reaction- Formation of side products- Decomposition of the radiotracer | - Optimize reaction conditions (time, temperature, precursor concentration).- Adjust HPLC mobile phase composition for better separation.- Minimize time between synthesis and purification; consider using antioxidants if appropriate. |
| Low Specific Activity | - Contamination with non-radioactive carbon from reagents or system components.- Low initial radioactivity of [¹¹C]CO₂. | - Use high-purity reagents and thoroughly clean the synthesis module.- Ensure optimal cyclotron target performance. |
| Final Product Fails pH Test | - Incomplete removal of acidic or basic reagents. | - Ensure adequate washing of the SPE cartridge.- Use buffered saline for the final formulation. |
| Presence of Particulates | - Ineffective sterile filtration.- Leaching from components. | - Use a high-quality 0.22 µm sterile filter.- Ensure all components are compatible with the solvents used. |
Conclusion
Radiolabeling with this compound derivatives is a versatile and powerful technique for the development of novel PET tracers, particularly for neuroimaging.[9][10][11] Success in this field requires a deep understanding of radiochemistry, meticulous attention to detail in the execution of protocols, and rigorous quality control to ensure the safety and efficacy of the final product.[5] The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to harness the potential of these valuable molecular imaging agents.
References
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ResearchGate. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Available from: [Link]
-
SlideShare. QC of PET Radiopharmaceuticals. Available from: [Link]
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Radiology Key. Quality Control of PET Radiopharmaceuticals. Available from: [Link]
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ResearchGate. Quality Control of PET Radiopharmaceuticals | Request PDF. Available from: [Link]
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PharmacyLibrary. Chapter 14: Quality Control of Radiopharmaceuticals | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. Available from: [Link]
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Taylor & Francis Online. Full article: Development and Characterization of a Novel Carbon-11 Labeled Positron Emission Tomography Radiotracer for Neuroimaging of Sirtuin 1 with Benzoxazine-Based Compounds. Available from: [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Available from: [Link]
-
PubMed Central. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Available from: [Link]
-
PubMed Central. Radiosyntheses and in vivo evaluation of carbon-11 PET tracers for PDE10A in the brain of rodent and nonhuman primate. Available from: [Link]
-
YouTube. Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. Available from: [Link]
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PubMed Central. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Available from: [Link]
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PubMed. Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [123I]IBZM. Available from: [Link]
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RSC Publishing. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. Available from: [Link]
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PubMed Central. Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Available from: [Link]
-
National Institutes of Health. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. Available from: [Link]
-
PubMed. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. Available from: [Link]
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Radiology Key. Novel Tracers and Radionuclides in PET Imaging. Available from: [Link]
-
Moravek. How Do You Synthesize Radiolabeled Compounds?. Available from: [Link]
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PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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PubMed. Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Available from: [Link]
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The Strategic Application of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Significance of the 1-Ethyl-3-(methyl)pyrrolidine Moiety in Modern Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive structural component for targeting a wide range of biological receptors. The incorporation of an N-ethyl group and a C3-methylene linker, as found in 3-(bromomethyl)-1-ethylpyrrolidine, provides a versatile building block for the synthesis of compounds with significant therapeutic potential, particularly in the realm of muscarinic acetylcholine receptor modulation.[3][4]
This technical guide provides an in-depth exploration of the application of 3-(bromomethyl)-1-ethylpyrrolidine hydrobromide as a strategic building block in medicinal chemistry. We will delve into its synthesis, reactivity, and application in the preparation of key pharmacophores, with a focus on providing detailed, field-proven protocols for its use in alkylation reactions.
Core Attributes of this compound
This reagent is a valuable tool for medicinal chemists due to its inherent reactivity as an alkylating agent. The hydrobromide salt form enhances its stability and handling properties. The key structural features that dictate its utility are:
-
The N-ethylpyrrolidine core: This saturated heterocycle is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties.
-
The Bromomethyl Group: The primary bromide serves as an excellent leaving group, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates the covalent linkage of the 1-ethyl-3-(methyl)pyrrolidine moiety to a variety of molecular scaffolds.
| Property | Value |
| Molecular Formula | C₇H₁₅Br₂N |
| Molecular Weight | 273.01 g/mol |
| CAS Number | 1390655-09-0 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols |
Synthetic Strategy: Preparation of this compound
A robust synthesis of the title compound is crucial for its application in drug discovery campaigns. A common synthetic route commences from commercially available 1-ethyl-3-pyrrolidinol, proceeding through a two-step sequence of mesylation followed by bromide displacement.
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1-Ethyl-3-pyrrolidinol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Lithium bromide (LiBr)
-
Acetone
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mesylation:
-
Dissolve 1-ethyl-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Bromide Displacement:
-
Dissolve the crude mesylate in acetone.
-
Add lithium bromide (3.0 eq) and heat the mixture to reflux.
-
Stir the reaction at reflux for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude free base of 3-(bromomethyl)-1-ethylpyrrolidine.
-
-
Salt Formation:
-
Dissolve the crude free base in diethyl ether.
-
Cool the solution to 0 °C and add a 48% aqueous solution of HBr (1.1 eq) dropwise with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Application in Medicinal Chemistry: A Versatile Alkylating Agent
The primary utility of this compound lies in its ability to introduce the 1-ethyl-3-(methyl)pyrrolidine moiety onto nucleophilic scaffolds, a key step in the synthesis of various therapeutic agents, particularly muscarinic acetylcholine receptor antagonists.[3][5]
Caption: General alkylation reactions using this compound.
Application Note 1: Synthesis of Aryl Ethers as Potential Muscarinic Receptor Antagonists
Many potent muscarinic receptor antagonists feature an aryl ether linkage to a basic amine moiety. The alkylation of a phenolic precursor with this compound is a direct and efficient method for constructing this key pharmacophore. This approach is analogous to synthetic steps in the preparation of drugs like darifenacin, which is used to treat overactive bladder.[5]
Protocol 2: O-Alkylation of a Phenolic Substrate
Materials:
-
Phenolic substrate (e.g., a substituted hydroxyphenyl derivative)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Application Note 2: Synthesis of N-Alkylated Compounds
The N-alkylation of primary or secondary amines and amides with this compound is a valuable strategy for introducing the basic pyrrolidine moiety. This reaction is fundamental in building a diverse range of compounds for screening in various therapeutic areas, including CNS disorders and oncology.[1][2] While direct alkylation of amines can sometimes lead to overalkylation, careful control of stoichiometry and reaction conditions can favor mono-alkylation.[6][7]
Protocol 3: N-Alkylation of a Secondary Amine
Materials:
-
Secondary amine substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Combine the secondary amine substrate (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) or DIPEA (2.0 eq) to the mixture.
-
Heat the reaction to reflux and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily alkylate a variety of nucleophiles provides a straightforward entry into the synthesis of compounds containing the 1-ethyl-3-(methyl)pyrrolidine scaffold. This moiety is of particular importance in the design of muscarinic acetylcholine receptor antagonists and other therapeutic agents. The protocols outlined in this guide offer robust and reproducible methods for the synthesis and application of this key intermediate, empowering drug discovery professionals to efficiently explore novel chemical space and accelerate the development of new medicines.
References
- Pramanik, C., Bapat, K., Chaudhari, A., Tripathy, N.K., & Gurjar, M.K. (2012). A New Solvent System (Cyclopentyl Methyl Ether–Water) in Process Development of Darifenacin HBr. Organic Process Research & Development, 16(9), 1591–1597.
- Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409–1413.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
- Zafar, S., Saify, Z. S., Begum, N., Ashraf, S., Zarreen, T., & Saeed, S. M. G. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 987-1017.
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed. (2019). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
- Google Patents. (1975). Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
-
ResearchGate. (n.d.). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl) pyrrolidine sulfoxide derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Google Patents. (1938). Alkylation of phenols.
-
Wiley Online Library. (2019). Synthesis of spiro{pyrrolidine‐3,1'‐pyrrolo[3,4‐c]pyrrole} basic framework via multicomponent 1,3‐dipolar cycloaddition. Retrieved from [Link]
-
ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
Sources
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- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Guide to the Safe Handling and Storage of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a key heterocyclic building block used in medicinal chemistry and drug development. As a reactive alkylating agent, its handling and storage demand rigorous safety protocols to mitigate risks of exposure and ensure experimental integrity. This document provides a detailed guide encompassing hazard identification, required engineering controls and personal protective equipment (PPE), step-by-step protocols for handling, and emergency procedures. The causality behind each recommendation is explained to foster a deep understanding of safety principles in the laboratory.
Introduction and Hazard Assessment
This compound (CAS No. 1390655-09-0) is a solid organic compound valued for its utility in synthesizing more complex molecules, particularly in the development of novel therapeutics.[1][2] Its structure contains a reactive bromomethyl group, classifying it as an alkylating agent. This functional group can readily react with nucleophiles, including those present in biological macromolecules, making it a potential irritant and toxicant.
While specific toxicological data for this exact compound is limited, its structural similarity to other brominated heterocyclic compounds and alkylating agents necessitates a cautious approach. The analogous compound, 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, is classified as a warning-level eye irritant (H319). Furthermore, bromine compounds, in general, are known to be irritating to the skin, eyes, and mucous membranes.[3][4] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Table 1: Chemical and Safety Data Summary for this compound
| Property | Value | Source(s) |
| CAS Number | 1390655-09-0 | [2][5] |
| Molecular Formula | C₇H₁₅Br₂N | [1][2] |
| Molecular Weight | 273.01 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [5] |
| Known Hazards | Based on analogous structures, presumed to cause serious eye and skin irritation.[6] Potential respiratory irritant.[7] | |
| Water Hazard Class | WGK 3 (severe hazard to water) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary safety principle is to minimize exposure through a combination of engineering controls and appropriate PPE. This multi-layered approach provides robust protection for laboratory personnel.
Mandatory Engineering Controls
All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[6] The fume hood provides critical containment of the solid powder, preventing the inhalation of fine particulates and protecting the user from potential vapor release during dissolution.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the hazardous substance. The selection of PPE must be based on a thorough risk assessment.[8][9] For handling this compound, the following PPE is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Double-gloving with nitrile gloves (inner glove under cuff, outer glove over cuff). | Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.[8][10] |
| Body Protection | A disposable, poly-coated laboratory gown with long sleeves and knit cuffs. | A coated gown resists permeation by chemical splashes, which a standard cloth lab coat may not. Knit cuffs ensure a secure interface with gloves, preventing skin exposure at the wrist.[9][10] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide primary protection against splashes entering the eyes. A face shield offers a secondary layer of protection for the entire face from splashes that may occur during transfers or vigorous reactions.[11] |
| Respiratory Protection | Not required if all handling is performed within a certified fume hood. | A fume hood provides adequate respiratory protection.[6] In the event of a large spill outside of a fume hood, a NIOSH-certified N95 respirator or higher should be used during cleanup.[10] |
Standard Operating Protocol for Handling and Use
This protocol outlines a standard workflow for weighing the solid compound and preparing a solution for a chemical reaction. The causality for each step is explained to reinforce safe practices.
Step 1: Preparation and Pre-Handling
-
Don all required PPE as specified in Table 2.
-
Causality: Ensures a complete protective barrier is in place before any potential exposure occurs.
-
-
Verify fume hood certification and proper airflow.
-
Causality: Confirms the primary engineering control is functioning correctly to contain the chemical.
-
-
Prepare the work surface within the fume hood by lining it with absorbent, plastic-backed paper.
-
Causality: This contains any minor spills and simplifies decontamination of the work area after handling.
-
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood.
-
Causality: Minimizes the need to move in and out of the containment area, reducing the risk of spreading contamination.
-
Step 2: Weighing the Solid Compound
-
Use an anti-static weigh boat or a tared glass vial for weighing.
-
Causality: The compound is a fine solid, and static electricity can cause it to disperse, leading to contamination and loss of material.
-
-
Carefully retrieve the desired amount of this compound from its container using a clean spatula. Keep the container opening pointed away from your breathing zone.
-
Causality: This minimizes the potential for inhaling airborne particles.
-
-
Close the primary container tightly immediately after dispensing.
-
Causality: Prevents accidental spills and protects the bulk chemical from atmospheric moisture.
-
Step 3: Dissolution and Transfer
-
Place the weigh boat or vial containing the compound into the reaction flask or a beaker for dissolution.
-
Slowly add the desired solvent using a pipette or graduated cylinder, ensuring the solvent stream is directed to the side of the vessel to avoid splashing.
-
Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous agitation that could create aerosols.
-
Causality: A controlled dissolution process prevents the generation of hazardous mists or aerosols.
-
-
If transferring the solution, do so carefully along the side of the receiving vessel.
Step 4: Post-Handling Decontamination and Waste Disposal
-
Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical by rinsing with an appropriate solvent directly into a designated hazardous waste container.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.
-
Carefully fold the absorbent liner inward and place it in the solid hazardous waste container.
-
Doff PPE in the correct order: Remove the outer gloves first, followed by the face shield, gown, and then the inner gloves.
-
Causality: A specific doffing procedure minimizes the risk of cross-contamination from the used PPE to the user's skin or clothing.[10]
-
-
Wash hands thoroughly with soap and water after removing all PPE.
Diagram 1: Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Storage Condition: Store in a refrigerator at 2-8°C.[5] The container must be kept tightly closed to prevent degradation from moisture and air.
-
Location: Store in a designated area for reactive and hazardous chemicals, away from general laboratory traffic.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases. Alkyl bromides can react violently with certain metals.[12] Do not store near acids, as this is a hydrobromide salt.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.[13]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air at once.[3][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give 1-2 glasses of water to drink.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
-
Evacuate and Isolate: Alert personnel in the immediate area and evacuate. Isolate the spill area.[3]
-
Assess and Equip: Ensure proper PPE is worn before attempting cleanup, including respiratory protection if the spill is large or outside a fume hood.
-
Containment and Cleanup:
-
For small spills (inside a fume hood), cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
For larger spills, a specialized bromine spill kit may be required. Neutralizing agents like a soda ash or lime slurry can be cautiously applied.[14]
-
-
Decontaminate: Clean the spill area thoroughly with a decontaminating solution and dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
References
- U.S. Environmental Protection Agency. (2024). bromine. EPA.
- National Oceanic and Atmospheric Administration. (n.d.). BROMINE. CAMEO Chemicals - NOAA.
- The University of Kansas Health System. (n.d.). Poison Facts: - Low Chemicals: Bromine.
- Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Indian Chemical Council. (2019). Bromine Safety Handbook.
- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide AldrichCPR.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Pharmaffiliates. (n.d.). 1390655-09-0| Chemical Name : this compound.
- Labsolu. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethyl bromoacetate.
- Hach Company. (2015). SAFETY DATA SHEET.
- Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- Conner, T. H. (2011). Safe handling of hazardous drugs. PubMed Central.
- NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
- Hill Brothers Chemical Company. (2014). SAFETY DATA SHEET.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- BLD Pharm. (n.d.). 1390654-77-9|3-(Bromomethyl)-1-methylpyrrolidine hydrobromide|BLD Pharm.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Labsolu. (n.d.). 3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide.
- Pharmaffiliates. (n.d.). 1390654-77-9| Chemical Name : 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMopyrrolidine hydrobroMide.
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Application Note: Strategic Use of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide in Nucleophilic Alkylation Reactions
Abstract
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a valuable building block in synthetic and medicinal chemistry, primarily utilized for introducing the 1-ethylpyrrolidin-3-ylmethyl moiety into target molecules. This functional group is of significant interest in drug discovery due to the prevalence of the pyrrolidine scaffold in biologically active compounds.[1] This application note provides a comprehensive guide to the reaction conditions, mechanistic principles, and practical protocols for the use of this reagent, focusing on its application in the N-alkylation of amines. It is intended for researchers, chemists, and professionals in drug development seeking to leverage this reagent in their synthetic workflows.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.
| Property | Value | Source / CAS Number |
| Chemical Name | This compound | [2] |
| CAS Number | 1390655-09-0 | [2] |
| Molecular Formula | C₇H₁₅Br₂N | [2] |
| Molecular Weight | 273.02 g/mol | [2] |
| Appearance | Solid | |
| Storage | 2-8°C Refrigerator, keep container tightly closed. | [2][3] |
| Hazard Class | Eye Irritant 2 | |
| Signal Word | Warning | |
| Hazard Statements | Causes serious eye irritation (H319). May cause skin and respiratory irritation. | |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safety Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes.[4]
Core Reactivity and Mechanistic Considerations
The primary utility of this compound is as an alkylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, a critical first step is the in-situ neutralization of the hydrobromide salt to liberate the reactive free base.
The Role of the Base: The starting material is a hydrobromide salt, meaning the pyrrolidine nitrogen is protonated. In this state, it is unreactive as a nucleophile and the overall compound is more stable and easier to handle. To initiate the alkylation, a base is required to deprotonate the pyrrolidine nitrogen, generating the free amine. This free amine is the active form of the reagent.
However, the primary purpose of the base in the alkylation of a separate nucleophile (e.g., another amine or a phenol) is to deprotonate the nucleophile, making it anionic and thus significantly more reactive for the subsequent SN2 attack on the bromomethyl group. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly employed.
Causality in Reagent Selection:
-
Base: At least two equivalents of base are stoichiometrically required. The first equivalent neutralizes the hydrobromide salt of the alkylating agent. The second equivalent deprotonates the nucleophile (e.g., a primary or secondary amine), preparing it for alkylation. In practice, a slight excess (e.g., 2.2 - 3.0 equivalents) is often used to drive the reaction to completion.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the SN2 reaction.
-
Temperature: Heating is typically required to provide the necessary activation energy for the reaction. Temperatures in the range of 60-100 °C are common, depending on the reactivity of the specific nucleophile.
Application Protocol: N-Alkylation of a Secondary Amine
This protocol details a general procedure for the N-alkylation of a model secondary amine, such as morpholine, using this compound.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (or other secondary amine) (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen/argon inlet
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), this compound (1.0 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. Finely grinding the K₂CO₃ increases its surface area, improving reaction kinetics.[5]
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Rationale: Anhydrous solvent is crucial as water can compete as a nucleophile, leading to hydrolysis of the alkyl bromide.
-
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Rationale: Heating provides the energy to overcome the activation barrier of the SN2 reaction. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to decomposition.
-
-
Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the aqueous phase three times with ethyl acetate.
-
Rationale: Cooling prevents splashing during quenching. The aqueous work-up removes the inorganic salts (KBr, KHCO₃) and residual DMF. Ethyl acetate is a common solvent for extracting organic products.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Rationale: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is essential before removing the solvent to prevent co-evaporation and potential product hydrolysis.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure tertiary amine product.
-
Rationale: Chromatography is typically necessary to remove any unreacted starting materials or byproducts, such as over-alkylated products or impurities.
-
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Poor quality of alkylating agent. | 1. Use freshly opened or flame-dried K₂CO₃. Consider a stronger base like Cs₂CO₃.2. Incrementally increase the reaction temperature (e.g., to 90-100 °C).3. Verify the purity of the starting material by NMR or LC-MS. |
| Formation of Side Products | 1. Over-alkylation of the product (if the product amine is still nucleophilic).[6][7]2. Hydrolysis of the bromomethyl group to a hydroxymethyl group. | 1. Use a strict 1:1 stoichiometry of amine to alkylating agent.[8] Consider a different synthetic route like reductive amination.[5]2. Ensure all reagents and solvents are rigorously anhydrous. |
| Difficult Purification | 1. Residual DMF in the product.2. Product is highly polar and streaks on silica gel. | 1. During work-up, wash thoroughly with water multiple times. Co-evaporate with a high-boiling, non-polar solvent like toluene under reduced pressure.2. Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the chromatography eluent to suppress tailing. |
Conclusion
This compound is an effective reagent for the introduction of the N-ethylpyrrolidine methyl group via SN2 reactions. Success hinges on careful control of reaction conditions, particularly the use of a sufficient excess of an anhydrous base and a polar aprotic solvent. By following the outlined protocols and understanding the underlying mechanistic principles, researchers can reliably incorporate this valuable pharmacophore into a wide range of molecules, facilitating the exploration of new chemical space in drug discovery and development.
References
- Google Patents. (n.d.). Synthesis of ethyl bromopyruvate.
- Google Patents. (n.d.). Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
-
Help Me With Organic Chem. (2022, November 9). Mechanism of the antiMarkovnikov's addition of HBr Using Hydrogen Peroxide [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- de Farias, S. A., de C. Gonçalves, J., & da S. D. Lannes, S. (2018).
-
Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]
- Kantemirov, A. D., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6883.
- El-Fayyoumy, M., et al. (2018). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Organic Letters, 20(24), 7848–7851.
- Kumar, A., et al. (2017).
-
Clark, J. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523.
-
Clark, J. (2015, March 17). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
- Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
-
Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]
-
UCSB Nanofab Wiki. (2005, October 11). Material Safety Data Sheet - Bromine MSDS. Retrieved from [Link]
- Gielara, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry, 16(23), 1833-1853.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Sweeney, J. B., et al. (2018).
- Google Patents. (n.d.). N-Alkylation of Opiates.
-
Hill Brothers Chemical Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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- 4. content.labscoop.com [content.labscoop.com]
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- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during its use in synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you improve your reaction yields and overcome common challenges.
I. Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is showing low to no yield. What are the primary causes?
Low yields in N-alkylation reactions using this reagent can often be attributed to several factors:
-
Incomplete Deprotonation: this compound is a salt. The pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. It is crucial to use a base to neutralize the hydrobromide and free the tertiary amine before it can participate in the desired reaction.
-
Base Selection: The choice and stoichiometry of the base are critical. An inadequate amount of base will result in a significant portion of the starting material remaining in its inactive, protonated form.
-
Steric Hindrance: The nucleophile you are attempting to alkylate may be sterically hindered, slowing down the reaction rate.
-
Poor Solubility: The solubility of the reactants and the base in the chosen solvent system can significantly impact the reaction kinetics.[1] If the reagents are not well-dissolved, the reaction will be slow and inefficient.
-
Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.
Q2: What is the best way to handle and store this compound?
Proper handling and storage are essential to maintain the integrity of the reagent. It is hydroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. The recommended storage temperature is typically 2-8°C.[2]
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The most common side reaction is over-alkylation, especially when the newly alkylated product is more nucleophilic than the starting material.[3] Another possibility is elimination if the reaction conditions are too harsh (e.g., high temperatures with a strong, non-nucleophilic base), although this is less common with this specific reagent.
II. Troubleshooting Guide: Low Yield
Low product yield is a frequent challenge. This section provides a systematic approach to diagnose and resolve the issue.
Step 1: Verify Reagent Quality and Stoichiometry
-
Purity of this compound: Ensure the reagent is of high purity (typically >97%) and has been stored correctly.[4]
-
Base Stoichiometry: At least one equivalent of base is required to neutralize the hydrobromide salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.
-
Nucleophile Purity: Impurities in your nucleophile can inhibit the reaction.
Step 2: Optimize Reaction Conditions
A. Choice of Base
The selection of the base is paramount. A non-nucleophilic base is generally preferred to avoid competition with your desired nucleophile.
| Base | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN), DMF, Acetone | A common and cost-effective choice. Its solubility can be a limiting factor in some solvents.[1] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN), DMF | More soluble than K₂CO₃ in organic solvents, which can lead to faster reaction rates. |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), DMF | A sterically hindered organic base that is often effective. |
| Sodium Hydride (NaH) | THF, DMF | A strong, non-nucleophilic base suitable for deprotonating less acidic nucleophiles. Requires careful handling under inert atmosphere.[5] |
B. Solvent Selection
Polar aprotic solvents are generally the best choice for Sₙ2 reactions like N-alkylation as they can solvate the cation without strongly solvating the nucleophile.[6]
-
Acetonitrile (MeCN): A good first choice for many N-alkylation reactions.[6]
-
Dimethylformamide (DMF): A highly polar solvent that can enhance the solubility of reactants and increase reaction rates.[6] However, it can be difficult to remove during workup.
-
Dimethyl Sulfoxide (DMSO): Another highly polar option that can accelerate slow reactions.[6]
-
Tetrahydrofuran (THF): A less polar option that can be effective, particularly when used with strong bases like NaH.[7]
C. Temperature and Reaction Time
Many N-alkylation reactions proceed well at room temperature, but if the reaction is sluggish, gentle heating (40-80°C) can significantly increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for decomposition at higher temperatures.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
III. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of a generic amine nucleophile.
-
To a solution of the amine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol, 1.5 eq).
-
Add this compound (1.1 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC. If the reaction is slow, heat to 50-60°C.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Dealing with Poorly Soluble Reagents
If you encounter solubility issues, consider the following modifications.
-
Substitute acetonitrile with DMF.
-
Use a more soluble base such as cesium carbonate.
-
Sonication can help to dissolve suspended solids and initiate the reaction.
IV. Advanced Troubleshooting
Q4: The reaction works, but is very slow. How can I increase the rate?
-
Catalytic Potassium Iodide (KI): Adding a catalytic amount of KI (0.1 eq) can accelerate the reaction through the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.
-
Microwave Reactor: If available, a microwave reactor can significantly reduce reaction times, often from hours to minutes.[1]
Q5: How do I purify my final product effectively?
-
Extraction: After the reaction, a standard aqueous workup can remove inorganic salts and highly polar impurities. Be mindful that your product, now containing a tertiary amine, may have some water solubility, especially at low pH. Ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel.
-
Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be a viable purification method.[3]
Decision Tree for Method Optimization
Caption: Decision tree for reaction condition optimization.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of products derived from reactions involving this compound.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
- BenchChem. (2025, November). Optimizing reaction conditions for N-alkylation of amines.
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases.... Retrieved from [Link]
- Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
- LabSolu. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Bohrium. (n.d.). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles.
Sources
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- 5. The Regiospecific N -Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
purification of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide products
<Technical Support Center: Purification of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to ensure the desired reaction outcomes, yield, and final product quality. This guide provides in-depth technical support for troubleshooting common issues encountered during the purification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Q: I'm experiencing significant product loss during recrystallization. What are the likely causes and how can I optimize the process?
A: Low recovery from recrystallization is a frequent challenge. The primary reasons often revolve around solvent choice, temperature control, and the volume of solvent used.
Root Cause Analysis & Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For hydrobromide salts like this, polar protic solvents such as isopropanol, ethanol, or a mixture of ethanol and water are often effective.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Protocol: Start by adding a minimal amount of hot solvent to the crude product until it just dissolves. This ensures a supersaturated solution upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Protocol: Allow the heated, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.
-
-
Incomplete Precipitation: The solubility of the compound, while low in the cold solvent, is not zero.
-
Protocol: Ensure the solution is thoroughly chilled in an ice bath for a sufficient period (e.g., 30-60 minutes) to maximize precipitation before filtration.
-
Workflow for Optimized Recrystallization:
Caption: Optimized recrystallization workflow for this compound.
Issue 2: Persistent Impurities Detected by HPLC/NMR
Q: After purification, I still observe significant impurities in my analytical data. What are these impurities likely to be and what advanced purification techniques can I employ?
A: Persistent impurities in haloalkylamine hydrobromides often stem from side reactions during synthesis or degradation.[3] Common impurities could include unreacted starting materials, over-brominated species, or hydrolysis byproducts.
Advanced Purification Strategies:
-
Column Chromatography: For impurities with different polarities, silica gel chromatography can be effective.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is typically used. The polarity of the eluent is gradually increased to separate the compound of interest from less polar and more polar impurities.
-
-
Liquid-Liquid Extraction: This technique is useful for removing impurities with significantly different solubilities in immiscible solvents.[4]
-
Protocol: Dissolve the crude product in water and adjust the pH. Extraction with an organic solvent like ethyl acetate can remove non-polar organic impurities. The desired hydrobromide salt will remain in the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the free base, which can then be converted back to the hydrobromide salt.
-
-
Ion-Exchange Chromatography: This method is particularly effective for separating ionic compounds.[5][6]
-
Principle: A cation-exchange resin can be used to bind the positively charged pyrrolidinium ion. Impurities that are neutral or anionic will pass through. The desired compound can then be eluted by changing the pH or increasing the salt concentration of the eluent.
-
Data Summary for Purification Techniques:
| Purification Method | Principle of Separation | Best For Removing | Potential Drawbacks |
| Recrystallization | Differential solubility | Impurities with different solubility profiles | Can lead to product loss |
| Column Chromatography | Differential adsorption | Impurities with different polarities | Can be time-consuming and require large solvent volumes |
| Liquid-Liquid Extraction | Differential partitioning | Impurities with different solubilities in immiscible solvents | May require pH adjustments and multiple extractions |
| Ion-Exchange Chromatography | Differential ionic interaction | Ionic or ionizable impurities | Requires specialized resins and buffers |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. It is also advisable to protect it from light.
Q2: What safety precautions should be taken when handling this compound?
A2: this compound is an irritant.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]
Q3: Can you recommend an analytical method for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common setup. UV detection is typically used. Additionally, ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation and can also provide information about purity.
Q4: Are there any known incompatibilities for this compound?
A4: The compound should be kept away from strong oxidizing agents, strong bases, and metals.[8] Contact with these substances could lead to decomposition or hazardous reactions.
References
-
Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Hill Brothers Chemical Company. Retrieved from [Link]
-
This compound | CAS No : 1390655-09-0. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide | CAS No : 1390654-77-9. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine. (n.d.). PubMed. Retrieved from [Link]
-
Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. (2012, August 24). PubMed. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
Chromatographic Purification of the C(H)2 Domain of the Monoclonal Antibody MAK33. (n.d.). Retrieved from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines. (n.d.). Retrieved from [Link]
-
Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. (2022, December 8). MDPI. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. env.go.jp [env.go.jp]
- 5. The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. ofite.com [ofite.com]
Technical Support Center: Troubleshooting Byproducts in Reactions of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
Welcome to the technical support center for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile alkylating agent. Here, we move beyond standard protocols to address the common, yet often challenging, issues of byproduct formation. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reactions, enhance purity, and improve yields.
Part 1: Frequently Asked Questions - Understanding Your Starting Material
Before troubleshooting reactions where this compound is a reagent, it's crucial to understand the potential impurities that may be present from its own synthesis. The most common route to this compound is the bromination of its corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol.
Q1: My batch of this compound shows a persistent polar impurity by TLC/LC-MS. What is the likely culprit?
A: The most common process-related impurity is the unreacted starting material, (1-ethylpyrrolidin-3-yl)methanol . Bromination reactions, especially on a large scale, may not proceed to 100% completion. This residual alcohol is structurally similar to the product but more polar, and it can interfere with subsequent reactions by competing for reagents or complicating purification.
Q2: I've detected organophosphorus impurities in my starting material. What is the source?
A: The presence of organophosphorus byproducts strongly suggests that phosphorus tribromide (PBr₃) was used as the brominating agent during the synthesis of the reagent.[1] While effective, PBr₃ can lead to the formation of various phosphite esters and other phosphorus-containing side products that can be difficult to remove completely.[1] If these impurities are problematic for your application, consider sourcing material synthesized via an alternative route or implementing a specific purification step, such as a targeted aqueous wash, to hydrolyze and remove them.[1]
Q3: The material appears to be degrading upon storage or in solution, leading to the formation of a new, highly polar spot. What is this degradation product?
A: This is a critical issue related to the inherent reactivity of the molecule. The pyrrolidine nitrogen is a tertiary amine and can act as an intramolecular nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a bicyclic quaternary ammonium salt, 1-ethyl-1-azoniabicyclo[3.1.0]hexane bromide . This process, known as intramolecular cyclization or quaternization, is a common degradation pathway. The hydrobromide salt form significantly enhances stability by protonating the nitrogen, rendering it non-nucleophilic. However, if the free base is generated in solution (e.g., by exposure to a basic environment) or if the salt is stored improperly in a humid environment, this byproduct can form.
Part 2: Troubleshooting Guide - Byproducts in Alkylation Reactions
This section addresses the most frequent challenges encountered when using this compound as an alkylating agent.
Issue 1: Low Yield of Substitution Product & Formation of an Elimination Byproduct
Question: My reaction with a nucleophile is giving a low yield of the desired alkylated product. GC-MS analysis indicates the presence of a volatile, low-molecular-weight byproduct, identified as 1-ethyl-3-methylenepyrrolidine . What is happening and how can I improve my yield?
Answer: You are observing a classic competition between the desired bimolecular nucleophilic substitution (Sₙ2) reaction and a side reaction, bimolecular elimination (E2). Because the bromide is on a primary carbon, the Sₙ2 pathway is generally favored. However, the choice of base, solvent, and temperature can tip the balance toward the E2 pathway, where a base abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the formation of an alkene.
The outcome of the Sₙ2 vs. E2 competition is dictated by several factors. Understanding these allows for rational optimization of your reaction conditions.
| Factor | Favors Sₙ2 (Desired Substitution) | Favors E2 (Elimination Byproduct) | Rationale |
| Base/Nucleophile | Strong nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Sterically hindered bases struggle to access the electrophilic carbon for Sₙ2 attack and are more effective at removing the more accessible proton for E2.[2] |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures (e.g., >50 °C, reflux) | Elimination reactions have a higher activation energy and are more entropically favored, thus becoming more prominent at elevated temperatures. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | Solvents that favor strong bases | Polar aprotic solvents are excellent at solvating cations while leaving the nucleophile relatively "bare" and reactive for the Sₙ2 pathway. |
Caption: Troubleshooting workflow for minimizing E2 byproduct formation.
Issue 2: Formation of a Bicyclic Quaternary Ammonium Salt (Intramolecular Cyclization)
Question: During my alkylation reaction, which is run under basic conditions to deprotonate my nucleophile, I am consistently forming a highly polar byproduct that has the same mass as my starting material. What is this and why does it form?
Answer: This is the intramolecular cyclization product, 1-ethyl-1-azoniabicyclo[3.1.0]hexane bromide , as discussed in the FAQ section. The formation of this byproduct is a significant risk in any reaction where the free base of 3-(Bromomethyl)-1-ethylpyrrolidine is generated. The conditions required to deprotonate your nucleophile (the presence of a base) are the very conditions that deprotonate the pyrrolidine nitrogen of your reagent, turning it into a potent intramolecular nucleophile.
-
Deprotonation: An external base removes the proton from the tertiary ammonium salt, generating the neutral, nucleophilic free base.
-
Intramolecular Sₙ2 Attack: The lone pair of electrons on the nitrogen atom attacks the adjacent electrophilic carbon bearing the bromine atom.
-
Ring Formation: The bromide ion is displaced as a leaving group, resulting in the formation of a strained, three-membered ring fused to the five-membered ring, creating the bicyclic quaternary salt.
Caption: Pathway for the formation of the bicyclic quaternary byproduct.
This protocol is a self-validating system designed to keep the concentration of the free-base form of the alkylating agent low at all times.
-
Reagent Order: Dissolve your nucleophile and the base in the chosen solvent first.
-
Controlled Addition: Prepare a solution of the this compound in a suitable solvent (e.g., DMF, acetonitrile).
-
Slow Addition: Add the solution of the alkylating agent dropwise to the reaction mixture containing the deprotonated nucleophile over an extended period (e.g., 1-4 hours) using a syringe pump.
-
Temperature Control: Maintain a low to moderate temperature (e.g., 0-25 °C) during the addition to ensure the desired intermolecular reaction occurs much faster than the competing intramolecular cyclization.
Rationale: By adding the alkylating agent slowly, the deprotonated nucleophile is always in large excess relative to the incoming reagent. This ensures that the alkylating agent is more likely to react with the intended nucleophile (intermolecularly) before it has the chance to cyclize (intramolecularly).
Part 3: Summary of Competing Reaction Pathways
The primary challenge in using this compound is controlling its reactivity to favor the desired Sₙ2 pathway over competing elimination and intramolecular cyclization routes.
Caption: Competing reaction pathways for this compound.
By carefully selecting reagents, controlling stoichiometry through slow addition, and optimizing temperature, researchers can effectively navigate these competing pathways to achieve high yields and purity in their synthetic endeavors.
References
-
Khan Academy. (n.d.). Substitution and elimination reactions. Organic chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Give the substitution and elimination products you would expect from the following reactions. a. 3-bromo-3-ethylpentane heated in methanol. Retrieved from [Link]
Sources
troubleshooting failed reactions with 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Introduction
Welcome to the technical support guide for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile alkylating agent in their synthetic routes. Failed or low-yielding reactions can be a significant impediment to research progress. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during its use, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about the reagent's properties and handling. A proper understanding of these aspects is the first step in preventing reaction failures.
Q1: Why is the reagent supplied as a hydrobromide salt? What are the implications for my reaction?
Answer: 3-(Bromomethyl)-1-ethylpyrrolidine is a tertiary amine, making it basic. It is supplied as a hydrobromide (HBr) salt to enhance its stability and shelf-life.[1][2] In this salt form, the pyrrolidine nitrogen is protonated, forming a quaternary ammonium salt.
Critical Implication: The protonated nitrogen is non-nucleophilic and cannot be alkylated further. More importantly, the reagent is not in its active freebase form. For your reaction to proceed, you must add a base to neutralize the HBr salt and generate the free tertiary amine in situ. This is a non-negotiable first step for most applications.
Q2: How should I store and handle this reagent?
Answer: The reagent should be stored in a cool, dry place, typically a refrigerator at 2-8°C, away from moisture.[3][4] As a hydrobromide salt, it is a solid and relatively stable.[2][5] However, the corresponding freebase can be less stable over long periods. It is best to generate the freebase just before use in your reaction.
Q3: What solvents are suitable for reactions with this reagent?
Answer: The choice of solvent is critical and depends on your specific reaction (e.g., SN2 alkylation).
-
Polar Aprotic Solvents: These are generally the best choice for SN2 reactions. They can dissolve the reagent (especially after basification) and the nucleophile without interfering with the reaction. Recommended solvents include:
-
Ethereal Solvents: Tetrahydrofuran (THF) can be used, but solubility of the salt and some bases may be limited.[7]
-
Protic Solvents (e.g., ethanol, water): These should generally be avoided as they can act as competing nucleophiles, leading to hydrolysis of the bromomethyl group to a hydroxymethyl group, an unwanted side product.
Part 2: Troubleshooting Guide for Failed Reactions
This section is organized by common experimental observations. For each problem, we diagnose potential causes and provide a logical sequence of corrective actions.
Issue 1: No Reaction or Very Low Conversion
You've run the reaction, and analysis (TLC, LC-MS) shows primarily unreacted starting materials.
Logical Troubleshooting Workflow
Detailed Analysis and Solutions
-
Cause A: Insufficient or Incorrect Base
-
Explanation: This is the most common cause of failure. You need at least two equivalents of base: one to neutralize the HBr salt of the alkylating agent, and a second to deprotonate your nucleophile (e.g., a phenol, thiol, or amine). If your nucleophile is also an amine salt, you will need an additional equivalent.
-
Solution: Use a minimum of 2-3 equivalents of a suitable base. The base must be strong enough to deprotonate your nucleophile but should ideally be non-nucleophilic to avoid reacting with the alkyl bromide itself.[10]
-
| Base | Type | Typical Solvents | Comments |
| K₂CO₃ / Cs₂CO₃ | Inorganic, non-nucleophilic | DMF, ACN, Acetone | Excellent, widely used choices. Cesium carbonate is more soluble and basic, often accelerating reactions.[6][11] |
| NaH (Sodium Hydride) | Strong, non-nucleophilic | THF, DMF | Very effective for deprotonating alcohols and other weak acids. Requires anhydrous conditions. |
| Et₃N / DIPEA | Organic, sterically hindered | ACN, DMF, DCM | Can be effective but are weaker bases. Primarily used to scavenge acid. May not be strong enough for weakly acidic nucleophiles. |
| DBU | Organic, non-nucleophilic | ACN, THF, Toluene | A strong, non-nucleophilic base suitable for a variety of conditions. |
-
Cause B: Poor Solubility
-
Explanation: For a bimolecular reaction like an SN2 alkylation, the reactants must be in the same phase. If your base or nucleophile salt is not soluble in the solvent, the reaction rate will be extremely slow.[6]
-
Solution: Switch to a more polar solvent like DMF or DMSO, which are excellent at dissolving salts.[6][8] Gentle heating can also improve solubility.
-
-
Cause C: Low Temperature / Insufficient Time
-
Explanation: Alkylation reactions, especially with sterically hindered substrates, can require significant thermal energy to overcome the activation barrier.[7] Room temperature may not be sufficient.
-
Solution: Heat the reaction, typically between 60 °C and 100 °C. Monitor the reaction progress over a 12-24 hour period before concluding that it has failed.
-
Issue 2: Multiple Products, Side Reactions, or Decomposition
Your starting material is consumed, but the reaction mixture contains multiple spots on TLC or several peaks in the LC-MS, with little of the desired product.
Potential Side Reactions and Mechanisms
Detailed Analysis and Solutions
-
Cause A: Elimination (E2 Reaction)
-
Explanation: The use of a very strong or sterically bulky base (like t-BuOK), especially at high temperatures, can promote the elimination of HBr to form an exocyclic methylene pyrrolidinium species. This is a common side reaction for alkyl halides.
-
Solution:
-
Change the Base: Switch to a softer, less-hindered base like K₂CO₃ or Cs₂CO₃.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
-
Cause B: Over-alkylation
-
Explanation: If your nucleophile is a primary or secondary amine, it can be alkylated more than once, leading to quaternary ammonium salts. While the product, a tertiary amine, is less nucleophilic than a secondary amine, over-alkylation can still occur under forcing conditions.[7]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the alkylating agent.
-
Use a Protonating Strategy: A clever strategy involves using conditions where the desired secondary amine product becomes protonated and "drops out" of the reaction, preventing further alkylation.[8][12]
-
-
-
Cause C: Hydrolysis of the Reagent
-
Explanation: If there is water in your solvent (e.g., non-anhydrous DMF) or if you are using a protic solvent, water can compete with your nucleophile and react with the bromomethyl group to form the corresponding alcohol.
-
Solution: Use anhydrous solvents. Ensure your glassware is properly dried before starting the reaction.
-
-
Cause D: Finkelstein Reaction and Iodide Catalysis
-
Explanation: Sometimes, the C-Br bond is not reactive enough. The corresponding C-I bond is more labile and reactive in SN2 reactions.
-
Solution: Add a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide in situ via the Finkelstein reaction, generating the more reactive iodo-methyl intermediate, which is then consumed by the nucleophile. This can significantly accelerate the reaction and improve yields.[7]
-
Part 3: General Experimental Protocol (Baseline)
This protocol for a standard O-alkylation of a phenol can be used as a starting point. Adjust stoichiometry and conditions based on your specific substrate.
Reaction: Alkylation of 4-hydroxyacetophenone
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxyacetophenone (1.0 eq).
-
Solvent: Add anhydrous DMF to create a ~0.5 M solution. Stir until the solid dissolves.
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for 15-20 minutes at room temperature.
-
Reagent Addition: Add this compound (1.2 eq) to the suspension.
-
Catalyst (Optional): Add potassium iodide (KI, 0.1 eq).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Sciencemadness Discussion Board. (2013). Amine Alkylation Question. [Online] Available at: [Link]
-
Tummatorn, J., et al. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. NIH Public Access. [Online] Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. [Online] Available at: [Link]
-
Khatri, H., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Online] Available at: [Link]
-
Reddit r/Chempros. (2023). Bulky alkylation troubleshooting. [Online] Available at: [Link]
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online] Available at: [Link]
-
Fisher Scientific. (n.d.). Amination. [Online] Available at: [Link]
-
Khatri, H., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Online] Available at: [Link]
-
St. John-Campbell, S., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 21(13), 5223-5227. [Online] Available at: [Link]
-
Pharmaffiliates. (n.d.). 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. [Online] Available at: [Link]
-
Bak, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6649. [Online] Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Amination [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is paramount for ensuring the accuracy, reproducibility, and success of your experiments.
Core Stability Profile & Potential Degradation Pathways
This compound is a reactive alkylating agent commonly used in medicinal chemistry and pharmaceutical development. Its utility is derived from the electrophilic bromomethyl group, which can readily react with nucleophiles. However, this reactivity also makes the compound susceptible to degradation in solution, primarily through solvolysis (reaction with the solvent), oxidation, and photodegradation. The pyrrolidine ring itself can also be subject to degradation under harsh conditions.
Below is a diagram illustrating the principal degradation pathways for this compound in solution.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide: Addressing Solution Instability
This guide provides a systematic approach to identifying and resolving common stability issues encountered during experimentation.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Loss of starting material in solution over time (confirmed by HPLC/NMR) | Hydrolysis/Solvolysis: The bromomethyl group is susceptible to nucleophilic attack by protic solvents like water, methanol, or ethanol, leading to the formation of the corresponding alcohol or ether.[1][2] | Solvent Selection: Switch to a polar aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents do not have acidic protons and are less likely to act as nucleophiles, thus preserving the integrity of the C-Br bond.[3][4][5] |
| pH-Mediated Degradation: The stability of the compound can be pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis.[6][7][8] | pH Control: Buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-6), where many amine-containing compounds exhibit greater stability. Avoid strongly basic conditions which can deprotonate the pyrrolidinium nitrogen and potentially lead to other side reactions. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Oxidative Degradation: The tertiary amine of the pyrrolidine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal impurities, leading to the formation of N-oxides or other degradation products.[9][10] | Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using freshly distilled or sparged solvents can also reduce dissolved oxygen levels. |
| Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.[11][12][13] | Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. | |
| Inconsistent reaction yields or formation of multiple byproducts | Reaction with Buffers or Other Excipients: Some common buffers or additives may contain nucleophilic functional groups that can react with the bromomethyl group of your compound. | Excipient Compatibility Study: Before initiating a large-scale reaction, perform a small-scale compatibility study by incubating your compound with all reaction components (except the intended nucleophile) and monitoring for degradation. |
| Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and potential thermal decomposition.[14][15] | Temperature Control: Prepare solutions at room temperature or below, and store them refrigerated (2-8 °C) or frozen (-20 °C) for long-term stability. Avoid unnecessary exposure to high temperatures during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for storage?
A1: For optimal stability, polar aprotic solvents such as acetonitrile (ACN) or anhydrous dimethylformamide (DMF) are recommended for preparing stock solutions.[3][4][5] These solvents are less likely to cause solvolysis compared to protic solvents like water, methanol, or ethanol. If a protic solvent is required for your experiment, it is best to prepare the solution immediately before use.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis.[6][7][8] The compound is likely most stable in a slightly acidic to neutral pH range (approximately pH 4-7). At high pH, the increased concentration of hydroxide ions, a strong nucleophile, will accelerate the hydrolysis of the bromomethyl group.
Q3: My solution of this compound turned yellow. What does this indicate?
A3: A color change, such as turning yellow, often suggests degradation. This could be due to a number of factors, including oxidation of the pyrrolidine ring or the formation of various degradation products upon exposure to light or air.[9][12] It is advisable to discard the colored solution and prepare a fresh one, taking precautions to minimize exposure to oxygen and light.
Q4: Can I store solutions of this compound at room temperature?
A4: For short-term storage (a few hours), room temperature storage in a suitable aprotic solvent and protected from light may be acceptable. However, for long-term stability, it is strongly recommended to store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.[14] Always perform a stability check on stored solutions before use in critical experiments.
Q5: How can I monitor the stability of my solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of your compound.[16][17] By running a sample of your solution at different time points, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity of the compound in solution over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.[18][19][20]
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the vials under their respective conditions for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a generic starting point for developing an HPLC method to monitor the stability of this compound. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
Table 1: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours |
| Thermal Degradation | 40 °C - 80 °C | 24 - 72 hours |
| Photodegradation | ICH-compliant photostability chamber | As per ICH Q1B |
Visualized Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 14. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 15. Thermal Decomposition of 3-Bromopropene. A Theoretical Kinetic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijirset.com [ijirset.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsdr.org [ijsdr.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
A Guide for Researchers and Development Professionals
Welcome to the technical support center for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on identifying and removing impurities from this critical building block. The pyrrolidine ring is a foundational scaffold in numerous pharmaceutical compounds, making the purity of its derivatives paramount for successful downstream applications.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
The impurity profile of your material is intrinsically linked to its synthetic route. Most commonly, this compound is prepared from its corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol.[2][3] Therefore, impurities typically fall into one of four categories:
-
Unreacted Starting Materials: The most common impurity is the starting alcohol, (1-ethylpyrrolidin-3-yl)methanol, from an incomplete bromination reaction.
-
Reaction Byproducts:
-
Elimination Products: Formation of 1-ethyl-3-methylenepyrrolidine via elimination of HBr.
-
Over-bromination/Side Reactions: While less common for this specific structure, impurities from undesired reactions with the brominating agent can occur.[4]
-
Isomeric Impurities: Depending on the synthetic pathway, structural isomers may be present.
-
-
Degradation Products:
-
Hydrolysis: The bromomethyl group can hydrolyze back to the alcohol, particularly if exposed to moisture over time.
-
Oxidation: The tertiary amine of the pyrrolidine ring can be oxidized to form the corresponding N-oxide.[5]
-
-
Residual Solvents & Reagents: Solvents used during synthesis or purification (e.g., THF, dichloromethane, ethyl acetate) and inorganic salts from the workup.
Q2: I have a new batch of material. What is the first and most straightforward purification method I should attempt?
For a crystalline solid like this compound, recrystallization is the most efficient and scalable initial purification technique. It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system. The goal is to dissolve the compound in a hot solvent and allow it to crystallize upon cooling, leaving the impurities behind in the solution (or filtered out if they are insoluble).
Q3: How do I select the best solvent for recrystallization?
The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at all temperatures. Given that this is a hydrobromide salt, polar solvents are the best starting point.
A systematic approach involves small-scale solubility testing:
-
Place ~20-30 mg of your compound into several test tubes.
-
Add a few drops of a different cold solvent to each tube (e.g., isopropanol, ethanol, acetone, ethyl acetate, water).
-
Observe solubility. If it dissolves immediately in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.
-
If it is insoluble, gently heat the mixture. If it dissolves when hot, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Often, a binary solvent system (e.g., isopropanol/diethyl ether or ethanol/water) provides the best results.[6]
Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. To resolve this:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved until the solution has cooled further.
-
Reduce the cooling rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
Q5: What are the most reliable analytical techniques for assessing the purity of this compound?
A multi-faceted approach is recommended for definitive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. Due to the compound's polar and ionic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent are often most effective.[7]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the main compound. Quantitative NMR (qNMR) can be used for highly accurate purity determination without needing a reference standard of the impurity itself.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing their molecular weights.[9]
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity. Impurities typically broaden and depress the melting point.
Section 2: Troubleshooting Guides & Detailed Protocols
Problem: Persistent Impurities After Recrystallization
If standard recrystallization fails to remove a stubborn impurity, a more targeted approach is necessary. The choice of method depends on the nature of the impurity, which should first be investigated by LC-MS and NMR.
Caption: Troubleshooting workflow for purification.
Solution A: Optimized Recrystallization
Before moving to more complex methods, ensure recrystallization has been fully optimized.
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Rationale & Target Impurities | Procedure Notes |
|---|---|---|
| Isopropanol (IPA) | A good general-purpose solvent for hydrobromide salts. Effective for removing slightly less polar byproducts. | Dissolve in minimal hot IPA. Cool slowly. If no crystals form, add a non-polar anti-solvent like diethyl ether or heptane dropwise until turbidity persists. |
| Ethanol / Water | The addition of water increases the polarity of the solvent system, which can help keep highly polar impurities (like inorganic salts) dissolved during crystallization. | Dissolve the compound in hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to clarify. Cool slowly. |
| Acetone | Useful for removing more polar impurities, such as the starting alcohol, which may have higher solubility in acetone. | Use caution as acetone has a low boiling point. Ensure your compound is not excessively soluble in cold acetone. |
Solution B: Chromatographic Purification (HILIC)
When impurities are structurally very similar to the product (e.g., the starting alcohol), chromatography is the most powerful solution. HILIC is superior to standard reversed-phase for this highly polar, ionic compound.[10]
Experimental Protocol: HILIC Purification
-
Column Selection: Use a HILIC column with an amide or diol stationary phase.
-
Sample Preparation: Dissolve the crude hydrobromide salt in a minimal amount of the initial mobile phase, ideally with a higher water content to ensure solubility. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid).
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid).
-
Rationale: The high organic content of the mobile phase enables retention on the polar stationary phase. The salt buffer is crucial for good peak shape and reproducibility with ionic analytes.
-
-
Gradient Elution:
-
Start with 100% Solvent A to ensure the compound is retained on the column.
-
Run a linear gradient from 0% to 50% Solvent B over 20-30 minutes. This gradual increase in the aqueous component will elute the compounds, with more polar compounds eluting later.
-
Hold at 50% Solvent B for 5 minutes to elute any strongly retained impurities.
-
Return to 100% Solvent A and re-equilibrate the column for 10-15 minutes before the next injection.
-
-
Fraction Collection & Isolation: Collect fractions corresponding to the main product peak. Combine the relevant fractions, remove the organic solvent (acetonitrile) under reduced pressure, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as the formate salt. To recover the hydrobromide salt, perform a salt exchange.
Solution C: Acid-Base Extraction
This classical chemical technique is excellent for removing non-basic organic impurities (e.g., residual non-polar reagents or byproducts) from your amine salt.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in deionized water (approx. 10 mL per 1 g of compound).
-
Basification: Cool the solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10. This deprotonates the pyrrolidinium ion, forming the water-insoluble free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base will move into the organic layer, while inorganic salts and highly polar impurities remain in the aqueous phase.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Formation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the free base, likely as an oil. Redissolve this oil in a minimal amount of a cold solvent like isopropanol or diethyl ether.
-
Precipitation: Slowly add a 48% aqueous solution of HBr or a solution of HBr in acetic acid dropwise with vigorous stirring. The pure hydrobromide salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Section 3: Analytical Methods for Purity Confirmation
Choosing the right analytical tool is critical for validating your purification process.
Table 2: Comparative Analysis of Key Purity Assessment Techniques
| Technique | Principle | Strengths for this Compound | Limitations |
|---|---|---|---|
| HPLC (HILIC) | Differential partitioning between a polar stationary phase and a semi-aqueous/organic mobile phase. | Excellent for separating polar and ionic compounds. High sensitivity for detecting trace impurities. Easily coupled with MS. | Requires specialized columns and buffer systems. Method development can be more complex than reversed-phase. |
| qNMR | Measures the molar quantity of a substance by comparing the integral of one of its ¹H signals to the integral of a certified internal standard.[8] | Provides a direct, highly accurate purity value without needing a reference standard of the analyte. Gives structural information simultaneously. | Lower sensitivity than HPLC for trace impurities. Requires a well-resolved proton signal for both the analyte and the standard. |
| LC-MS | Separates compounds via HPLC and detects them by their mass-to-charge ratio.[9] | Unmatched for identifying unknown impurities by providing molecular weight data. Confirms the mass of the main component. | Quantification can be less accurate than HPLC-UV or qNMR unless using an isotopically labeled internal standard. |
Section 4: Safety & Handling Precautions
As an alkylating agent and hydrobromide salt, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice).[11][12]
-
Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes. Alkyl bromides can be irritants and alkylating agents. In case of contact, flush the affected area with copious amounts of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[14]
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
CDC Stacks. (1987). Hydrogen Chloride and Hydrogen Bromide Sparging Crystallization of Chloride and Bromide Metal Salts. [Link]
-
Taylor & Francis Online. (2021). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. [Link]
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. [Link]
-
AS Chemistry. (n.d.). Preparation and Purification of an Alkyl Halide. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Environmental Protection Department, Hong Kong. (n.d.). Analytical Methods. [Link]
-
MDPI. (n.d.). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Pharmaffiliates. (n.d.). 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. [Link]
-
Chemistry LibreTexts. (2020). 9.3: Preparation of alkyl halides and related (RX). [Link]
-
YouTube. (2021). Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. [Link]
-
OpenStax. (2023). 10.5 Preparing Alkyl Halides from Alcohols. [Link]
-
PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
- Google Patents. (n.d.). EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
-
National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
- Google Patents. (n.d.).
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth insights and practical solutions to the challenges encountered during the synthesis and purification of this critical building block. As Senior Application Scientists, we aim to combine established chemical principles with field-tested experience to ensure your success from benchtop to pilot plant.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to problem-solving.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound, which typically proceeds via the bromination of (1-ethyl-3-pyrrolidinyl)methanol, can be attributed to several factors. A thorough investigation into each of these can often lead to significant improvements.
Potential Causes and Solutions:
-
Incomplete Reaction: The conversion of the starting alcohol to the bromide may not be reaching completion.
-
Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is no longer detected.[1]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For brominations with phosphorus tribromide (PBr₃), the reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[1] Rushing the process can lead to incomplete conversion.
-
-
Suboptimal Reagent Stoichiometry: The amount of brominating agent is critical.
-
PBr₃: While theoretically 0.33 equivalents of PBr₃ are needed per equivalent of alcohol, using a slight excess (e.g., 0.33 to 1.0 equivalents) can drive the reaction to completion.[1] However, a large excess can lead to purification challenges.
-
HBr: When using hydrobromic acid, a significant excess is often required to act as both a reagent and a solvent.
-
-
Side Reactions: The formation of byproducts can significantly consume starting material and reduce the yield of the desired product.
-
Elimination: Although less common with PBr₃ compared to hydrohalic acids, elimination to form an alkene is a potential side reaction, especially at elevated temperatures.[2] Maintaining a controlled temperature profile is key to minimizing this.
-
Ether Formation: Intermolecular dehydration of the starting alcohol to form an ether is another possibility, particularly under acidic conditions and at higher temperatures.
-
-
Workup Losses: The desired product can be lost during the aqueous workup and extraction phases.
-
pH Adjustment: The hydrobromide salt is water-soluble. Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the free base during extraction with an organic solvent.
-
Emulsion Formation: Amine salts can sometimes lead to emulsions during extraction. Using a brine wash can help to break up emulsions.
-
Question 2: I am struggling with the purification of the final product. What are the common impurities and the best purification strategies?
Purification is a critical step in obtaining this compound of high purity. The nature of the impurities will depend on the synthetic route and reaction conditions.
Common Impurities and Their Origins:
| Impurity | Potential Origin |
| Unreacted (1-ethyl-3-pyrrolidinyl)methanol | Incomplete reaction. |
| Over-brominated products | Excess brominating agent or harsh reaction conditions. |
| Elimination byproducts (alkenes) | High reaction temperatures. |
| Phosphorous acid byproducts | Hydrolysis of PBr₃ during reaction or workup. |
| Dimerized or polymerized species | Instability of the product, especially under basic conditions. |
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying salts.
-
Solvent Selection: A suitable solvent system is crucial. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (e.g., isopropanol, ethanol) and a non-polar anti-solvent (e.g., diethyl ether, heptane) can be effective for inducing crystallization.
-
Seeding: Using a small crystal of the pure product can initiate crystallization and lead to a more uniform particle size.
-
-
Washing/Trituration: Slurrying the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.
-
Column Chromatography: While generally less practical for large-scale purification of polar salts, it can be a valuable tool for isolating and identifying impurities during process development.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and handling of this compound.
What are the recommended brominating agents for the synthesis of this compound?
The two most common and effective brominating agents for converting a primary alcohol, such as (1-ethyl-3-pyrrolidinyl)methanol, to the corresponding bromide are phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) .
-
Phosphorus Tribromide (PBr₃): This reagent is often preferred for its milder reaction conditions and its ability to minimize carbocation rearrangements, which is a significant advantage for maintaining the structural integrity of the pyrrolidine ring.[2] The reaction typically proceeds via an SN2 mechanism, leading to a clean inversion of stereochemistry if a chiral starting material is used.[1]
-
Hydrobromic Acid (HBr): Concentrated HBr can also be used, often in conjunction with a dehydrating agent like sulfuric acid.[3] However, the strongly acidic conditions and higher temperatures may lead to a greater potential for side reactions.
How critical is temperature control during the bromination reaction?
Temperature control is of paramount importance. The bromination of alcohols is an exothermic process.
-
With PBr₃: The initial addition of PBr₃ to the alcohol should be done at a reduced temperature (e.g., 0 °C) to control the exotherm.[1] Allowing the temperature to rise uncontrollably can lead to the formation of byproducts and potentially hazardous situations due to the evolution of HBr gas.[2]
-
With HBr: Higher temperatures are generally required to drive the reaction to completion, but this also increases the risk of elimination and other side reactions. Careful optimization of the temperature profile is necessary for a successful scale-up.
What are the key safety considerations when working with brominating agents like PBr₃?
Both PBr₃ and concentrated HBr are corrosive and toxic.
-
PBr₃: It reacts violently with water and moisture, releasing HBr gas.[2] Therefore, all reactions must be conducted under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
HBr: Concentrated hydrobromic acid is a strong acid and is corrosive to skin and respiratory tract. Handling should be done with care in a fume hood.
My final product is a sticky solid or oil. What could be the issue?
A non-crystalline final product often indicates the presence of impurities or residual solvent.
-
Impurities: As discussed in the troubleshooting section, unreacted starting material or side products can act as crystallization inhibitors. Further purification may be necessary.
-
Residual Solvent: Ensure that the product is thoroughly dried under vacuum to remove any remaining solvents from the purification process.
-
Hygroscopicity: Pyrrolidinium hydrobromide salts can be hygroscopic, meaning they readily absorb moisture from the air. Handling the final product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen) and storing it in a tightly sealed container with a desiccant can mitigate this issue.
What analytical techniques are recommended for quality control?
A combination of analytical methods should be employed to ensure the identity and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify major impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A suitable method would likely involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. For chiral analysis, a chiral stationary phase may be required.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) for impurity identification.
-
Karl Fischer Titration: To determine the water content, which is important given the potential hygroscopicity of the salt.
Experimental Protocols
Protocol 1: Synthesis of this compound using PBr₃
Materials:
-
(1-ethyl-3-pyrrolidinyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1-ethyl-3-pyrrolidinyl)methanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble dry HBr gas through the solution, or add a solution of HBr in a suitable solvent, until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Visualizing the Process
Synthetic Pathway and Key Considerations
The following diagram illustrates the primary synthetic route and highlights critical control points.
Caption: Synthetic route and critical parameters.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and addressing low product yields.
Caption: A systematic approach to troubleshooting low yields.
References
-
Organic Syntheses. Pentaerythrityl Bromide and Iodide. [Link]
- Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01).
-
Organic Syntheses. Methyl (Z)-2-hydroxy-3-phenylacrylate. [Link]
-
PrepChem. Synthesis of N-ethyl-3-pyrrolidinemethanamine. [Link]
-
Amerigo Scientific. 3-(Chloromethyl)-1-ethylpyrrolidine. [Link]
- Google Patents.
-
Organic Syntheses. Alkyl and Alkylene Bromides. [Link]
- Sweeney, J. B., et al. (2018).
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. [Link]
-
Pharmaffiliates. 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. [Link]
- Park, J. H., et al. (2006). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 10(4), 743-747.
- Van Stee, F. A., et al. (2019).
- Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(21), 13328.
-
Manac Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]
- Sivalakshmi Devi, A., & Venkata Suryanarayana, M. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52B(6), 824-828.
-
Wikipedia. Phosphorus tribromide. [Link]
- Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5789.
- Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 569.
- Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1289, 135823.
-
LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
LibreTexts. 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. [Link]
- Iaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158.
- Wang, Y., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 80(8), 1019-1029.
-
ChemX. (2014). Ethyl Bromide Synthesis. [Link]
- Al-Warhi, T., et al. (2023). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Journal of Modern Oncology, 2(1), 1-11.
- Ghosh, A., & Senge, M. O. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22692–22703.
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
OpenStax. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
Welcome to the technical support center for researchers utilizing 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both direct solutions and a deeper understanding of the underlying chemical principles. Our goal is to empower you to effectively monitor your reaction progress, identify potential issues, and optimize your synthetic outcomes.
Section 1: Understanding Your Starting Material
Before initiating any reaction, a thorough understanding of your starting material is paramount. This compound is a versatile reagent, but its properties dictate how it should be handled and how reactions involving it are best monitored.
Q1: What are the key stability and reactivity considerations for this reagent?
This compound (CAS 1390655-09-0) is a salt.[1][2] This has two major implications for its use in synthesis:
-
The Hydrobromide Salt Form: The pyrrolidine nitrogen is protonated, forming a hydrobromide salt. This makes the compound generally stable for storage, typically under refrigeration (2-8°C), and soluble in polar solvents like water or alcohols.[1][3] However, the protonated nitrogen is not nucleophilic.
-
The Reactive Alkyl Bromide: The primary alkyl bromide (-CH₂Br) is the key reactive site for nucleophilic substitution.[4] It is susceptible to displacement by a wide range of nucleophiles. Under certain conditions, particularly with sterically hindered or strong, non-nucleophilic bases, it can also undergo elimination reactions.
Q2: My reaction isn't starting. Do I need to convert the hydrobromide salt to the free base first?
Yes, this is the most common cause of reaction failure. For the pyrrolidine nitrogen to act as a base or for the molecule to be soluble in many common organic solvents (like THF, Dichloromethane, or Toluene), it must be in its neutral, free base form. The hydrobromide salt is unreactive in nucleophilic substitution reactions where the nucleophile requires basic conditions to be generated.
Protocol: Generating the Free Base (Aqueous Workup)
-
Dissolution: Dissolve the this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2M solution of sodium hydroxide (NaOH), while monitoring the pH with litmus paper or a pH meter until it is basic (pH > 9).
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The free base is organic-soluble.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Immediate Use: The resulting free base oil or solid should be used immediately, as tertiary amines can be susceptible to oxidation over time.
Section 2: Choosing the Right Analytical Monitoring Technique
Selecting the appropriate analytical method is crucial for efficiently and accurately monitoring your reaction. The choice depends on the information you need—qualitative progress, quantitative conversion, or byproduct identification.
Sources
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methods for determining the purity of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The selection of an appropriate analytical method is critical for identifying and quantifying impurities that could impact the safety, efficacy, and stability of the final drug product.
This document moves beyond a simple listing of techniques, offering a rationale for methodological choices and providing practical, field-tested insights into their application. We will explore the strengths and limitations of various chromatographic and spectroscopic methods, supported by experimental protocols and comparative data to guide you in selecting the most suitable approach for your research and development needs.
The Criticality of Purity in Pharmaceutical Intermediates
This compound is a bifunctional molecule, incorporating both a reactive alkyl bromide and a pyrrolidine ring. This structure makes it a versatile reagent but also susceptible to specific impurities arising from its synthesis or degradation. Potential impurities could include starting materials, by-products from incomplete reactions or side reactions, and degradation products. Given that alkyl halides are often considered potential genotoxic impurities (PGIs), rigorous analytical control is imperative.[1]
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity determination hinges on the specific information required, the nature of the potential impurities, and the desired level of sensitivity and precision. The following sections provide a comparative analysis of the most relevant techniques.
Chromatographic Methods: The Workhorses of Purity Analysis
Chromatographic techniques are fundamental for separating the main compound from its impurities, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the purity analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[2] For a polar compound like this compound, reversed-phase HPLC is often the method of choice.
-
Principle of Separation: In reversed-phase HPLC, the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer on the column.
-
Advantages:
-
Applicable to a wide range of compounds, including salts.
-
High resolution and sensitivity, especially with UV or mass spectrometric detection.
-
Well-established and robust methodology.
-
-
Considerations:
-
The lack of a strong chromophore in this compound may necessitate the use of detectors other than UV-Vis, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (MS).
-
For chiral purity analysis, a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent would be necessary.[3]
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the alkyl halide nature of the target molecule, GC can be an excellent choice, particularly for identifying volatile impurities.
-
Principle of Separation: Separation in GC is based on the partitioning of volatile analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.[2][5] Compounds are separated based on their boiling points and their interactions with the stationary phase.[6]
-
Advantages:
-
Exceptional resolution for separating volatile compounds.
-
High sensitivity, especially with detectors like a flame ionization detector (FID) or an electron capture detector (ECD) for halogenated compounds.[7]
-
Coupling with mass spectrometry (GC-MS) provides definitive identification of impurities.[1]
-
-
Considerations:
-
The hydrobromide salt is non-volatile and must be converted to the free base before injection, or a derivatization step may be required to increase volatility and thermal stability.
-
The thermal lability of the bromomethyl group could be a concern, potentially leading to on-column degradation.
-
Workflow for Chromatographic Purity Analysis
Caption: Workflow for chromatographic purity analysis.
Comparative Summary of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2] |
| Analyte Suitability | Non-volatile and thermally labile compounds, including salts.[2] | Volatile and thermally stable compounds.[2] |
| Sample Preparation | Simple dissolution in the mobile phase. | May require conversion to free base and/or derivatization. |
| Detection | UV, CAD, ELSD, MS. | FID, ECD, MS. |
| Primary Application | Assay and impurity profiling of the main component and non-volatile impurities. | Analysis of volatile impurities and residual solvents. |
| Potential Challenges | Lack of a strong chromophore for UV detection. | Potential for thermal degradation of the analyte. |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide valuable information about the chemical structure of the analyte and any impurities present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule.[8] It can be used for both qualitative identification and quantitative purity determination (qNMR).[9]
-
Principle: NMR exploits the magnetic properties of atomic nuclei.[8] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.
-
Advantages:
-
Provides unambiguous structural information for both the main compound and impurities.
-
qNMR can provide a direct measure of purity without the need for a reference standard of the impurities.[10]
-
Detects a wide range of impurities, including those that are not amenable to chromatographic analysis.[10]
-
-
Considerations:
-
Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.
-
Signal overlap in complex mixtures can complicate spectral interpretation, although 2D NMR techniques can help to resolve this.[10]
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is most powerfully applied when coupled with a chromatographic separation technique (LC-MS or GC-MS).
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. The fragmentation pattern can provide structural information.
-
Advantages:
-
Considerations:
-
Typically requires coupling with a separation technique for complex mixtures.
-
Quantification can be more complex than with other methods and often requires stable isotope-labeled internal standards for the highest accuracy.
-
Method Selection Logic
Caption: Logic diagram for selecting the appropriate analytical method.
Experimental Protocols
The following are representative protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific instrumentation and impurity profiles.
Protocol 1: Purity Determination by Reversed-Phase HPLC with CAD Detection
1. Objective: To determine the purity of this compound and quantify non-volatile impurities.
2. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound sample.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: As per manufacturer's recommendations.
4. Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in Mobile Phase A.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Analysis of Volatile Impurities by Headspace GC-MS
1. Objective: To identify and quantify volatile impurities, including residual solvents and potential degradation products.
2. Instrumentation and Materials:
-
GC system with a headspace autosampler and a mass selective detector (MSD).
-
Capillary column suitable for polar analytes (e.g., DB-624 or equivalent).
-
High-purity helium as carrier gas.
-
Dimethyl sulfoxide (DMSO) as solvent.
-
This compound sample.
3. GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
GC:
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
-
MSD:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-400 amu.
-
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of DMSO and seal the vial.
5. Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an external standard method if reference standards are available.
Conclusion and Recommendations
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.
-
For routine purity testing and assay, a robust HPLC method with a universal detector like CAD or ELSD is the preferred choice due to its applicability to the salt form and non-volatile impurities.
-
To investigate potential genotoxic impurities and residual solvents, a sensitive headspace GC-MS method is essential.
-
For structural confirmation and as an orthogonal method for purity assessment, qNMR provides invaluable and unambiguous data.
By employing a combination of these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate. This rigorous analytical characterization is a fundamental component of good scientific practice and a prerequisite for successful drug development.
References
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-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS (n.d.). MDPI. [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design (n.d.). PubMed Central. [Link]
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This compound (n.d.). Pharmaffiliates. [Link]
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Why do we use NMR spectroscopy in purity analysis? (2023). Quora. [Link]
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Organic Chemistry: Tests of alkene, alkyne, alkyl halide (2020). YouTube. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists (n.d.). PubMed Central. [Link]
-
Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS (n.d.). BfR. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors (n.d.). MDPI. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (2025). ResearchGate. [Link]
-
Mass spectrometric analysis strategies for pyrrolizidine alkaloids (2024). PubMed. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination (2014). National Institutes of Health. [Link]
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Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD (2024). MDPI. [Link]
-
Testing for Halide Ions (2023). Chemistry LibreTexts. [Link]
-
Gas Chromatography Fundamentals (n.d.). Agilent. [Link]
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SN2 Competition Experiments, Part 3: GC Analysis (2020). YouTube. [Link]
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A Senior Application Scientist's Comparative Guide to the ¹H NMR Analysis of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
For professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of product quality and safety. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a key heterocyclic building block whose purity and identity must be rigorously established. This guide provides an in-depth analysis of its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, objectively compared against other essential analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains the cornerstone for the structural analysis of organic molecules. It provides a detailed map of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic structure. For a molecule like this compound, with its distinct ethyl, pyrrolidine, and bromomethyl moieties, ¹H NMR offers a rapid and definitive fingerprint for identity and purity assessment.
The hydrobromide salt form means the pyrrolidine nitrogen is protonated and positively charged, which significantly influences the electronic environment and, consequently, the chemical shifts of adjacent protons, typically shifting them downfield (to a higher ppm value)[1][2].
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A robust and reproducible protocol is critical for obtaining reliable data. The following steps represent a standard, self-validating workflow for the analysis of the title compound.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube[3]. D₂O is often an excellent choice for hydrobromide salts due to high solubility and the ability to exchange with the acidic N-H proton, simplifying the spectrum.
-
Internal Standard : Add a small, known amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable alternative for polar solvents like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), to calibrate the chemical shift scale to δ 0.00 ppm[4][5].
-
Instrumentation & Acquisition : Record the spectrum on a 400 MHz (or higher) spectrometer.[3] Key acquisition parameters include:
-
A sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
-
An appropriate relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Interpreting the Spectrum: A Predicted Analysis
The structure of this compound (C₇H₁₅Br₂N) suggests several distinct proton signals.[6][7][8] The following table outlines the expected ¹H NMR data.
| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ethyl -CH₃ | Hₐ | ~1.3 | Triplet (t) | 3H | Coupled to the two Hₑ protons (n+1 = 3).[9] |
| Pyrrolidine -CH₂ | Hₑ, Hₑ' | ~1.9 - 2.4 | Multiplet (m) | 4H | Complex coupling with each other and the adjacent Hբ proton. |
| Pyrrolidine -CH | Hբ | ~2.5 - 3.0 | Multiplet (m) | 1H | Coupled to adjacent Hₑ/Hₑ' and Hₔ protons. |
| Ethyl -CH₂-N⁺ | H꜀ | ~3.2 - 3.6 | Quartet (q) | 2H | Coupled to the three Hₐ protons (n+1 = 4); deshielded by the adjacent N⁺.[9] |
| Pyrrolidine -CH₂-N⁺ | Hₑ, Hₑ' | ~3.2 - 3.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the positively charged nitrogen are significantly deshielded. |
| Bromomethyl -CH₂Br | Hₔ | ~3.6 - 4.0 | Doublet (d) | 2H | Coupled to the single Hբ proton (n+1 = 2); deshielded by the electronegative bromine atom.[10] |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. The pyrrolidine ring protons (Hₑ, Hₑ', Hբ) will likely present as complex, overlapping multiplets due to diastereotopicity and complex spin-spin coupling.
A Comparative Framework: ¹H NMR vs. Alternative Techniques
While ¹H NMR is powerful, a comprehensive characterization relies on a multi-technique approach.[11] Each method provides unique and complementary information, ensuring the structure, molecular weight, and functional group composition are all confirmed.
Complementary Analytical Techniques
-
¹³C NMR Spectroscopy : This technique provides a count of the unique carbon environments in the molecule. For our target compound, we would expect to see signals for the two ethyl carbons, the four distinct pyrrolidine carbons, and the bromomethyl carbon. It is less sensitive than ¹H NMR but is excellent for confirming the carbon skeleton.[3][12]
-
Mass Spectrometry (MS) : MS provides the mass-to-charge ratio (m/z), which is crucial for determining the molecular weight.[13] For this compound, the key diagnostic feature would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14][15] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a single bromine atom in the fragmented cation (after loss of HBr).
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis identifies the functional groups present by measuring the absorption of infrared radiation. For this molecule, we would expect to see C-H stretching and bending vibrations for the alkane portions (~2850-3000 cm⁻¹), C-N stretching, and a characteristic C-Br stretching absorption in the fingerprint region (typically 500-600 cm⁻¹).[16][17]
Comparative Data Summary
| Analytical Technique | Information Provided | Strengths for This Compound | Limitations |
| ¹H NMR | Detailed proton environments, connectivity (J-coupling), relative proton count (integration). | Unambiguous structural fingerprint; excellent for identifying and quantifying impurities with protons. | Can have complex, overlapping signals; less direct information on quaternary carbons. |
| ¹³C NMR | Number and type of unique carbon environments (sp³, sp², etc.). | Confirms the carbon backbone and the presence of all expected carbons. | Lower sensitivity, requires more sample or longer acquisition time; no coupling information in standard proton-decoupled spectra.[12] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution). | Confirms molecular formula; the 1:1 M⁺/M+2 peak ratio is definitive proof of bromine.[14][15] | Provides little information on connectivity or stereochemistry; the hydrobromide salt may not be observed directly. |
| FTIR Spectroscopy | Presence of specific functional groups and bond types. | Fast confirmation of C-H, C-N, and C-Br bonds. | Provides no detailed connectivity information; spectrum can be complex and non-specific for the overall structure.[18] |
Logical Relationships of Analytical Techniques
Caption: Interconnectivity of analytical techniques for full structural elucidation.
Application in Quality Control: Impurity Profiling
In any synthetic process, the formation of impurities is a major concern. A multi-technique approach is essential for their identification and control. For instance, the synthesis of this compound could potentially lead to impurities such as unreacted starting materials or byproducts from side reactions.[19][20]
-
¹H NMR can readily detect and quantify proton-bearing impurities, even at low levels. New signals in the spectrum that do not correspond to the final product can be integrated to determine their relative concentration.
-
GC-MS or LC-MS are powerful hyphenated techniques for separating impurities from the main compound and identifying them based on their mass fragmentation patterns.[11]
By combining these methods, a comprehensive impurity profile can be established, which is a critical requirement for any compound intended for use in drug development.
Conclusion
The structural verification of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides an unparalleled level of detail regarding the proton framework of the molecule. Its ability to deliver a unique structural fingerprint makes it the primary tool for identity confirmation and purity assessment. However, for a truly robust and self-validating characterization, it is imperative to employ a suite of orthogonal analytical techniques. ¹³C NMR confirms the carbon skeleton, Mass Spectrometry validates the molecular weight and elemental composition, and FTIR confirms the presence of key functional groups. Together, these methods provide a holistic and unambiguous confirmation of the molecule's structure, ensuring the quality and integrity required by researchers, scientists, and drug development professionals.
References
- BenchChem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- University of California, Los Angeles. (n.d.). H-NMR Familiar Groups that are Easy to Recognize.
- ResearchGate. (n.d.). FTIR spectrum for compound 1.
- ResearchGate. (n.d.). Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample....
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- National Institutes of Health. (n.d.). Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide.
- SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum.
- Pharmaffiliates. (n.d.). This compound.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- BenchChem. (n.d.). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
- LinkedIn. (2024). Modern Analytical Technique for Characterization Organic Compounds.
- Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum.
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A Senior Application Scientist's Guide to Alkylating Agents: Comparing Alternatives to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
For researchers engaged in the synthesis of novel therapeutics, particularly in the realm of muscarinic receptor antagonists, antihistamines, and other CNS-active compounds, the introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety is a frequent and critical step.[1][2][3] 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide has long served as a workhorse reagent for this purpose.[4][5] Its utility stems from the favorable reactivity of the bromide leaving group, enabling efficient alkylation of a wide range of nucleophiles. However, reliance on a single reagent can limit synthetic flexibility and optimization. Challenges such as over-alkylation, low yields with less reactive nucleophiles, or undesired side reactions necessitate a broader toolkit.[6]
This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data. We will explore how modifying the leaving group can modulate reactivity to achieve greater control, selectivity, and efficiency in your synthetic workflows.
The Role of the Leaving Group in Alkylation Reactions
The core of this analysis rests on the principles of the SN2 reaction, where a nucleophile attacks an electrophilic carbon, displacing a leaving group. The efficacy of this reaction is profoundly influenced by the leaving group's ability to stabilize the negative charge it accepts upon departure. A good leaving group is the conjugate base of a strong acid. The general reactivity trend for common leaving groups is:
I⁻ > RSO₃⁻ (OMs, OTs) > Br⁻ > Cl⁻
This trend dictates the reaction conditions required. A more reactive leaving group like iodide allows for milder conditions (e.g., lower temperatures), which is beneficial for thermally sensitive substrates. Conversely, a less reactive leaving group like chloride may require more forcing conditions but can offer enhanced selectivity and prevent unwanted side reactions with highly reactive nucleophiles.[7]
Comparative Analysis of Alkylating Reagents
The primary alternatives to the standard bromide reagent can be categorized by the nature of their leaving group: other halides (chloride, iodide) and sulfonate esters (mesylate, tosylate). Each presents a unique reactivity profile with distinct advantages and disadvantages.
| Reagent | Leaving Group | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| 3-(Chloromethyl)-1-ethylpyrrolidine | Chloride (Cl⁻) | Lower | Higher temp. (e.g., 80-120°C), Stronger base (e.g., NaH) | More controlled, reduces over-alkylation, often lower cost.[8][9] | May require harsh conditions, potentially unsuitable for sensitive substrates. |
| 3-(Bromomethyl)-1-ethylpyrrolidine | Bromide (Br⁻) | Intermediate | Moderate temp. (e.g., 60-80°C), Standard base (e.g., K₂CO₃, Cs₂CO₃) | Good balance of reactivity and stability, widely available. | Can lead to side reactions with highly reactive nucleophiles. |
| 3-(Iodomethyl)-1-ethylpyrrolidine | Iodide (I⁻) | High | Low temp. (e.g., RT to 40°C), Mild base | High reactivity allows for mild conditions, ideal for unreactive nucleophiles.[10] | Less stable, more expensive, can be light-sensitive. |
| 3-(Mesyloxymethyl)-1-ethylpyrrolidine | Mesylate (MsO⁻) | High | Low temp. (e.g., RT to 50°C), Mild base | High reactivity, often crystalline and stable, good alternative to iodides. | Requires synthesis from the corresponding alcohol. |
| 3-(Tosyloxymethyl)-1-ethylpyrrolidine | Tosylate (TsO⁻) | High | Low temp. (e.g., RT to 50°C), Mild base | High reactivity, stable, bulky group may influence stereoselectivity. | Requires synthesis from the corresponding alcohol. |
Strategic Reagent Selection Workflow
Choosing the optimal reagent is a matter of balancing the reactivity of your nucleophile with the stability of your substrate and the desired reaction efficiency. The following decision tree provides a logical framework for this selection process.
Caption: Decision workflow for selecting the appropriate alkylating agent.
Experimental Protocols
The protocols below provide standardized procedures for the synthesis of precursors and for a typical alkylation reaction, illustrating the practical differences between the reagents.
Protocol 1: Synthesis of the Precursor (1-ethylpyrrolidin-3-yl)methanol
This alcohol is the common precursor for generating the mesylate and tosylate reagents. Its synthesis is a prerequisite for accessing these alternatives.
Caption: Workflow for the synthesis of (1-ethylpyrrolidin-3-yl)methanol.
Methodology:
-
A solution of ethyl 1-ethylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude alcohol is purified by vacuum distillation to yield (1-ethylpyrrolidin-3-yl)methanol.
Protocol 2: Synthesis of 3-(Mesyloxymethyl)-1-ethylpyrrolidine
Methodology:
-
To a stirred solution of (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0°C for 2 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used without further purification or can be purified by column chromatography.
Protocol 3: Comparative Alkylation of 4-Methoxyphenol
This protocol demonstrates a typical O-alkylation and highlights the differing conditions required for the chloro, bromo, and mesylate reagents.
Reagents and General Setup:
-
Nucleophile: 4-Methoxyphenol (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Setup: Round-bottom flask with a stir bar and condenser under a nitrogen atmosphere.
Procedure A: Using 3-(Chloromethyl)-1-ethylpyrrolidine HCl
-
Combine 4-methoxyphenol, K₂CO₃, and the chloro-reagent (1.2 eq) in DMF.
-
Heat the mixture to 100°C and stir for 18 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Procedure B: Using 3-(Bromomethyl)-1-ethylpyrrolidine HBr
-
Combine 4-methoxyphenol, K₂CO₃, and the bromo-reagent (1.2 eq) in DMF.
-
Heat the mixture to 70°C and stir for 8 hours.
-
Follow the workup and purification procedure described in Procedure A.
Procedure C: Using 3-(Mesyloxymethyl)-1-ethylpyrrolidine
-
Combine 4-methoxyphenol, K₂CO₃, and the mesylate-reagent (1.2 eq) in DMF.
-
Stir the mixture at room temperature (25°C) for 12 hours.
-
Follow the workup and purification procedure described in Procedure A.
Expected Outcomes: The experiment will demonstrate that achieving a similar yield requires significantly more thermal energy and time for the chloride versus the bromide, while the highly reactive mesylate proceeds efficiently at ambient temperature. This data underscores the practical implications of leaving group choice on reaction design and energy consumption.
Conclusion
While this compound is a reliable and effective reagent, a nuanced approach to synthesis demands consideration of its alternatives. For substrates prone to side reactions or when fine control over reactivity is needed, the less reactive 3-(chloromethyl)-1-ethylpyrrolidine offers a superior option. Conversely, when faced with unreactive nucleophiles or thermally sensitive molecules, the enhanced reactivity of 3-(iodomethyl)-1-ethylpyrrolidine or the corresponding mesylate and tosylate esters enables reactions under significantly milder conditions. By understanding the interplay between the leaving group, nucleophile, and reaction conditions, researchers can significantly expand their synthetic capabilities, leading to more efficient, selective, and robust routes to their target molecules.
References
-
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721–733. Available at: [Link]
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Kubo, T., Fukuda, K., Mikami, A., Maeda, A., Takahashi, H., Mishina, M., ... & Numa, S. (1986). Cloning, sequencing and expression of complementary DNA encoding the muscarinic acetylcholine receptor. Nature, 323(6087), 411–416. Available at: [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. Available at: [Link]
-
Volpicelli, L. A., & Levey, A. I. (2004). Muscarinic acetylcholine receptor subtypes in cerebral cortex and hippocampus. Progress in brain research, 145, 59-66. Available at: [Link]
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Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian journal of dermatology, 58(3), 219. Available at: [Link]
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Koval, A. D., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6686. Available at: [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media. Available at: [Link]
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Walczyński, K., Giełdoń, A., & Byrtus, H. (2000). Synthesis and H1-antihistaminic activity of new N-substituted pyrrolidine derivatives. Il Farmaco, 55(11-12), 549-554. Available at: [Link]
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Shih, N. Y., Lupo, A. T., Aslanian, R., Orlando, S., Piwinski, J. J., Green, M. J., ... & Clark, M. A. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of medicinal chemistry, 38(10), 1593-1599. Available at: [Link]
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. Available at: [Link]
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Fournier, A. M., Brown, R. A., Farnaby, W., Miyatake-Ondozabal, H., & Clayden, J. (2010). Synthesis of (−)-(S, S)-Clemastine by Invertive N→ C Aryl Migration in a Lithiated Carbamate. Organic letters, 12(10), 2222-2225. Available at: [Link]
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A Comparative Guide to the Synthesis and Validation of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide
For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthetic intermediates are non-negotiable. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a valuable building block in the synthesis of various pharmaceutical agents, making the validation of its synthesis a critical step in the research and development pipeline. This guide provides an in-depth comparison of common synthetic routes and outlines a comprehensive validation strategy to ensure the production of this key intermediate with high fidelity.
Strategic Approaches to Synthesis: A Comparison
The primary route to this compound involves the conversion of the hydroxyl group of a precursor, typically (1-ethylpyrrolidin-3-yl)methanol, into a bromide. The choice of brominating agent is a critical determinant of reaction efficiency, yield, and impurity profile. We will compare two prevalent methods: direct bromination with phosphorus tribromide (PBr₃) and a two-step tosylation-bromination sequence.
Method A: Direct Bromination using Phosphorus Tribromide (PBr₃)
This method is a classic and direct approach for converting primary alcohols to alkyl bromides.[1][2]
-
Mechanism: The reaction proceeds via the formation of a phosphorous ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. The use of a base like pyridine is common to neutralize the HBr byproduct.[1][2]
-
Advantages: This is a one-step, relatively fast reaction.
-
Disadvantages: PBr₃ is a hazardous and moisture-sensitive reagent. The reaction can sometimes lead to rearrangements or other side products if not carefully controlled.
Method B: Two-Step Synthesis via a Tosylate Intermediate
This approach involves activating the alcohol by converting it to a tosylate, which is an excellent leaving group, followed by nucleophilic substitution with a bromide salt.
-
Mechanism: The alcohol first reacts with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate ester. This is followed by an Sₙ2 reaction with a bromide source like sodium bromide (NaBr) to yield the desired product.
-
Advantages: This method often results in a cleaner reaction with higher yields and fewer side products compared to direct bromination.[1] It also avoids the use of the highly reactive PBr₃.
-
Disadvantages: This is a two-step process, which can increase the overall synthesis time.
Performance Comparison
| Parameter | Method A: Direct Bromination (PBr₃) | Method B: Tosylation-Bromination |
| Starting Material | (1-ethylpyrrolidin-3-yl)methanol | (1-ethylpyrrolidin-3-yl)methanol |
| Key Reagents | PBr₃, Pyridine | 1. TsCl, Pyridine2. NaBr |
| Reaction Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity Profile | May require extensive purification | Generally cleaner crude product |
| Key Advantage | Procedural simplicity | Higher fidelity and yield[1] |
| Key Disadvantage | Handling of hazardous PBr₃ | Longer overall reaction time |
The Cornerstone of Synthesis: A Self-Validating Protocol
Trust in a synthetic outcome is built upon a protocol that is not only reproducible but also incorporates checkpoints for validation. Below is a detailed, self-validating workflow for the synthesis and confirmation of this compound.
Workflow Overview
Caption: Overall workflow for the synthesis and validation of the target compound.
Step-by-Step Experimental Protocol (Method A)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve (1-ethylpyrrolidin-3-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Trustworthiness Checkpoint): After the addition is complete, allow the reaction to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude free base of 3-(bromomethyl)-1-ethylpyrrolidine.
-
Salt Formation: Dissolve the crude product in diethyl ether and bubble HBr gas through the solution (or add a solution of HBr in a suitable solvent) until precipitation is complete.
-
Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Rigorous Analytical Validation
Confirmation of the target compound's identity and purity is paramount. A multi-technique approach is essential for unambiguous characterization.[3]
Structural Elucidation
Caption: Key analytical techniques for product validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation of organic molecules.[4][5]
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the pyrrolidine ring protons, and importantly, a downfield signal corresponding to the bromomethyl (-CH₂Br) protons.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon of the -CH₂Br group will appear at a characteristic chemical shift.[6]
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound. For 3-(Bromomethyl)-1-ethylpyrrolidine, the mass spectrum should show the molecular ion peak for the free base (C₇H₁₄BrN).
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the final product. A validated HPLC method provides quantitative data on the percentage of the desired compound and reveals the presence of any impurities.[7]
Expected Analytical Data Summary
| Technique | Expected Result for 3-(Bromomethyl)-1-ethylpyrrolidine | Purpose |
| ¹H NMR | Signals for ethyl (CH₂ & CH₃), pyrrolidine ring, and bromomethyl (CH₂Br) protons. | Structural Confirmation |
| ¹³C NMR | Peaks corresponding to all 7 unique carbons in the structure. | Structural Confirmation |
| MS (ESI+) | m/z peak corresponding to [M+H]⁺ for the free base (C₇H₁₄BrN). | Molecular Weight Verification |
| HPLC | A major peak with >97% area, indicating high purity.[8] | Purity Quantification |
By integrating a comparative understanding of synthetic strategies with a robust, multi-faceted validation protocol, researchers can confidently produce and utilize this compound in their drug discovery and development endeavors, ensuring the reliability and reproducibility of their scientific outcomes.
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A Comparative Guide to HPLC Method Development for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that drive methodological choices. We will explore and compare various chromatographic modes, detection technologies, and mobile phase strategies, supported by experimental logic and data.
Introduction: The Analytical Challenge
This compound is a quaternary ammonium compound.[1][2][3][4][5] Such structures present a unique set of challenges in reversed-phase liquid chromatography (RPLC), the workhorse of most analytical laboratories. The primary issues include:
-
Poor Retention: As a highly polar and ionic species, it exhibits minimal interaction with non-polar stationary phases like C18, often eluting in or near the solvent front.
-
Lack of a Strong Chromophore: The molecule is an aliphatic amine, meaning it does not possess the aromatic rings or conjugated double bonds that lead to strong ultraviolet (UV) absorbance at conventional wavelengths (e.g., 254 nm).[6][7]
-
Peak Tailing: Residual silanols on silica-based columns can interact ionically with the positively charged quaternary amine, leading to asymmetrical peak shapes.
Addressing these challenges requires a systematic and knowledgeable approach to method development. This guide compares three distinct strategies to develop a robust and reliable analytical method.
Analyte Characterization and Initial Considerations
Before initiating method development, understanding the analyte's physicochemical properties is paramount.
-
Structure: this compound (C₇H₁₅Br₂N) is a salt, existing as a positively charged quaternary amine and a bromide counter-ion.
-
Solubility: It is expected to be highly soluble in aqueous and polar solvents.
-
UV Absorbance: Aliphatic amines lack significant UV absorbance above 220 nm.[6][7] Any potential detection using a UV detector would necessitate working at low wavelengths (e.g., < 210 nm), which can suffer from baseline noise and interference from mobile phase components.
This initial assessment immediately suggests that standard RPLC with UV detection is unlikely to succeed without significant modification. We must therefore compare alternative chromatographic and detection strategies.
Method Development Strategy: A Comparative Approach
We will explore and compare three core strategies for retaining and detecting this compound.
-
Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Universal Detection with a Charged Aerosol Detector (CAD).
The following diagram illustrates the logical workflow for this comparative method development process.
Caption: Workflow for HPLC method development.
Comparison 1: Chromatographic Modes (RPLC vs. HILIC)
The primary challenge is achieving adequate retention on the column. Here, we compare the traditional RPLC approach (modified with an ion-pairing agent) against the HILIC technique.
Strategy A: Reversed-Phase with Ion-Pairing
Mechanism: Standard RPLC relies on hydrophobic interactions. Since our analyte is hydrophilic, it has little affinity for a C18 stationary phase. To overcome this, an ion-pairing reagent is added to the mobile phase.[8][9][10][11][12] This reagent, typically a long-chain alkyl sulfonate, has a polar head that pairs with the positively charged analyte and a non-polar tail that interacts with the stationary phase, effectively increasing the analyte's retention.
Experimental Choices:
-
Ion-Pairing Reagent: Heptane sulfonic acid. It provides a sufficient hydrophobic tail for retention without being excessively strong.
-
Mobile Phase pH: A low pH (e.g., pH 2.5-3.0) is used to ensure that any residual silanols on the silica backbone are protonated and less likely to cause peak tailing.
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A Comparative Guide to the Characterization of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving desired molecular architectures and pharmacological profiles. Among these, pyrrolidine derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical analysis of the reaction products derived from 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a versatile alkylating agent. We will explore its reactivity with common nucleophiles, detail the characterization of the resulting products, and offer a comparative perspective on alternative synthetic strategies.
The Role of this compound in Synthesis
This compound serves as a valuable reagent for introducing the 1-ethylpyrrolidin-3-ylmethyl moiety into a target molecule. This structural motif is found in various pharmacologically active agents, and its incorporation can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The primary reactivity of this reagent lies in its electrophilic bromomethyl group, which readily undergoes nucleophilic substitution reactions (S_N2) with a variety of nucleophiles, including phenols, amines, and thiols. The hydrobromide salt form enhances the stability of the compound for storage and handling. Prior to reaction, the free base is typically generated in situ through the addition of a suitable base.
Characterization of a Representative Reaction Product: 1-ethyl-3-(phenoxymethyl)pyrrolidine
To illustrate the characterization process, we will consider the reaction of 3-(Bromomethyl)-1-ethylpyrrolidine with phenol to form 1-ethyl-3-(phenoxymethyl)pyrrolidine. This reaction is a classic example of a Williamson ether synthesis.
Reaction Workflow
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of 1-ethyl-3-(phenoxymethyl)pyrrolidine
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-3-(phenoxymethyl)pyrrolidine.
Product Characterization
The successful synthesis of the target product is confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations for 1-ethyl-3-(phenoxymethyl)pyrrolidine |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), pyrrolidine ring protons, a multiplet for the methine proton at the 3-position, a doublet for the methylene protons of the phenoxymethyl group, and aromatic protons of the phenyl ring. |
| ¹³C NMR | Resonances for the ethyl group carbons, pyrrolidine ring carbons, the methylene carbon of the phenoxymethyl group, and aromatic carbons. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| FT-IR | Characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for aliphatic and aromatic groups, and C=C stretching for the aromatic ring. |
Comparative Analysis: Alternative Alkylating Agents
While this compound is an effective reagent, other alkylating agents can also be employed to introduce similar structural motifs. The choice of reagent often depends on factors such as commercial availability, reactivity, and the specific requirements of the synthetic route.
| Alkylating Agent | Advantages | Disadvantages | Typical Application |
| 3-(Chloromethyl)-1-ethylpyrrolidine | Generally less expensive than the bromo-analog. | Less reactive, may require harsher reaction conditions (higher temperatures, stronger bases). | Large-scale industrial synthesis where cost is a primary factor. |
| 1-Ethyl-3-(tosyloxymethyl)pyrrolidine | Tosylate is an excellent leaving group, leading to milder reaction conditions. | Often requires an additional synthetic step to prepare from the corresponding alcohol. | Situations requiring high reactivity and mild conditions to avoid side reactions. |
| 1-Ethyl-3-pyrrolidinemethanol (via Mitsunobu reaction) | Allows for the direct use of the alcohol, avoiding the preparation of a halide or tosylate. | The Mitsunobu reaction requires specific reagents (DEAD or DIAD and PPh₃) which can be cumbersome to remove during purification. | Introduction of the pyrrolidinemethyl group onto acidic pronucleophiles. |
Mechanistic Insights: The S_N2 Pathway
The alkylation reactions involving 3-(Bromomethyl)-1-ethylpyrrolidine proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon of the bromomethyl group at the same time as the bromide leaving group departs.
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 3-(Bromomethyl)-1-ethylpyrrolidine Derivatives
Abstract
The stereochemical integrity of pharmaceutical intermediates is paramount, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API). 3-(Bromomethyl)-1-ethylpyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals. Consequently, the accurate determination of their enantiomeric purity is a non-negotiable aspect of process development and quality control. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and objective performance data to facilitate informed method selection and implementation.
Introduction: The Criticality of Enantiomeric Purity
The pyrrolidine scaffold is a foundational structural motif in a vast array of biologically active molecules.[1] For chiral derivatives like 3-(Bromomethyl)-1-ethylpyrrolidine, the spatial arrangement of substituents—the stereochemistry—dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in worst-case scenarios, contribute to toxicity.[2] Therefore, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs.[3]
The accurate measurement of enantiomeric purity, typically expressed as enantiomeric excess (ee), is a cornerstone of quality control. This guide delves into the analytical methodologies capable of distinguishing and quantifying these mirror-image isomers, providing a framework for selecting the most suitable technique for your laboratory's needs.
Comparative Analysis of Core Methodologies
The choice between HPLC, GC, CE, and NMR depends on several factors, including the physicochemical properties of the analyte (volatility, thermal stability), required sensitivity, sample matrix, and available instrumentation.[4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric separations due to its versatility and high resolution.[5] The separation is achieved through differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).
-
Principle of Separation: Enantiomers are passed through a column packed with a CSP. The distinct three-dimensional structure of the CSP allows for transient, diastereomeric complexes to form with the enantiomers. Differences in the stability of these complexes lead to different retention times, enabling their separation.[2] For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[5][6]
-
Method Strategies:
-
Direct Method: The sample is injected directly onto a chiral column. This is the most common and straightforward approach.[5]
-
Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form stable diastereomers. These can then be separated on a standard, achiral HPLC column.[7][8] This method is useful when direct separation is difficult or when enhanced detection sensitivity is required.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and rapid technique, ideal for volatile and thermally stable compounds.[9] For many pyrrolidine derivatives, which are often amines, derivatization is a mandatory prerequisite to increase volatility and thermal stability and to improve chromatographic performance.[4][10]
-
Principle of Separation: Similar to HPLC, separation occurs on a capillary column coated with a CSP. Cyclodextrin-based CSPs are particularly effective for resolving a wide range of halogenated compounds and amines.[9][11] The sample is volatilized and carried through the column by an inert gas (e.g., helium or hydrogen). Differential partitioning between the gas phase and the CSP results in separation.[12]
-
Causality of Derivatization: The primary amino or secondary amino group in pyrrolidine derivatives can cause peak tailing and poor resolution due to interactions with active sites on the column. Derivatization, for example by acylation (e.g., with trifluoroacetic anhydride), masks these polar groups, leading to sharper peaks and improved enantioselectivity.[10]
Chiral Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency, short analysis times, and extremely low sample and reagent consumption.[13] It is an excellent alternative and complementary method to HPLC and GC.[14]
-
Principle of Separation: Separation occurs in a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied, analytes migrate according to their charge-to-size ratio. For chiral separations, a chiral selector (CS), most commonly a cyclodextrin derivative, is added to the BGE.[13][15] The enantiomers form transient, diastereomeric inclusion complexes with the CS, which alters their effective electrophoretic mobility, leading to separation.[16]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While chromatographic methods physically separate enantiomers, NMR spectroscopy offers a distinct approach by differentiating them in solution. This technique is particularly useful for rapid determination of enantiomeric excess without the need for extensive method development.
-
Principle of Differentiation: In a standard NMR experiment, enantiomers are indistinguishable. However, upon adding a Chiral Solvating Agent (CSA) to the NMR tube, transient diastereomeric complexes are formed.[17] These complexes exist in a fast-exchange equilibrium with the free enantiomers. The different magnetic environments of these diastereomeric complexes result in separate, observable signals for each enantiomer in the ¹H NMR spectrum.[18][19] The ratio of the integrated areas of these distinct peaks directly corresponds to the enantiomeric ratio.[20]
Quantitative Performance & Method Selection
The following table provides a comparative summary of the key performance attributes for each technique to guide method selection.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE | Chiral NMR |
| Principle | Differential partitioning with a solid CSP[5] | Differential partitioning with a liquid/solid CSP[4] | Differential mobility in presence of a Chiral Selector[15] | Formation of transient diastereomeric complexes[17] |
| Analyte Suitability | Broad applicability; non-volatile & thermally labile compounds[4] | Volatile & thermally stable compounds; often requires derivatization[9] | Charged or chargeable molecules; high flexibility[13] | Soluble compounds; requires suitable CSA |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Very High (ng/mL to pg/mL) | Lower (typically requires mg of sample) |
| Analysis Time | 10-30 minutes[4] | 5-20 minutes[4] | 5-15 minutes | < 10 minutes per sample |
| Solvent Consumption | High[4] | Very Low (uses gas)[4] | Extremely Low (nL to µL) | Low |
| Method Development | Can be time-consuming (CSP & mobile phase screening) | Requires optimization of temperature program & derivatization | Rapid (selector screening in BGE) | Rapid (CSA screening) |
| Quantitative Precision | Excellent (RSD < 2%)[2] | Excellent (RSD < 2%) | Good to Excellent (RSD < 5%) | Good (RSD < 5%, depends on resolution) |
Decision Workflow for Method Selection
To assist in choosing the appropriate analytical technique, the following workflow diagram outlines a logical decision-making process based on sample properties and analytical requirements.
Caption: Decision tree for analytical method selection.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. They must be optimized and validated for the specific derivative and laboratory instrumentation. [21]
Protocol 1: Chiral HPLC Method (Direct)
This protocol is based on established methods for separating pyrrolidine derivatives.[5][22]
-
Instrumentation & Consumables:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-Hexane and Ethanol.
-
Mobile Phase Additive: Triethylamine (TEA).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol (98:2, v/v) with 0.2% TEA.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Column Temperature: 25°C.[22]
-
Detection: UV at 254 nm (Note: The bromomethyl group does not have a strong chromophore; derivatization may be needed for higher sensitivity if the core structure lacks a UV-active moiety).[22]
-
Injection Volume: 10 µL.
-
-
Procedure & System Suitability:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Racemic Standard: Prepare a racemic standard of the analyte to confirm the retention times of both enantiomers and to calculate the resolution.
-
System Suitability Test (SST): Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Analysis: Inject the test sample.
-
Calculation of Enantiomeric Purity:
-
ee (%) = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
-
-
Protocol 2: Chiral GC Method (with Derivatization)
This protocol is a generalized procedure suitable for chiral amines after derivatization.[10][11]
-
Instrumentation & Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral Capillary Column: Cyclodextrin-based, e.g., Hydrodex β-6TBDM (25 m x 0.25 mm).
-
Carrier Gas: Hydrogen or Helium.
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Derivatization Procedure:
-
Dissolve ~5 mg of the 3-(Bromomethyl)-1-ethylpyrrolidine sample in 0.5 mL of anhydrous DCM.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of DCM for GC analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min. (This program must be optimized).
-
Carrier Gas Flow: Constant flow, ~1.2 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
-
Procedure & System Suitability:
-
Racemic Standard: Derivatize a racemic standard using the same procedure to identify enantiomer peaks and verify separation.
-
SST: Inject the derivatized racemic standard. The resolution should be ≥ 1.5.
-
Analysis: Inject the derivatized test sample.
-
Calculation: Calculate ee% using the peak areas from the FID signal as described in the HPLC protocol.
-
Method Validation: Ensuring Trustworthy Data
A validated analytical method provides assurance of its reliability.[2][21] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any impurities. This is demonstrated by achieving baseline resolution (R ≥ 1.5).
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. For enantiomeric purity, this should be established for the minor enantiomer over a relevant range (e.g., from the Limit of Quantitation to 2%).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified. Typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[21]
-
Accuracy: The closeness of the test results to the true value. Assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. Assessed at different levels (repeatability, intermediate precision) with a target RSD of ≤20% as one approaches the LOQ.[2]
The overall workflow for analysis, from sample receipt to final report, requires careful control to ensure data integrity.
Caption: General workflow for enantiomeric purity analysis.
Conclusion
The determination of enantiomeric purity for 3-(Bromomethyl)-1-ethylpyrrolidine derivatives is a critical analytical challenge that can be confidently addressed using a variety of techniques. Chiral HPLC and GC stand out as the most robust and widely used methods for routine quality control, offering excellent resolution and sensitivity. Chiral CE provides a high-efficiency, low-consumption alternative, while chiral NMR serves as a powerful tool for rapid, non-separative quantification of enantiomeric excess.
The selection of the optimal method requires a thorough consideration of the analyte's properties, the desired performance characteristics, and available resources. Regardless of the chosen technique, rigorous method validation is essential to ensure the generation of accurate, reliable, and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical products.
References
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- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Available from: [Link]
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Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Available from: [Link]
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Páll, D., Bősze, S., & Guttman, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(21), 7247. Available from: [Link]
- Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
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Ghanem, A., & D'Hondt, M. (2012). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 17(8), 9415-9441. Available from: [Link]
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Vaccher, C., Vaccher, M.-P., & Bonte, J.-P. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565. Available from: [Link]
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Di-bari, L., & Pescitelli, G. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available from: [Link]
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He, Y., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH Public Access. Available from: [Link]
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Altria, K. D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature. Available from: [Link]
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Rizzato, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Organic Letters. Available from: [Link]
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Kumar, V., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Magnetochemistry. Available from: [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]
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Chung, M. C. (Ed.). (2010). Handbook of Analytical Validation. CRC press. Available from: [Link]
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New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Available from: [Link]
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Higashi, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]
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Kulkarni, A. A., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(2), 204–209. Available from: [Link]
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Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available from: [Link]
-
Li, T., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1225, 126–134. Available from: [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Available from: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
-
Sadykov, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5368. Available from: [Link]
-
Chiral Gas Chromatography. MACHEREY-NAGEL. Available from: [Link]
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. Available from: [Link]
-
Wang, Z., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Chilean Chemical Society, 60(1), 2770-2774. Available from: [Link]
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A Comparative Guide to the Reactivity of Pyrrolidine-Based Organocatalysts
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the quest for efficient, stereoselective, and environmentally benign catalytic systems is paramount. Among the various strategies, asymmetric organocatalysis has emerged as a powerful pillar alongside biocatalysis and metal-mediated catalysis.[1] Within this domain, chiral pyrrolidine-based reagents, stemming from the readily available amino acid L-proline, have garnered a "privileged" status.[2][3][4] Their robust five-membered ring structure provides a rigid scaffold that is readily modified, allowing for the fine-tuning of steric and electronic properties to achieve remarkable levels of stereocontrol in a wide array of chemical transformations.[5]
This guide offers a comparative analysis of the reactivity of distinct classes of pyrrolidine-based reagents. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of their reactivity, explain the causal relationships between catalyst structure and performance, and provide the empirical data necessary for researchers, scientists, and drug development professionals to make informed decisions in catalyst selection.
The Mechanistic Cornerstone: Enamine Catalysis
The majority of reactions catalyzed by secondary amine pyrrolidine derivatives proceed through a common, powerful mechanism: enamine catalysis.[6] This catalytic cycle transiently converts a carbonyl compound (an electrophile) into a more nucleophilic species, enabling it to react with various electrophiles.
The general cycle can be visualized as follows:
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This reagent, while valuable in synthetic chemistry, particularly in the development of novel pyrrolidine-containing compounds, is a halogenated organic substance requiring meticulous disposal protocols to ensure laboratory safety and environmental compliance.[1][2] This document moves beyond mere instruction to explain the chemical rationale behind each procedural step, empowering researchers to manage this hazardous waste stream with confidence and scientific integrity.
Hazard Profile and Risk Assessment
The presence of the bromomethyl group suggests it is a lachrymator and an irritant.[3] Halogenated organic compounds are treated as a special class of hazardous waste because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in specialized facilities.[4][5]
Table 1: Inferred Hazard Profile and Safety Information
| Property | Description | Source / Rationale |
|---|---|---|
| Physical Form | Solid | Based on analogs like 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.[6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Inferred from 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.[6] |
| Signal Word | Warning | Inferred from 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.[6] |
| Primary Hazards | Eye Irritation (H319), Potential for skin and respiratory irritation. | Based on analog data and general properties of brominated compounds.[6][7] |
| Waste Classification | Halogenated Organic Waste | Due to the carbon-bromine bond. This dictates the disposal pathway.[8][9] |
| Combustion Hazard | Produces toxic oxides of nitrogen (NOx) and hydrogen bromide (HBr) upon combustion. | General property of nitrogen-containing and brominated organic compounds.[10] |
Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to establish a safe working environment. The causality is simple: minimize exposure through both physical barriers (engineering controls) and personal barriers (PPE).
-
Primary Engineering Control: Chemical Fume Hood All work, including weighing, transferring, and preparing waste containers of this compound, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][11] This is the most critical step in preventing the inhalation of any dust or vapors.
-
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection : Chemical splash goggles are required to protect against accidental splashes or contact with dust particles.[11]
-
Hand Protection : Neoprene or nitrile gloves should be worn. Always check the manufacturer's glove compatibility chart for the specific chemical.[7]
-
Body Protection : A fully buttoned, flame-retardant lab coat provides a necessary barrier to protect skin and clothing.[3]
-
Waste Segregation and Collection Protocol
The single most important principle in chemical waste management is segregation at the source. Mixing waste streams, particularly halogenated and non-halogenated organics, leads to complex and expensive disposal processes and can create dangerous chemical reactions.[9] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting hydrohalic acids (e.g., HBr), a process that is incompatible with standard solvent recovery.[4][5]
Step-by-Step Waste Collection Protocol
-
Select the Correct Waste Container : Obtain a dedicated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) department, specifically designated for Halogenated Organic Waste .[9] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, sealable lid.[7]
-
Label the Container : Before adding any waste, affix a completed hazardous waste label.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Transfer Waste : Carefully transfer the solid waste into the container using a dedicated spatula or funnel. If disposing of a solution, ensure it is compatible with other contents. For this specific compound, it is best practice to collect it as a unique waste stream.
-
Secure and Store : Close the container lid tightly. Store the container in a designated satellite accumulation area, which should be a secondary containment bin within or near the fume hood where the waste was generated. Store away from incompatible materials like acids, bases, and strong oxidizing or reducing agents.[7]
-
Arrange for Disposal : Once the container is full or the project is complete, submit a chemical collection request to your institution's EHS department for professional disposal.[7]
Diagram 1: Decision workflow for proper segregation of halogenated waste.
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and prevent environmental contamination. The response procedure is dictated by the size and location of the spill.[12]
Protocol for Small Spills (Inside a Chemical Fume Hood)
A small spill is defined as one that can be cleaned up in under 10 minutes by trained personnel.[7]
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don your full PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent.[12] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label as Waste : Label the container as "Spill Debris: this compound" and dispose of it as halogenated hazardous waste.[7]
-
Decontaminate : Clean the spill area thoroughly following the procedures in Section 5.
Protocol for Large Spills (Outside a Fume Hood or Unmanageable)
-
EVACUATE : Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE : If safe to do so, close the laboratory doors to contain the spill.
-
NOTIFY : Call your institution's emergency response number (e.g., EHS or campus safety) and report the spill, providing the chemical name, location, and estimated quantity.[7] Do not attempt to clean up a large spill yourself.
Diagram 2: Procedural workflow for responding to chemical spills.
Decontamination Procedures
Decontamination is the final step to ensure the work area and equipment are safe for future use. Some hazardous substances may require specific deactivation procedures; however, for general use, a thorough cleaning is effective.[13]
-
Glassware and Equipment :
-
Rinse with an appropriate organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container.
-
Wash thoroughly with laboratory detergent (e.g., Luminox®) and hot water.[14]
-
Rinse multiple times with tap water, followed by a final rinse with deionized water.
-
Allow to air dry completely.
-
-
Surfaces (Fume Hood, Benchtop) :
-
Wipe the surface with a cloth dampened with a laboratory detergent solution.
-
Wipe again with a cloth dampened with clean water to remove any detergent residue.
-
Dispose of all wipes as hazardous waste.
-
-
PPE :
-
Remove disposable gloves and lab coats and place them in the appropriate solid hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
By adhering to this comprehensive guide, researchers can manage the waste stream of this compound not just as a matter of compliance, but as a fundamental practice of scientific responsibility, ensuring the safety of themselves, their colleagues, and the environment.
References
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- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983.
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide AldrichCPR. Sigma-Aldrich.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Hazardous Waste Segreg
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- SAFETY D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- SAFETY D
- This compound. BLD Pharm.
- Pyrrolidine | C4H9N | CID 31268. PubChem - NIH.
- Bromine Fact Sheet.
- SAFETY DATA SHEET. Hill Brothers Chemical Company.
- Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.
- 9.3 Decontamination Procedures. Cornell University EHS.
- Operating Procedure: Equipment Decontamination.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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Comprehensive Handling Guide: Personal Protective Equipment for 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
As a Senior Application Scientist, my primary objective is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. The following guide provides essential, field-proven directives for handling 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. This substance, a halogenated heterocyclic compound, must be treated with significant respect due to its potential reactivity and irritant properties. This document moves beyond a simple checklist to explain the causality behind each safety protocol, empowering you to make informed decisions and maintain a secure laboratory environment.
Hazard Assessment and the Hierarchy of Controls
This compound is a solid that causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] As a brominated organic compound, it should be handled as a potentially toxic and reactive substance. The foundational principle for handling such chemicals is the Hierarchy of Controls, which prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the final line of defense after engineering and administrative controls have been implemented.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.
Required Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task and the associated risk of exposure. All handling of this compound must be performed within a certified chemical fume hood as the primary engineering control to mitigate inhalation risks.[4]
| Task | Minimum Required PPE |
| Pre-weighing / Container Handling | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles |
| Reaction Setup / Reagent Transfer | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield (if splash potential exists) |
| Work-up and Purification | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles |
| Spill Cleanup (Small, in hood) | Double Nitrile/Neoprene Gloves, Chemical-Resistant Gown, Chemical Splash Goggles |
Primary Barriers: Gloves and Gown
-
Gloves: Double-gloving is mandatory. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.
-
Causality: Alkylating agents and halogenated compounds can permeate standard laboratory gloves. Double-gloving provides a critical secondary barrier, significantly reducing the risk of dermal absorption.[5][6] Chemotherapy-rated gloves meeting the ASTM D6978 standard are recommended as they are rigorously tested for resistance to hazardous chemicals.[5][6] Gloves should be changed immediately upon suspected contamination or every 30-60 minutes during continuous handling.
-
-
Gown: A disposable, polyethylene-coated, impermeable gown is required.[5] A standard lab coat is insufficient.
-
Causality: This compound is a solid, but solutions or spills can easily penetrate the woven fabric of a standard lab coat. An impermeable gown prevents liquid penetration and protects your torso and limbs from contamination.[5]
-
Facial Protection: Goggles and Face Shield
-
Goggles: ANSI Z87.1-rated chemical splash goggles are required at all times when the compound is being handled.[1][4]
-
Causality: This compound is a serious eye irritant.[3] Goggles provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors that standard safety glasses cannot.
-
-
Face Shield: A full-face shield should be worn over splash goggles when there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.
-
Causality: While goggles protect the eyes, a face shield provides an additional layer of protection for the entire face from direct splashes.
-
Respiratory Protection
The primary method of respiratory protection is the mandatory use of a certified chemical fume hood.[4] If, for any reason, work cannot be conducted in a fume hood or in the event of a large spill, respiratory protection is necessary.
-
Respirator: A NIOSH-approved N95 respirator may be sufficient for handling small quantities of dust, but a powered air-purifying respirator (PAPR) is preferred for greater protection.[5][7]
-
Causality & Trustworthiness: Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[7] An improperly fitted respirator provides a false sense of security and is not a valid control.
-
Operational Protocols
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Enter the lab area. Don shoe covers if required by your facility.
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of chemotherapy-rated gloves.
-
Don the impermeable, disposable gown, ensuring it is fully secured.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.[7]
-
Don chemical splash goggles and a face shield if needed.
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated halogenated waste container.[7]
-
Remove the gown by unfastening it and rolling it away from the body, turning it inside-out. Dispose of it in the designated waste.
-
Remove the face shield and goggles. Clean and store them according to institutional policy.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water before leaving the laboratory.
Emergency Response Plan
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under an emergency shower. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
Spill Response
The response to a spill is dictated by its size and location.
Caption: A decision-making workflow for responding to a chemical spill.
Procedure for a Simple Spill (Small, inside a fume hood):
-
Alert personnel in the immediate area.[9]
-
Ensure you are wearing the appropriate PPE, including double gloves, a gown, and goggles.[4]
-
Carefully sweep up the solid material or cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[4][9]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a heavy-duty plastic bag or a sealable container.[4][10]
-
Label the container as "Hazardous Waste: this compound spill debris."
-
Wash the affected area thoroughly.[9]
Procedure for a Complicated Spill (Large, or outside a fume hood):
-
Evacuate the affected area immediately and alert others to evacuate.[4][9]
-
If possible and safe to do so, close the doors to the area to contain fumes.[9]
-
Call 911 and your institution's Environmental Health & Safety (EHS) office immediately.[4][9] Provide the chemical name, location, and approximate quantity.
-
Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.[11]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for safety and regulatory compliance.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, gowns, absorbent pads) are classified as Halogenated Organic Waste .[12]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste.[12][13] Co-mingling increases disposal costs and can create unforeseen chemical reactions.[13][14]
-
Container: Collect all waste in a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.[10]
-
Labeling:
-
Storage: Keep the waste container tightly closed except when actively adding waste.[10][14] Store it in a designated and properly placarded Satellite Accumulation Area within the laboratory.
By adhering to these detailed protocols, you actively contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
-
Chemical Spill , Division of Research Safety - University of Illinois. [Link]
-
Bromine Standard Operating Procedure , Washington State University, Environmental Health & Safety. [Link]
-
GUIDANCE AT THE SCENE OF AN INCIDENT , BromAid. [Link]
-
Bromine: incident management , GOV.UK. [Link]
-
Hazardous Waste Segregation , Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency. [Link]
-
This compound , Pharmaffiliates. [Link]
-
Halogenated Solvents in Laboratories , Temple University Environmental Health and Radiation Safety. [Link]
-
Cleaning up a spill , Kent State University Compliance and Risk Management. [Link]
-
Personal Protective Equipment (PPE) , CHEMM. [Link]
-
Bromine Water Safety Data Sheet , Hach. [Link]
-
Personal protective equipment for preparing toxic drugs , GERPAC. [Link]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS , Halyard Health. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy , Great Ormond Street Hospital for Children. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ofite.com [ofite.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. gerpac.eu [gerpac.eu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
